molecular formula C7H7ClO B146291 3-Chloroanisole CAS No. 2845-89-8

3-Chloroanisole

Cat. No.: B146291
CAS No.: 2845-89-8
M. Wt: 142.58 g/mol
InChI Key: YUKILTJWFRTXGB-UHFFFAOYSA-N
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Description

One-step preparation of 3-chloroanisole from the corresponding 3-substituted nitrobenzene has been reported.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-methoxybenzene
Source PubChem
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InChI

InChI=1S/C7H7ClO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKILTJWFRTXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7062667
Record name Benzene, 1-chloro-3-methoxy-
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Molecular Weight

142.58 g/mol
Source PubChem
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CAS No.

2845-89-8
Record name 3-Chloroanisole
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Record name Benzene, 1-chloro-3-methoxy-
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Record name Benzene, 1-chloro-3-methoxy-
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Record name Benzene, 1-chloro-3-methoxy-
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Record name 3-chloroanisole
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Foundational & Exploratory

3-Chloroanisole: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2845-89-8

This technical guide provides an in-depth overview of 3-Chloroanisole, a versatile aromatic organic compound. It is intended for researchers, scientists, and professionals in drug development and other scientific fields. This document covers its chemical and physical properties, synthesis methods, key applications with detailed experimental protocols, and safety information.

Core Properties of this compound

This compound, also known as 1-chloro-3-methoxybenzene, is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is an important intermediate in various chemical syntheses due to the reactivity conferred by the chlorine and methoxy (B1213986) groups on the benzene (B151609) ring.[2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 2845-89-8[1][2][3][4][5]
Molecular Formula C₇H₇ClO[1][2]
Molecular Weight 142.58 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Density 1.164 g/mL at 25 °C[3]
Boiling Point 193 °C[3]
Flash Point 73 °C (closed cup)[3]
Refractive Index n20/D 1.536[3]
Solubility Limited solubility in water; soluble in organic solvents[1]

Synthesis of this compound

This compound can be synthesized through various methods. A notable one-step preparation involves the nucleophilic aromatic substitution of the nitro group in 3-substituted nitrobenzenes.[4][5]

Experimental Protocol: One-Step Synthesis from 3-Chloronitrobenzene

This protocol is based on the methoxydenitration of 3-chloronitrobenzene.[4][5]

Materials:

Procedure:

  • In a reaction vessel, dissolve 3-chloronitrobenzene (0.3 mol) in toluene (60 mL).

  • To this solution, add solid sodium methoxide (0.36 mol), solid potassium hydroxide (0.51 mol), and tetrabutylammonium bromide (0.038 mol) at room temperature.

  • Force a passage of air through the reaction solution (aerobic conditions).

  • Stir the heterogeneous mixture vigorously at 50 °C for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the mixture with water to remove inorganic compounds.

  • Separate the organic phase, which contains the this compound product. This method can achieve yields of more than 80% and purities greater than 99%.[4][5]

G cluster_reactants Reactants cluster_products Workup 3-Chloronitrobenzene 3-Chloronitrobenzene ReactionVessel Reaction at 50°C (Vigorous Stirring, Aerobic) 3-Chloronitrobenzene->ReactionVessel Sodium Methoxide Sodium Methoxide Sodium Methoxide->ReactionVessel KOH KOH KOH->ReactionVessel PTC PTC PTC->ReactionVessel Toluene Toluene Toluene->ReactionVessel Cooling Cooling ReactionVessel->Cooling Water Wash Water Wash Cooling->Water Wash Phase Separation Phase Separation Water Wash->Phase Separation This compound This compound Phase Separation->this compound

Synthesis of this compound Workflow

Applications in Pharmaceutical Synthesis

This compound is a key starting material (KSM) and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the analgesic drug Tramadol.[2]

Experimental Protocol: Synthesis of Tramadol via Grignard Reaction

This synthesis involves the preparation of a Grignard reagent from this compound, which then reacts with a Mannich base. The following is a generalized protocol based on described industrial processes.

Part 1: Grignard Reagent Formation

  • Activate magnesium turnings in a dry reaction flask.

  • Add a solution of this compound in an appropriate ether solvent, such as tetrahydrofuran (B95107) (THF), dropwise to the activated magnesium to initiate the Grignard reaction.

  • Maintain the reaction under reflux until the magnesium is consumed, yielding (3-methoxyphenyl)magnesium chloride.

Part 2: Reaction with Mannich Base and Work-up

  • Heat the prepared Grignard solution to approximately 75°C.

  • Slowly add a solution of the Mannich base, (2-dimethylamino)methylcyclohexanone, to the Grignard reagent. Maintain the reaction at reflux.

  • After the reaction is complete, cool the mixture and quench it by carefully adding it to water at a low temperature (e.g., 10°C).

  • Acidify the mixture with hydrochloric acid and separate the organic layer.

  • Neutralize the aqueous layer with a base (e.g., ammonia (B1221849) solution) and extract the crude Tramadol base with a solvent like toluene.

  • The crude product can then be further purified, for example, by forming a salt (e.g., with nitric acid) and recrystallizing.

G cluster_grignard Part 1: Grignard Reagent Formation cluster_reaction Part 2: Coupling and Work-up This compound This compound Grignard Reagent (3-methoxyphenyl)magnesium chloride This compound->Grignard Reagent Mg Magnesium Mg->Grignard Reagent THF THF THF->Grignard Reagent Coupling Grignard Coupling (Reflux) Grignard Reagent->Coupling Mannich Base (2-dimethylamino)methylcyclohexanone Mannich Base->Coupling Quench Water Quench Coupling->Quench Acidification Acidification Quench->Acidification Extraction Extraction Acidification->Extraction Purification Purification Extraction->Purification Tramadol Tramadol Purification->Tramadol

Tramadol Synthesis Workflow

Advanced Synthesis Applications

Beyond Tramadol, this compound is a precursor for complex heterocyclic structures like alkoxyindoles, which are significant in pharmaceutical research.

Experimental Protocol: Regioselective Synthesis of 4- and 7-Alkoxyindoles

An efficient synthesis of 4- and 7-alkoxyindoles uses this compound as a starting material. The overall strategy involves a directed ortho-metalation followed by two palladium-catalyzed processes: a Sonogashira coupling and a tandem amination/cyclization reaction.[1]

Note: This is a multi-step synthesis, and the following is a high-level overview of the key transformations.

  • Directed Ortho-metalation: The first step involves the deprotonation of the aromatic ring at the position ortho to the methoxy group using a strong base, followed by the introduction of a functional group (e.g., iodine) to set the stage for subsequent cross-coupling.

  • Sonogashira Coupling: The functionalized anisole (B1667542) derivative is then subjected to a palladium-catalyzed Sonogashira coupling with a suitable terminal alkyne. This step introduces the carbon framework necessary for the formation of the indole (B1671886) ring.

  • Tandem Amination/Cyclization: The final key step is another palladium-catalyzed reaction, this time a tandem process involving amination and cyclization to construct the indole ring system, yielding the desired alkoxyindole.

G This compound This compound Ortho-metalation Directed Ortho-metalation This compound->Ortho-metalation Functionalized Anisole Functionalized Anisole Ortho-metalation->Functionalized Anisole Sonogashira Pd-catalyzed Sonogashira Coupling Functionalized Anisole->Sonogashira Alkyne Adduct Alkyne Adduct Sonogashira->Alkyne Adduct Tandem Reaction Pd-catalyzed Tandem Amination/ Cyclization Alkyne Adduct->Tandem Reaction Alkoxyindole Alkoxyindole Tandem Reaction->Alkoxyindole

Alkoxyindole Synthesis Strategy

Other Industrial Applications

This compound also finds utility in material science, particularly as an electrolyte additive to enhance the overcharging protection of lithium-ion batteries.[2] While detailed public protocols are scarce, its function is likely related to its electrochemical properties, allowing it to be electropolymerized on the cathode surface during overcharging, thus preventing further unwanted reactions and improving battery safety.

Safety and Handling

This compound is a combustible liquid and can cause skin, eye, and respiratory tract irritation. It should be handled in a well-ventilated area, away from heat, sparks, and open flames. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be worn. Facilities should be equipped with an eyewash station and a safety shower.

In case of exposure:

  • Eyes: Flush with plenty of water for at least 15 minutes.

  • Skin: Flush skin with plenty of water. Remove contaminated clothing.

  • Inhalation: Move to fresh air.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek medical attention.

References

An In-Depth Technical Guide to 3-Chloroanisole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloroanisole (m-chloroanisole), a significant chemical intermediate in various fields, including pharmaceutical and agrochemical development. This document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and illustrates its role as a precursor in complex molecular synthesis.

Core Properties of this compound

This compound, with the chemical formula C₇H₇ClO, is a halogenated aromatic ether.[1][2] It is recognized as a crucial building block in organic synthesis.[3][4]

PropertyValueReference(s)
Molecular Formula C₇H₇ClO[5]
Molecular Weight 142.58 g/mol [5]
IUPAC Name 1-chloro-3-methoxybenzene[5]
CAS Number 2845-89-8[1]
Synonyms m-Chloroanisole, m-Chlorophenyl methyl ether[1]
SMILES COC1=CC(=CC=C1)Cl[5]
InChI Key YUKILTJWFRTXGB-UHFFFAOYSA-N[5]

The physical and chemical properties of this compound are summarized below. It typically appears as a colorless to pale yellow liquid.[1]

PropertyValueReference(s)
Appearance Colorless to pale yellow liquid[1]
Density 1.164 g/mL at 25 °C[3]
Boiling Point 193 °C[3]
Melting Point 25 °C[6]
Flash Point 73 °C (closed cup)[3]
Refractive Index 1.5345-1.5365 (at 20 °C)
Solubility Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1][3]

Experimental Protocols

Detailed methodologies for the synthesis and analytical quantification of this compound are presented below. These protocols are designed to provide researchers with a practical foundation for their work.

This compound can be synthesized through several routes. One common industrial method involves the nucleophilic aromatic substitution of m-dichlorobenzene with sodium methoxide (B1231860), catalyzed by a copper salt.[7] Another approach is the methoxydenitration of 3-chloronitrobenzene.[2][8]

Protocol: Synthesis from m-Dichlorobenzene [7]

This protocol describes the synthesis of this compound using m-dichlorobenzene and sodium methoxide in the presence of a cuprous bromide catalyst.

Materials:

  • m-Dichlorobenzene

  • 28% Sodium methoxide solution in methanol

  • Cuprous bromide (CuBr)

  • N,N-Dimethylformamide (DMF)

  • Benzene

  • Deionized water

Procedure:

  • To a reaction flask equipped with a stirrer and reflux condenser, add m-dichlorobenzene (0.3 mol, 44.1 g), 28% sodium methoxide solution (0.6 mol, 115.7 g), and N,N-dimethylformamide (100 mL).

  • Add cuprous bromide (0.021 mol, 3 g) as a catalyst to the mixture.

  • Heat the mixture under stirring to distill off the methanol. Continue heating until the reaction temperature reaches 140 °C and maintain reflux for 18 hours.

  • After the reaction is complete, cool the mixture and remove the DMF by distillation under reduced pressure.

  • To the residue, add deionized water and extract the aqueous phase three times with 30 mL portions of benzene.

  • Combine the organic extracts and purify by fractional distillation to obtain this compound.

The analysis of this compound, particularly at trace levels in complex matrices like water or wine, is commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11]

Protocol: Trace Analysis in Water [9][10]

Instrumentation and Materials:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • SPME autosampler and fibers (e.g., DVB/CAR/PDMS)

  • 20 mL headspace vials with screw caps (B75204) and septa

  • Sodium chloride (NaCl)

  • This compound standard

  • Internal standard (e.g., 2,4,6-trichloroanisole-d5)

Procedure:

  • Sample Preparation: Place 10 mL of the water sample into a 20 mL headspace vial. Add 4 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the partitioning of the analyte into the headspace. Spike the sample with an appropriate amount of the internal standard.

  • HS-SPME Extraction:

    • Equilibrate the sample vial at 70 °C for 5 minutes with agitation.

    • Expose the SPME fiber to the headspace of the vial for 20-30 minutes at 70 °C with continued agitation to allow for the adsorption of volatile compounds.

  • GC-MS Analysis:

    • Desorption: Immediately after extraction, transfer the SPME fiber to the GC inlet, heated to 250 °C, for thermal desorption of the analytes for 5 minutes.

    • GC Separation: Use a suitable capillary column (e.g., TG-WaxMS, 30 m x 0.25 mm x 0.25 µm). Set the oven temperature program as follows: initial temperature of 60 °C for 1 minute, ramp up to 150 °C at 20 °C/min, then ramp to 270 °C at 30 °C/min and hold for 0.5 minutes.

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or tandem MS (MS/MS) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 142, 111, 77).

  • Quantification: Construct a calibration curve using standards of known concentrations and calculate the concentration of this compound in the sample based on the peak area ratio relative to the internal standard.

Role in Pharmaceutical Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile intermediate in the synthesis of more complex molecules.[3][12] Its chemical structure allows for various modifications, making it a valuable starting material in multi-step synthetic pathways. A notable application is in the regioselective synthesis of 4- and 7-alkoxyindoles, which are scaffolds for compounds with potential therapeutic activities.

The following diagram illustrates a generalized synthetic pathway where this compound is a key precursor to a substituted indole (B1671886) derivative, a common core in many pharmaceutical compounds.

G cluster_0 Synthesis of a Substituted Indole from this compound A This compound B Directed ortho-Metalation (e.g., with n-BuLi) A->B + Reagent C Metalated Intermediate B->C D Palladium-Catalyzed Sonogashira Coupling C->D + Alkyne E Alkynyl Intermediate D->E F Palladium-Catalyzed Tandem Amination/Cyclization E->F + Amine G Substituted Alkoxyindole (Pharmaceutical Scaffold) F->G

Caption: Synthetic pathway from this compound to a substituted alkoxyindole.

This workflow highlights the strategic use of this compound as a starting material. The methoxy (B1213986) and chloro substituents guide subsequent chemical transformations, enabling the construction of the more complex indole ring system, which is a privileged structure in drug discovery.

References

An In-depth Technical Guide to the Synthesis of 3-Chloroanisole from 3-Chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-chloroanisole from 3-chlorophenol (B135607), a crucial transformation in the production of various pharmaceutical and agrochemical intermediates. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable reaction for the formation of ethers. This document outlines the reaction mechanism, a detailed experimental protocol, methods for purification and characterization, and important safety considerations.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of a range of organic molecules.[1] Its preparation from 3-chlorophenol is a common and efficient process, typically achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with a methylating agent.

Reaction Pathway and Mechanism

The synthesis of this compound from 3-chlorophenol proceeds via the Williamson ether synthesis, an SN2 reaction.[2] The reaction can be broken down into two key steps:

  • Deprotonation: 3-Chlorophenol is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to deprotonate the acidic phenolic hydroxyl group. This generates the 3-chlorophenoxide anion, a potent nucleophile.

  • Nucleophilic Attack: The 3-chlorophenoxide anion then acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent, such as dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I). This results in the formation of this compound and a salt byproduct.

Reaction_Pathway cluster_reactants Reactants cluster_products Products Reactant 3-Chlorophenol Intermediate 3-Chlorophenoxide Reactant->Intermediate Deprotonation Product This compound Intermediate->Product SN2 Attack Methylating_Agent Methylating Agent (e.g., (CH₃)₂SO₄, CH₃I) Byproduct Salt Byproduct (e.g., Na₂SO₄, NaI) Base Base (e.g., NaOH, K₂CO₃)

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from 3-chlorophenol using dimethyl sulfate as the methylating agent.

Materials:

  • 3-Chlorophenol

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distilled water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental_Workflow start Start dissolve Dissolve 3-chlorophenol in aqueous NaOH start->dissolve add_dms Add dimethyl sulfate dropwise at room temperature dissolve->add_dms reflux Reflux the reaction mixture for 2 hours add_dms->reflux cool Cool to room temperature reflux->cool extract Extract with diethyl ether cool->extract wash_bicarb Wash organic layer with saturated NaHCO₃ extract->wash_bicarb wash_water Wash organic layer with water wash_bicarb->wash_water dry Dry organic layer over anhydrous MgSO₄ wash_water->dry filter_evaporate Filter and evaporate the solvent dry->filter_evaporate purify Purify by vacuum distillation filter_evaporate->purify characterize Characterize the product (NMR, IR, etc.) purify->characterize end End characterize->end

Figure 2: Experimental workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorophenol (1.0 eq) in a 10% aqueous solution of sodium hydroxide (1.1 eq).

  • Addition of Methylating Agent: To the stirred solution, add dimethyl sulfate (1.1 eq) dropwise at room temperature using a dropping funnel. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) followed by water (2 x 50 mL).

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
3-ChlorophenolC₆H₅ClO128.562141.218 (at 25°C)
This compoundC₇H₇ClO142.581931.164 (at 25°C)

Table 2: Typical Reaction Parameters and Yield

ParameterValue
Molar Ratio (3-Chlorophenol:Base:Methylating Agent)1 : 1.1 : 1.1
SolventWater / Diethyl ether
Reaction TemperatureReflux
Reaction Time2 hours
Typical Yield>80%

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃):

    • 3-Chlorophenol: Aromatic protons typically appear in the range of δ 6.8-7.3 ppm. The phenolic proton will appear as a broad singlet.

    • This compound: The methoxy (B1213986) protons appear as a sharp singlet around δ 3.8 ppm. The aromatic protons appear in the range of δ 6.7-7.2 ppm.

  • ¹³C NMR (CDCl₃):

    • 3-Chlorophenol: Aromatic carbons appear in the range of δ 115-157 ppm.[3]

    • This compound: The methoxy carbon appears around δ 55 ppm. Aromatic carbons appear in the range of δ 112-160 ppm.[4]

5.2. Infrared (IR) Spectroscopy

  • 3-Chlorophenol: A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Aromatic C-H stretching is observed around 3000-3100 cm⁻¹, and C-Cl stretching is typically found in the fingerprint region.[5][6][7]

  • This compound: The characteristic O-H peak of the starting material will be absent. A strong C-O-C stretching band will appear around 1250 cm⁻¹. Aromatic C-H and C-Cl stretching bands will also be present.[8][9]

Safety and Handling

  • 3-Chlorophenol: Corrosive and toxic. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dimethyl Sulfate: Highly toxic, carcinogenic, and corrosive. It is a potent alkylating agent and can cause severe burns. All manipulations should be carried out in a fume hood with extreme caution.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

  • Diethyl Ether: Highly flammable. Work in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The Williamson ether synthesis is an effective and reliable method for the preparation of this compound from 3-chlorophenol. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can consistently achieve high yields of the desired product. Proper characterization using NMR and IR spectroscopy is essential to confirm the identity and purity of the synthesized this compound.

References

An In-depth Technical Guide to 3-Chloroanisole: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Chloroanisole (CAS No: 2845-89-8). The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic, sometimes described as sweet or floral, odor.[1][2][3][4] It is an organic compound featuring a benzene (B151609) ring substituted with a methoxy (B1213986) group and a chlorine atom at the meta position relative to each other.[1] This substitution pattern significantly influences its chemical reactivity and physical characteristics.

Quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₇ClO[1][5][6]
Molecular Weight 142.58 g/mol [2][5][7]
Appearance Colorless to pale yellow liquid[1][3][8]
Density 1.164 g/mL at 25 °C[8][9][10]
Boiling Point 193 °C at 760 mmHg[5][8][9]
Melting Point -2 °C to 25 °C (range from sources)[2][10]
Flash Point 73 °C (163.4 °F) - closed cup[5][6][9]
Refractive Index n20/D 1.536[9][10]
Solubility Limited solubility in water (235 mg/L)[1][3][10]
Moderately soluble in organic solvents like ethanol, acetone, and ether[1][2][4]
Vapor Pressure 0.531 mmHg at 25°C[8]

Chemical Properties and Reactivity

This compound exhibits typical reactivity for a halogenated aromatic ether. The presence of the methoxy group and the chlorine atom on the benzene ring dictates its chemical behavior in various reactions.

  • Nucleophilic Aromatic Substitution: The nitro group in 3-substituted nitrobenzenes can be displaced by methoxide (B1231860) ions in a nucleophilic aromatic substitution reaction to form 3-substituted anisoles, including this compound.[11][12]

  • Directed Ortho-Metalation: The methoxy group can direct ortho-metalation, which can be followed by palladium-catalyzed reactions for further functionalization.[9]

  • Intermediate in Organic Synthesis: It serves as a crucial starting material or intermediate in the synthesis of more complex molecules. It is used in the production of pharmaceuticals, agrochemicals, and fragrances.[1][2][4][5] For instance, it is a precursor in the regioselective synthesis of 4- and 7-alkoxyindoles.[9][10] It has also been used in the synthesis of nonsteroidal anti-inflammatory drugs like nimesulide (B1678887) and the antidepressant trazodone.[2]

  • Applications in Agrochemicals: this compound is an intermediate in the manufacturing of fungicides such as fluazinam (B131798) and penconazole, as well as herbicides and insecticides.[2][4]

  • Electrolyte Additive: It has been employed as an electrolyte additive for overcharge protection in Li-ion cells.[9][10]

Experimental Protocols

One-Step Synthesis of this compound

A documented method for the preparation of this compound involves the nucleophilic aromatic substitution of the nitro group from 3-chloronitrobenzene.[11][12]

Materials:

Procedure:

  • In a reaction vessel, dissolve 3-chloronitrobenzene in toluene.

  • Add solid sodium methoxide powder, solid potassium hydroxide powder, and tetrabutylammonium bromide to the solution at room temperature.

  • Stir the heterogeneous mixture vigorously while maintaining a temperature of 50 °C for 2 hours. Forced passage of air through the reaction solution is required.

  • After the reaction period, cool the mixture.

  • Wash the mixture with water to remove inorganic compounds.

  • Separate the organic phase. The product, this compound, is in the organic phase and can be further purified if necessary.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the one-step synthesis of this compound from 3-chloronitrobenzene.

G Synthesis of this compound A 3-Chloronitrobenzene C Reaction at 50°C (Vigorous Stirring, 2h) A->C B Toluene Sodium Methoxide Potassium Hydroxide Tetrabutylammonium Bromide B->C D Cooling and Aqueous Wash C->D E Phase Separation D->E F This compound (in organic phase) E->F

Caption: One-step synthesis of this compound.

Applications of this compound

This diagram outlines the logical relationship between the chemical nature of this compound and its diverse applications.

G Applications of this compound A This compound B Intermediate in Organic Synthesis A->B F Material Science A->F Electrolyte Additive C Pharmaceuticals B->C D Agrochemicals B->D E Fragrances & Flavors B->E

Caption: Applications derived from this compound.

Spectral Data

Spectral data are crucial for the identification and characterization of this compound. Key spectral information includes:

  • ¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.[13][14]

  • Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight. The top peak is observed at m/z 142.[13]

  • Infrared (IR) Spectroscopy: IR spectra reveal the presence of functional groups within the molecule.[13]

  • Raman Spectroscopy: Complements IR spectroscopy for structural analysis.[13]

  • UV-VIS Spectroscopy: Provides information about the electronic transitions within the molecule.[13]

Safety and Handling

This compound is considered a combustible liquid and may cause irritation to the eyes, skin, and respiratory system.[3][15][16] It is important to handle this chemical with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, in a well-ventilated area.[15][17][18] Store in a cool, dry, well-ventilated place away from sources of ignition.[8][15][19] In case of spills, absorb with an inert material and dispose of it as hazardous waste.[16][17][18]

References

Spectroscopic Profile of 3-Chloroanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloroanisole is an aromatic organic compound with the chemical formula C₇H₇ClO. It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic properties is essential for researchers, scientists, and professionals in drug development for characterization, quality control, and reaction monitoring. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, complete with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below was obtained in a deuterated chloroform (B151607) (CDCl₃) solvent.[1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.19t8.0H-5
6.92d8.0H-6
6.89s-H-2
6.78d8.0H-4
3.78s--OCH₃

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The data below was also acquired in CDCl₃.[1]

Chemical Shift (δ) ppmAssignment
160.3C-1
134.9C-3
130.2C-5
120.8C-4
114.3C-6
112.6C-2
55.4-OCH₃
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is typically measured as a neat liquid film. While a comprehensive list of all absorption peaks is extensive, the following table highlights the characteristic absorption bands.

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3050-3000C-H stretchAromatic
~2950-2850C-H stretch-OCH₃
~1600-1450C=C stretchAromatic ring
~1250C-O stretchAryl ether
~800-600C-Cl stretchAryl chloride
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₇H₇ClO, with a molecular weight of approximately 142.58 g/mol .

m/z (mass-to-charge ratio)Interpretation
142/144Molecular ion (M⁺) peak with isotopic peak for ³⁷Cl
127[M - CH₃]⁺
99[M - CH₃ - CO]⁺
75[C₆H₃]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • The solution is then transferred into a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

  • The NMR tube containing the sample is placed in the spectrometer.

  • The spectrometer is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.

  • The magnetic field is shimmed to achieve homogeneity.

  • A standard proton NMR experiment is performed using a 400 MHz spectrometer.[1]

  • The resulting Free Induction Decay (FID) is processed using a Fourier transform to obtain the frequency-domain spectrum.

  • The spectrum is phased and baseline corrected.

  • Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Spectroscopy Protocol:

  • Following the ¹H NMR acquisition, the spectrometer is tuned to the ¹³C frequency.

  • A standard proton-decoupled ¹³C NMR experiment is performed on a 100 MHz spectrometer.[1]

  • A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

  • The FID is processed with a Fourier transform.

  • The resulting spectrum is phased and baseline corrected.

  • Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy Protocol

Sample Preparation and Analysis (Neat Liquid Film):

  • A small drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • A second salt plate is carefully placed on top to create a thin liquid film between the plates.

  • The "sandwich" of salt plates is mounted in the sample holder of an FTIR spectrometer.

  • A background spectrum of the empty spectrometer is first recorded.

  • The IR spectrum of the sample is then recorded over the range of approximately 4000-600 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS) Protocol

Sample Introduction and Ionization (Electron Ionization - EI):

  • A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

  • The sample is vaporized in a high vacuum environment.

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).

Mass Analysis and Detection:

  • The molecular ion and any fragment ions formed are accelerated by an electric field.

  • The ions are then passed through a magnetic field or a quadrupole mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

  • A detector records the abundance of each ion at a specific m/z value.

  • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Sample Dissolution Dissolve in Deuterated Solvent (for NMR) Sample->Dissolution Neat_Liquid Prepare Neat Liquid Film (for IR) Sample->Neat_Liquid Vaporization Vaporize in Vacuum (for MS) Sample->Vaporization NMR_Spec NMR Spectrometer (¹H & ¹³C) Dissolution->NMR_Spec IR_Spec FTIR Spectrometer Neat_Liquid->IR_Spec MS_Spec Mass Spectrometer (EI) Vaporization->MS_Spec NMR_Data Acquire FID Process (FT) Reference Spectra NMR_Spec->NMR_Data IR_Data Acquire Interferogram Process (FT) Generate Spectrum IR_Spec->IR_Data MS_Data Separate Ions (m/z) Detect Abundance Generate Mass Spectrum MS_Spec->MS_Data Structure This compound Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 3-Chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-chloroanisole, tailored for researchers, scientists, and professionals in drug development. It covers the interpretation of spectral data, a detailed experimental protocol for data acquisition, and visual representations of molecular structure and experimental workflow.

Structural Elucidation via ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds.[1][2] By analyzing the chemical shifts, integration, and multiplicity of proton signals, one can deduce the connectivity and chemical environment of hydrogen atoms within a molecule. For this compound, ¹H NMR provides definitive information about the substitution pattern on the aromatic ring and the conformation of the methoxy (B1213986) group.

The analysis of the this compound spectrum involves interpreting signals from both the aromatic protons and the methoxy group protons. The aromatic region is particularly informative, revealing the electronic effects of the electron-donating methoxy group and the electron-withdrawing chloro group on the surrounding protons.

¹H NMR Spectral Data for this compound

The quantitative data for the ¹H NMR spectrum of this compound, acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer, is summarized below.[3] The assignments are based on the expected electronic effects and observed spin-spin coupling patterns.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H57.19Triplet (t)8.01H
H66.92Doublet (d)8.01H
H26.89Singlet (s)-1H
H46.78Doublet (d)8.01H
-OCH₃3.78Singlet (s)-3H

Analysis of Spectral Data:

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group appear as a sharp singlet at 3.78 ppm.[3] This is characteristic of methoxy protons, and the singlet multiplicity indicates no adjacent protons to couple with.

  • Aromatic Protons (H2, H4, H5, H6):

    • H5: This proton, located meta to the chlorine and ortho to the methoxy group, appears as a triplet at 7.19 ppm with a coupling constant of 8.0 Hz.[3] The triplet pattern arises from coupling to two neighboring protons, H4 and H6.

    • H2: This proton is situated between the two substituents. It appears as a singlet-like signal at 6.89 ppm.[3] Any meta coupling to H4 and H6 is too small to be resolved, resulting in a sharp singlet.

    • H6: This proton, ortho to the chlorine atom, resonates as a doublet at 6.92 ppm (J = 8.0 Hz) due to its coupling with the adjacent H5 proton.[3]

    • H4: Located para to the chlorine and ortho to the methoxy group, this proton appears as a doublet at 6.78 ppm (J = 8.0 Hz), resulting from coupling with the H5 proton.[3]

Caption: Molecular structure of this compound with proton assignments and key spin-spin couplings.

Experimental Protocol for ¹H NMR Spectroscopy

The following section outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.

A. Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[4]

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Standard: CDCl₃ often contains a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for calibrating the chemical shift to 0 ppm.[4] If not present, a small drop of TMS can be added.

  • Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.

B. Instrument Setup and Data Acquisition:

  • Spectrometer: The data presented was acquired on a 400 MHz NMR spectrometer.[3]

  • Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR magnet.

  • Locking and Shimming: The instrument's software is used to "lock" onto the deuterium (B1214612) signal of the solvent, which compensates for any magnetic field drift. The magnetic field is then "shimmed" to optimize its homogeneity, resulting in sharp, well-resolved peaks.

  • Acquisition Parameters: Set the appropriate parameters for a standard ¹H NMR experiment.

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses allows for nuclear relaxation.

    • Number of Scans: For a sufficiently concentrated sample, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

C. Data Processing and Analysis:

  • Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier Transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Calibration: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.

  • Integration: The area under each peak is integrated to determine the relative ratio of protons giving rise to each signal.

  • Peak Picking and Interpretation: Identify the chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constants (J) for each signal to elucidate the molecular structure.[5]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl₃ (0.6 mL) + TMS Standard weigh->dissolve homogenize Homogenize in NMR Tube dissolve->homogenize insert Insert Sample into Magnet homogenize->insert lock_shim Lock on Solvent & Shim Field insert->lock_shim acquire Acquire FID Data lock_shim->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Spectrum (TMS = 0 ppm) phase_baseline->calibrate integrate Integrate Peak Areas calibrate->integrate assign Assign Signals (δ, J, Multiplicity) integrate->assign elucidate Elucidate Structure assign->elucidate

Caption: Standard experimental workflow for ¹H NMR spectrum analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and detailed picture of its molecular structure. The distinct signals for the methoxy and aromatic protons, along with their characteristic chemical shifts and coupling patterns, allow for unambiguous assignment. The triplet at 7.19 ppm and the two doublets at 6.92 and 6.78 ppm are definitive evidence of the 1,3-disubstitution pattern on the benzene (B151609) ring. This guide demonstrates the systematic approach of using ¹H NMR data, from sample preparation to final spectral analysis, as a cornerstone technique in chemical research and development.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3-Chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-chloroanisole. It includes tabulated experimental data, a detailed experimental protocol for data acquisition, and an analysis of the substituent effects influencing the observed chemical shifts. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and molecular characterization.

13C NMR Chemical Shift Data for this compound

The 13C NMR spectrum of this compound (C7H7ClO) exhibits seven distinct signals, corresponding to the seven carbon atoms in the molecule. The experimental chemical shifts, as reported in various spectral databases, are summarized in the table below. The assignments are based on established substituent effects on the benzene (B151609) ring.

Carbon AtomAssignmentChemical Shift (δ) in ppm (CDCl3)
C1C-OCH3159.8
C2C-H112.9
C3C-Cl134.8
C4C-H122.0
C5C-H130.2
C6C-H114.8
C7O-CH355.4

Data sourced from publicly available spectral databases.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for the acquisition of a 13C NMR spectrum of this compound, representative of standard practices for small organic molecules.

2.1 Sample Preparation

  • Sample Weighing: Accurately weigh approximately 20-50 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3). CDCl3 is a common solvent for 13C NMR as its carbon signal appears as a distinct triplet at approximately 77.16 ppm, which can be used for spectral calibration.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure the solution is homogeneous.

2.2 Spectrometer Setup and Data Acquisition

  • Instrumentation: A standard 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe is suitable for this analysis.

  • Tuning and Matching: Tune and match the probe for the 13C frequency to ensure optimal signal detection.

  • Shimming: Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines. This is typically done by monitoring the deuterium (B1214612) lock signal of the solvent.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts for organic molecules (e.g., 0 to 220 ppm).

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Typically, 128 to 1024 scans are accumulated to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra.

    • Acquisition Time: An acquisition time of 1-2 seconds is standard.

    • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

2.3 Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat spectral baseline.

  • Referencing: Reference the spectrum by setting the solvent peak (CDCl3) to its known chemical shift of 77.16 ppm.

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Analysis of Substituent Effects

The observed chemical shifts in the 13C NMR spectrum of this compound are a direct consequence of the electronic effects exerted by the methoxy (B1213986) (-OCH3) and chloro (-Cl) substituents on the benzene ring. These effects can be understood by considering their inductive and resonance contributions.

The diagram below illustrates the logical relationship between the substituent properties and their influence on the electron density and, consequently, the 13C NMR chemical shifts of the aromatic carbons.

Substituent_Effects cluster_substituents Substituents cluster_effects Electronic Effects cluster_electron_density Impact on Ring Electron Density cluster_shifts Resulting 13C NMR Chemical Shifts Methoxy (-OCH3) Methoxy (-OCH3) Inductive Effect Inductive Effect Methoxy (-OCH3)->Inductive Effect -I (Withdrawing) Chloro (-Cl) Chloro (-Cl) Resonance (Mesomeric) Effect Resonance (Mesomeric) Effect Chloro (-Cl)->Resonance (Mesomeric) Effect +R (Weak Donating) Chloro (-Cl)->Inductive Effect -I (Strong Withdrawing) Increased Electron Density (Shielding) Increased Electron Density (Shielding) Resonance (Mesomeric) Effect->Increased Electron Density (Shielding) Ortho/Para positions Decreased Electron Density (Deshielding) Decreased Electron Density (Deshielding) Inductive Effect->Decreased Electron Density (Deshielding) All positions (distance dependent) Upfield Shift (Lower ppm) Upfield Shift (Lower ppm) Increased Electron Density (Shielding)->Upfield Shift (Lower ppm) Downfield Shift (Higher ppm) Downfield Shift (Higher ppm) Decreased Electron Density (Deshielding)->Downfield Shift (Higher ppm)

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-chloroanisole (C₇H₇ClO). The content herein is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a comprehensive overview of the molecule's behavior under EI conditions. This document outlines a standard experimental protocol, presents quantitative data on major fragments, and visualizes the primary fragmentation pathways.

Experimental Protocol: Electron Ionization Mass Spectrometry

The data presented in this guide is based on a standard mass spectrometry protocol for the analysis of volatile and semi-volatile organic compounds like this compound.

1.1. Sample Introduction: A dilute solution of this compound (typically 1 mg/mL) is prepared in a volatile solvent such as methanol (B129727) or dichloromethane. The sample is introduced into the mass spectrometer via a gas chromatography (GC) system, which separates the analyte from the solvent and any impurities. The GC column is heated in a programmed temperature gradient to ensure the elution of this compound into the ion source.

1.2. Ionization:

  • Technique: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard)

  • Ion Source Temperature: Maintained between 200°C and 250°C to ensure the sample remains in the gas phase without thermal degradation.

1.3. Mass Analysis:

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

  • Scan Range: A scan range of m/z 40 to 200 is sufficient to capture the molecular ion and all significant fragment ions.

  • Data Acquisition: The instrument is operated in full scan mode to obtain a complete mass spectrum.

Data Presentation: Major Fragment Ions

The electron ionization of this compound results in a characteristic fragmentation pattern. The molecular ion is the base peak, which is common for stable aromatic compounds. The table below summarizes the principal ions observed in the mass spectrum.[1][2]

m/z RatioRelative Intensity (%)Proposed Neutral LossProposed Fragment Ion Structure
14433%-[C₇H₇³⁷ClO]⁺• (Isotope Peak)
142 100% (Base Peak) -[C₇H₇³⁵ClO]⁺• (Molecular Ion)
12715%•CH₃[C₆H₄ClO]⁺
11255%CH₂O[C₆H₅Cl]⁺•
11120%•OCH₃[C₆H₄Cl]⁺
9940%•CH₃, CO[C₅H₄Cl]⁺
7715%CH₂O, •Cl[C₆H₅]⁺
6325%Multiple fragments[C₅H₃]⁺

Note: Relative intensities are approximate and can vary slightly between instruments.

Visualization of Fragmentation Pathways

The fragmentation of the this compound molecular ion follows several distinct pathways, initiated by the loss of radicals or neutral molecules. The logical flow from the parent ion to its major fragments is depicted below.

G M This compound Molecular Ion (M⁺•) m/z = 142 F127 [M-CH₃]⁺ m/z = 127 M->F127 - •CH₃ F112 [M-CH₂O]⁺• m/z = 112 M->F112 - CH₂O F111 [M-OCH₃]⁺ m/z = 111 M->F111 - •OCH₃ F99 [M-CH₃-CO]⁺ m/z = 99 F127->F99 - CO F77 [C₆H₅]⁺ m/z = 77 F112->F77 - •Cl F63 [C₅H₃]⁺ m/z = 63 F99->F63 - HCl

Caption: Fragmentation workflow of this compound under EI-MS.

In-Depth Analysis of Fragmentation Pathways

The mass spectrum of this compound is characterized by a stable molecular ion (m/z 142) which serves as the base peak (100% relative intensity).[1][2] The presence of a single chlorine atom results in a characteristic isotopic peak at m/z 144, with an intensity approximately one-third of the molecular ion, corresponding to the ³⁷Cl isotope.

The primary fragmentation pathways are as follows:

  • Loss of a Methyl Radical (•CH₃): The cleavage of the O–CH₃ bond results in the loss of a methyl radical (15 amu), producing a fragment ion at m/z 127 . This chlorophenoxy cation is a moderately abundant ion in the spectrum.

  • Loss of Formaldehyde (B43269) (CH₂O): A rearrangement reaction can occur, leading to the elimination of a neutral formaldehyde molecule (30 amu). This process forms the chlorobenzene (B131634) radical cation at m/z 112 , which is one of the most significant fragments in the spectrum.[1]

  • Loss of a Methoxy (B1213986) Radical (•OCH₃): Cleavage of the C–O bond between the aromatic ring and the methoxy group results in the loss of a methoxy radical (31 amu), yielding the chlorophenyl cation at m/z 111 .

  • Sequential Loss of CO: The fragment ion at m/z 127 can undergo further fragmentation by losing a molecule of carbon monoxide (28 amu). This is a common pathway for phenolic-type cations and results in the formation of a chlorocyclopentadienyl cation at m/z 99 .[1]

  • Loss of a Chlorine Radical (•Cl): The fragment at m/z 112 (chlorobenzene radical cation) can lose a chlorine radical (35 amu) to form the phenyl cation at m/z 77 . This ion is characteristic of many benzene (B151609) derivatives.

These pathways collectively account for the major peaks observed in the electron ionization mass spectrum of this compound, providing a unique fingerprint for its identification and structural elucidation.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Chloroanisole's Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 3-chloroanisole, focusing on the vibrational characteristics of its key functional groups. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize vibrational spectroscopy for molecular characterization and analysis.

Introduction to the Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern, or spectrum, provides a unique molecular fingerprint, revealing the presence of specific functional groups and offering insights into the molecular structure.

This compound (C₇H₇ClO) is an aromatic organic compound with a methoxy (B1213986) group (-OCH₃) and a chlorine atom attached to a benzene (B151609) ring at the meta position. Its structure combines several key functional groups whose vibrational modes can be distinctly identified using IR spectroscopy: the aromatic ring, the ether linkage, and the carbon-chlorine bond. Understanding the characteristic IR absorptions of these groups is crucial for the identification, purity assessment, and structural elucidation of this compound and related compounds in various scientific and industrial applications, including pharmaceutical synthesis and materials science.

Vibrational Analysis of this compound Functional Groups

The infrared spectrum of this compound is characterized by a series of absorption bands arising from the stretching and bending vibrations of its constituent bonds. The primary functional groups and their expected vibrational frequencies are detailed below.

Aromatic C-H Vibrations

The benzene ring gives rise to characteristic C-H stretching and bending vibrations.

  • Aromatic C-H Stretching: These vibrations typically occur at wavenumbers just above 3000 cm⁻¹. For this compound, these appear as a group of weak to medium intensity bands in the region of 3100-3000 cm⁻¹ .

  • Aromatic C-H Out-of-Plane Bending: These are strong bands in the fingerprint region and are highly indicative of the substitution pattern on the benzene ring. For a meta-disubstituted benzene like this compound, characteristic strong absorptions are expected in the 900-675 cm⁻¹ region.

Ether Group (C-O-C) Vibrations

The methoxy group (-OCH₃) is a key feature of the this compound molecule.

  • Asymmetric C-O-C Stretching: This vibration results in a strong absorption band, which is a characteristic feature of ethers. For aromatic ethers like this compound, this band is typically observed in the 1275-1200 cm⁻¹ range.

  • Symmetric C-O-C Stretching: This vibration usually gives rise to a weaker band compared to the asymmetric stretch and is found in the 1075-1020 cm⁻¹ region.

C-Cl Vibrations

The presence of a chlorine atom attached to the aromatic ring also gives rise to a characteristic vibrational mode.

  • C-Cl Stretching: The carbon-chlorine stretching vibration for aryl chlorides typically appears as a strong to medium intensity band in the fingerprint region, generally in the range of 850-550 cm⁻¹ . The exact position can be influenced by the substitution pattern and other electronic effects within the molecule.

Aromatic C=C Vibrations

The stretching vibrations of the carbon-carbon double bonds within the benzene ring also produce characteristic signals.

  • C=C Ring Stretching: These vibrations typically result in a series of medium to weak bands in the 1600-1450 cm⁻¹ region.

Quantitative Data Summary

The following table summarizes the expected vibrational frequencies for the key functional groups of this compound based on established correlation charts and spectral data of similar compounds. It is important to note that the exact peak positions and intensities can be influenced by the sample phase (e.g., neat liquid, solution) and the specific instrumentation used.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3100 - 3000C-H StretchingAromaticWeak-Medium
2960 - 2850C-H Stretching (methyl)Methoxy (-OCH₃)Weak-Medium
1600 - 1450C=C StretchingAromatic RingMedium-Weak
1275 - 1200Asymmetric C-O-C StretchingEtherStrong
1075 - 1020Symmetric C-O-C StretchingEtherMedium
900 - 675C-H Out-of-Plane BendingAromaticStrong
850 - 550C-Cl StretchingAryl HalideStrong-Medium

Experimental Protocol for FTIR Analysis of this compound

This section outlines a detailed methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound, which is a liquid at room temperature.

Instrumentation and Materials
  • Fourier Transform Infrared (FTIR) Spectrometer (e.g., equipped with a DTGS detector).

  • Demountable liquid cell with infrared-transparent windows (e.g., NaCl or KBr plates).

  • This compound (analytical grade).

  • Volatile solvent for cleaning (e.g., dichloromethane (B109758) or acetone, spectroscopic grade).

  • Lint-free wipes.

  • Pipettes.

Sample Preparation and Measurement
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the liquid cell windows thoroughly with the appropriate solvent and allow them to dry completely.

    • Assemble the empty, clean liquid cell and place it in the sample holder within the spectrometer.

    • Acquire a background spectrum. This will account for the absorbance of the cell windows and any residual atmospheric components.

  • Sample Spectrum Acquisition:

    • Disassemble the liquid cell.

    • Using a clean pipette, place a small drop of this compound onto the center of one of the salt plates.

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film. Avoid trapping air bubbles.

    • Secure the plates in the demountable cell holder.

    • Place the loaded sample cell into the spectrometer's sample compartment in the same orientation as the background measurement.

    • Acquire the sample spectrum. Typically, an accumulation of 16 to 32 scans at a resolution of 4 cm⁻¹ is sufficient to obtain a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

    • Assign the observed peaks to their corresponding vibrational modes based on the data presented in Section 3 and established correlation tables.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopy of this compound.

FTIR_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis start Start instrument_prep Instrument Stabilization & Purging start->instrument_prep sample_prep Prepare Liquid Cell with this compound instrument_prep->sample_prep background_scan Acquire Background Spectrum (Empty Cell) instrument_prep->background_scan sample_scan Acquire Sample Spectrum sample_prep->sample_scan processing Ratio Sample to Background background_scan->processing sample_scan->processing analysis Baseline Correction & Peak Picking processing->analysis assignment Vibrational Mode Assignment analysis->assignment report Generate Report assignment->report end end report->end End

Caption: Workflow for FTIR Analysis of this compound.

Navigating the Solubility Landscape of 3-Chloroanisole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Chloroanisole

This compound (meta-chloroanisole) is an aromatic organic compound with the chemical formula C₇H₇ClO. It is a colorless to pale yellow liquid with a characteristic aromatic odor.[1][2] The molecule consists of a benzene (B151609) ring substituted with a chlorine atom and a methoxy (B1213986) group at positions 1 and 3, respectively. This substitution pattern influences its polarity and, consequently, its solubility in various media. This compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] A clear understanding of its solubility is crucial for reaction optimization, product purification, and formulation development.

Solubility Profile of this compound

A comprehensive search of scientific databases and chemical literature reveals a notable lack of specific, quantitative data on the solubility of this compound in a wide range of organic solvents. The available information is largely qualitative, describing it as "moderately soluble" in common organic solvents and having limited solubility in water.

Qualitative Solubility in Organic Solvents

Based on available literature and the physicochemical properties of this compound, a qualitative summary of its expected solubility in different classes of organic solvents is presented in Table 1.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Solvents Methanol, EthanolSolubleThe methoxy group of this compound can act as a hydrogen bond acceptor, interacting with the hydroxyl group of the alcohols.
Polar Aprotic Solvents Acetone, Ethyl AcetateSolubleThe polarity of these solvents allows for dipole-dipole interactions with the polar C-Cl and C-O bonds of this compound.
Nonpolar Solvents Hexane, TolueneModerately Soluble to SolubleThe nonpolar benzene ring of this compound facilitates van der Waals interactions with nonpolar solvents.
Chlorinated Solvents Dichloromethane, ChloroformSoluble"Like dissolves like" principle suggests good solubility due to similar chemical nature.

This table is based on general chemical principles and qualitative descriptions. Experimental verification is recommended for specific applications.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its molecular features with the properties of the solvent:

  • Molecular Structure: this compound possesses both a nonpolar aromatic ring and polar chloro and methoxy functional groups. This dual nature results in a moderate overall polarity.

  • Solvent Polarity: As a general rule, this compound will be more soluble in solvents with a similar polarity. It is expected to be readily soluble in moderately polar to nonpolar organic solvents.

  • Temperature: The solubility of solids and liquids in liquid solvents generally increases with temperature. For this compound, an increase in temperature will likely enhance its solubility in most organic solvents.

  • Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. This contributes to its solubility in protic solvents like alcohols.

Experimental Determination of Solubility

For applications requiring precise solubility data, experimental determination is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Principle of the Shake-Flask Method

An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the undissolved solute and the saturated solution. After equilibration, the undissolved solute is separated from the saturated solution, and the concentration of the solute in the clear solution is determined using a suitable analytical method.

Experimental Protocol

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC))

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved particles.

  • Analysis:

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis, HPLC, or GC) to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_end Result prep_start Start add_solute Add excess this compound to vial prep_start->add_solute add_solvent Add known volume of solvent add_solute->add_solvent seal_vial Seal vial add_solvent->seal_vial agitate Agitate at constant temperature seal_vial->agitate settle Allow undissolved solid to settle agitate->settle sample Withdraw and filter supernatant settle->sample dilute Dilute sample sample->dilute analyze Analyze concentration (e.g., HPLC, GC) dilute->analyze calculate Calculate solubility analyze->calculate end_result Solubility Data calculate->end_result

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in a variety of organic solvents is not extensively documented, its molecular structure suggests good solubility in moderately polar to nonpolar organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide can be employed. A thorough understanding of the solubility of this compound is essential for its effective use in research, development, and industrial applications. It is recommended that researchers and drug development professionals perform their own solubility determinations as needed for their specific solvent systems and conditions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 3-Chloroanisole

This technical guide provides a comprehensive overview of the boiling and melting points of this compound (CAS No. 2845-89-8), a significant intermediate in organic synthesis.[1][2][3] This document outlines the physical properties of this compound, details the experimental methodologies for their determination, and presents the data in a clear, structured format for ease of reference and comparison.

Known by synonyms such as 1-chloro-3-methoxybenzene and m-chloroanisole, this compound is a colorless to pale yellow liquid with a sweet, floral odor.[2][4] Its molecular formula is C7H7ClO, and it has a molecular weight of 142.58 g/mol .[2][3]

Data Presentation: Physical Properties of this compound

The boiling and melting points of this compound have been reported with some variability across different sources. This section summarizes the available quantitative data in a structured table to facilitate comparison.

Physical PropertyReported Value(s)Source(s)
Boiling Point 197.5 ± 0.0 °C at 760 mmHg[1][5]
193 °C[3][6][7][8][9]
192°C to 194°C[10]
175 °C[2]
Melting Point 25 °C[6]
-2 °C[2]
No data available[11]

Experimental Protocols

The determination of boiling and melting points is fundamental to characterizing a chemical substance. The following are detailed methodologies for these key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[12] A common and effective method for determining the boiling point of a liquid like this compound is through distillation or the capillary method.[12][13]

1. Simple Distillation Method:

This method is suitable for determining the boiling point of a pure volatile liquid.[13]

  • Apparatus Setup: A distillation flask is filled with a small volume of this compound and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, which is in turn connected to a receiving flask. A thermometer is placed in the neck of the distillation flask with the top of the bulb level with the side arm leading to the condenser.

  • Procedure: The distillation flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser. The temperature of the vapor is recorded. This temperature should remain constant during the distillation of a pure substance and represents its boiling point.[13]

  • Data Collection: The temperature is recorded when the first drop of distillate is collected and periodically throughout the distillation. For a pure compound, this temperature should remain constant.

2. Micro Boiling Point Determination (Capillary Method):

This method is useful when only a small amount of the substance is available.[14]

  • Apparatus Setup: A small amount of this compound is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid. The test tube is then attached to a thermometer.[15]

  • Procedure: The apparatus is heated in a heating bath (e.g., a Thiele tube with oil or a metal block). As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[14] The heating is then discontinued, and the bath is allowed to cool slowly.

  • Data Collection: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.[12]

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[16]

1. Capillary Tube Method (using a Melting Point Apparatus):

This is the most common method for determining the melting point of a solid organic compound.[16][17]

  • Sample Preparation: A small amount of solid this compound (if in solid form, as one source suggests a melting point of 25°C[6]) is finely powdered and packed into a capillary tube to a height of 2-3 mm.[18]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or DigiMelt unit, which consists of a heated block and a thermometer or a digital temperature sensor.[16][19]

  • Procedure: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point. Then, the heating rate is slowed to about 1-2°C per minute.[19]

  • Data Collection: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[16] A sharp melting range (0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[16][20]

Mandatory Visualization

The following diagram illustrates the logical workflow for the determination and reporting of the physical properties of this compound.

G cluster_0 Physical Property Determination Workflow cluster_1 Boiling Point Methods cluster_2 Melting Point Methods A Obtain Sample of this compound B Determine Boiling Point A->B C Determine Melting Point A->C B1 Simple Distillation B->B1 B2 Micro Boiling Point (Capillary Method) B->B2 C1 Capillary Tube Method C->C1 D Data Analysis and Comparison E Technical Guide Compilation D->E B1->D B2->D C1->D

Caption: Workflow for determining and reporting the physical properties of this compound.

References

3-Chloroanisole: A Comprehensive Safety and Handling Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review of Safety Data Sheet Information for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling information for 3-Chloroanisole (CAS No. 2845-89-8), a common laboratory chemical. The information is compiled from various Safety Data Sheets (SDSs) to ensure a thorough understanding of its properties and associated hazards. This document is intended for professionals in research, science, and drug development who handle this substance.

Core Safety and Physical Properties

This compound, also known as 1-chloro-3-methoxybenzene, is a clear, colorless to pale yellow liquid.[1][2][3] It is a combustible liquid and requires careful handling to avoid ignition sources.[2][4][5] The following tables summarize the key quantitative data available from safety data sheets.

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
CAS Number2845-89-8[4][6]
Molecular FormulaC₇H₇ClO[6][7]
Molecular Weight142.583 g/mol [6][7]
AppearanceClear, colorless to pale yellow liquid[1][2][8]
Flash Point73 °C / 163.4 °F (closed cup)[4]
Boiling Point193 - 197.5 °C at 760 mmHg[2][6]
Density1.1 ± 0.1 g/cm³ (1.164 g/mL at 25 °C)[6][7]
Vapor Pressure0.5 ± 0.3 mmHg at 25°C[6][7]
Refractive Index1.515 - 1.536 (n20/D)[7]
Water SolubilityLimited solubility[1][3]
Table 2: Toxicological Data

A critical point to note is that the toxicological properties of this compound have not been fully investigated.[2][5][8] Consequently, specific quantitative toxicity data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) are not available in the reviewed safety data sheets.[5][8]

ParameterValueSource(s)
Acute Toxicity (Oral)No data available[4][8]
Acute Toxicity (Dermal)No data available[4][8]
Acute Toxicity (Inhalation)No data available[4][8]
Skin Corrosion/IrritationCauses skin irritation (Category 2)[9][10]
Serious Eye Damage/IrritationCauses serious eye irritation (Category 2)[9][10]
Respiratory or Skin SensitizationNo information available[4]
CarcinogenicityNot listed by ACGIH, IARC, NIOSH, NTP, or OSHA[5]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are its combustibility and its irritant effects on the skin and eyes.[10]

GHS_Hazard_Classification cluster_product This compound cluster_hazards GHS Hazard Classification cluster_pictograms Hazard Pictograms Product This compound CAS: 2845-89-8 Physical_Hazard Physical Hazard Combustible Liquid (H227) Product->Physical_Hazard Health_Hazard Health Hazard Skin Irritation (Category 2) (H315) Serious Eye Irritation (Category 2) (H319) Specific target organ toxicity — single exposure (Category 3) (H335) Product->Health_Hazard Flame 🔥 Physical_Hazard->Flame Exclamation ! Health_Hazard->Exclamation

Caption: GHS Hazard Classification for this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical and toxicological properties of this compound are not provided in standard Safety Data Sheets. The reported values, such as the flash point, are typically determined using standardized methods (e.g., closed cup method), but the specific details of the experimental setup and procedure are not included.[4] The lack of comprehensive toxicological studies means that no experimental protocols for toxicity assessment are available.[2][5][8]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5][8]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5][8]

  • Respiratory Protection: Use in a well-ventilated area. If engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[5][8]

Handling
  • Wash thoroughly after handling.[5][8]

  • Use with adequate ventilation.[5][8]

  • Avoid contact with eyes, skin, and clothing.[4][5][8]

  • Keep away from open flames, hot surfaces, and sources of ignition.[4][5][8]

  • Avoid ingestion and inhalation.[4][5][8]

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][10]

  • Keep away from heat, sparks, and flame.[4][5]

  • Store away from incompatible materials such as strong oxidizing agents.[2][8]

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[4]

  • Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[4]

  • Ingestion: Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[4]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water mist, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4][5] Water mist may be used to cool closed containers.[4]

  • Specific Hazards: The material is combustible and containers may explode when heated.[4] Irritating and highly toxic gases may be generated by thermal decomposition or combustion.[5][8]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4][5][8]

Spillage and Disposal

  • Accidental Release: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[8] Remove all sources of ignition and provide adequate ventilation.[5][8]

  • Disposal: Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations.[4] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]

References

In-Depth Technical Guide: Toxicological Profile of 3-Chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroanisole (CAS No. 2845-89-8) is a halogenated aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A comprehensive understanding of its toxicological profile is essential for risk assessment and safe handling in research and industrial settings. This technical guide provides a detailed overview of the available toxicological data for this compound, including quantitative toxicity values, summaries of experimental protocols, and an exploration of its potential mechanisms of action.

Chemical and Physical Properties

PropertyValueReference
Chemical Formula C₇H₇ClO[2]
Molecular Weight 142.58 g/mol [2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 193 °C[4]
Flash Point 73 °C[5]
Solubility in Water Slightly soluble[1]

Toxicological Data

A summary of the available quantitative toxicological data for this compound is presented below.

Acute Toxicity
EndpointSpeciesRouteValueClassificationReference
LD₅₀RatOral2000 mg/kgHarmful if swallowed[2]
Skin IrritationRabbitDermalNot an irritant (Score: 0.00)Not classified
Eye Irritation--Causes serious eye irritationWarning[2]
InhalationRatInhalationNo mortality at 2.26 mg/L (sighting study)May cause respiratory irritation[2]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Currently, there is a lack of publicly available quantitative data from specific studies on the genotoxicity, carcinogenicity, and reproductive or developmental toxicity of this compound.[6][7][8] Further research is required to fully characterize the potential long-term health effects of this compound.

Experimental Protocols

The following sections outline the general methodologies for the key toxicological experiments cited. These are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD₅₀)

The acute oral toxicity of this compound in rats was likely determined using a method similar to the OECD Test Guideline 401, 420, or 423. A generalized protocol involves:

  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

  • Dosage: The test substance is administered in a single dose by gavage. A range of doses is used across different groups of animals.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, etc.), and body weight changes over a period of 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study to identify any abnormalities.

  • Data Analysis: The LD₅₀ value, the statistically estimated dose that would cause mortality in 50% of the animals, is calculated.

Dermal Irritation

The skin irritation potential was assessed in rabbits, likely following a protocol similar to OECD Test Guideline 404.

  • Test Animals: Healthy, adult albino rabbits with intact skin are used.

  • Application: A small area of the animal's back is clipped free of fur. 0.5 mL of the test substance is applied to the skin and covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The reactions are scored on a numerical scale (0-4 for both erythema and edema). The Primary Irritation Index is calculated from these scores.

Acute Inhalation Toxicity

A sighting study for acute inhalation toxicity in rats was conducted, likely as a preliminary step for a full LC₅₀ determination according to OECD Test Guideline 403.

  • Test Animals: Young adult rats are used.

  • Exposure: Animals are exposed to a specific concentration of the test substance in the air for a defined period (typically 4 hours) in an inhalation chamber.

  • Observation: Animals are monitored for mortality and signs of toxicity during and after exposure for up to 14 days.

  • Endpoint: The study aims to identify a concentration range for a full study and observe any immediate toxic effects.

Signaling Pathways and Mechanisms of Action

There is currently no specific information available in the public domain detailing the metabolic pathways or the explicit cellular signaling pathways affected by this compound. The observed toxic effects, such as irritation and potential central nervous system depression, suggest interactions with cellular membranes and neuronal signaling.[3][5] However, the precise molecular targets and mechanisms remain to be elucidated.

A general workflow for investigating the mechanism of toxicity is presented below.

G cluster_exposure Exposure cluster_adme ADME cluster_interaction Molecular Interaction cluster_response Cellular & Systemic Response Exposure This compound Exposure (Oral, Dermal, Inhalation) Absorption Absorption Exposure->Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism (e.g., Cytochrome P450) Distribution->Metabolism Target Interaction with Molecular Targets Distribution->Target Excretion Excretion Metabolism->Excretion Signaling Alteration of Signaling Pathways Target->Signaling Toxicity Toxicological Endpoints (Irritation, CNS Depression, etc.) Signaling->Toxicity

Caption: General workflow for toxicological assessment.

Conclusion

The available data indicates that this compound is harmful if swallowed and causes serious eye and respiratory irritation. It is not classified as a skin irritant. Significant data gaps exist, particularly concerning chronic toxicity, carcinogenicity, and reproductive toxicity. Furthermore, the metabolic and signaling pathways involved in its toxicity are not well understood. Further research is crucial to fully characterize the toxicological profile of this compound and to establish comprehensive safety guidelines for its handling and use. Professionals in research and drug development should exercise caution, employing appropriate personal protective equipment and engineering controls to minimize exposure.

References

The Environmental Fate of 3-Chloroanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the environmental fate of 3-chloroanisole is limited. Much of the information presented in this guide, particularly concerning degradation pathways and quantitative fate parameters, is based on data from structurally related compounds and predictive models. This guide should be used for informational and directional purposes, and any critical applications should be supported by specific experimental data.

Introduction

This compound (CAS: 2845-89-8), a halogenated aromatic ether, serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2] Its presence in industrial effluents and its potential for wider environmental distribution necessitate a thorough understanding of its environmental fate and persistence. This technical guide provides a comprehensive overview of the current knowledge and predictive insights into the environmental behavior of this compound, focusing on its physicochemical properties, biodegradation, abiotic degradation, and bioaccumulation potential.

Physicochemical Properties

The environmental transport and partitioning of this compound are governed by its physicochemical properties. A summary of key properties is presented in Table 1. The octanol-water partition coefficient (Log Kow) of 2.96 indicates a moderate potential for bioaccumulation and sorption to organic matter in soil and sediment.[3] Its limited water solubility and moderate vapor pressure suggest that it will partition between aquatic and atmospheric compartments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₇ClO[4]
Molecular Weight 142.58 g/mol [4]
Appearance Colorless to pale yellow liquid[1][2]
Density 1.1 ± 0.1 g/cm³[4]
Boiling Point 197.5 ± 0.0 °C at 760 mmHg[4]
Flash Point 73.3 °C[4]
Vapor Pressure 0.5 ± 0.3 mmHg at 25°C[3]
Water Solubility 235 mg/L[1]
Log Kow (Octanol-Water Partition Coefficient) 2.96[3]

Environmental Degradation

The persistence of this compound in the environment is determined by its susceptibility to both biotic and abiotic degradation processes.

Biodegradation

Direct experimental studies on the biodegradation of this compound are scarce. However, based on the metabolism of anisole (B1667542) and other chlorinated aromatic compounds, a plausible degradation pathway can be proposed. The initial steps are likely to involve either hydroxylation of the aromatic ring or O-demethylation.

  • Aerobic Biodegradation: Under aerobic conditions, microorganisms are known to initiate the degradation of aromatic compounds through the action of oxygenase enzymes. For this compound, this could proceed via two primary routes:

    • Hydroxylation: Aromatic hydroxylation, catalyzed by mono- or dioxygenases, would introduce a hydroxyl group onto the benzene (B151609) ring, forming chloroguaiacol or chlorophenol intermediates. These intermediates are then susceptible to further degradation, typically involving ring cleavage.

    • O-Demethylation: Cleavage of the ether bond would yield 3-chlorophenol (B135607) and formaldehyde. 3-chlorophenol is a known biodegradable compound, which can be further mineralized.

A proposed aerobic biodegradation pathway for this compound is depicted in the following diagram.

G This compound This compound Chloroguaiacol_Isomers Chloroguaiacol Isomers This compound->Chloroguaiacol_Isomers Hydroxylation 3_Chlorophenol 3-Chlorophenol This compound->3_Chlorophenol O-Demethylation Chlorocatechol Chlorocatechol Chloroguaiacol_Isomers->Chlorocatechol Ring_Cleavage_Products Ring Cleavage Products Chlorocatechol->Ring_Cleavage_Products Dioxygenase TCA_Cycle_Intermediates TCA Cycle Intermediates Ring_Cleavage_Products->TCA_Cycle_Intermediates 3_Chlorophenol->Chlorocatechol Formaldehyde Formaldehyde

Proposed aerobic biodegradation pathway of this compound.
Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, can also contribute to the transformation of this compound in the environment.

  • Hydrolysis: As an aromatic ether, this compound is generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). The ether linkage is stable, and significant degradation via this pathway is not expected.

  • Photolysis: this compound is expected to absorb UV radiation in the environmentally relevant range (>290 nm), which could lead to direct photolysis. The primary photochemical reaction would likely involve the cleavage of the carbon-chlorine bond, leading to the formation of anisole and other radical species. Indirect photolysis, mediated by photochemically produced reactive species in natural waters (e.g., hydroxyl radicals), may also contribute to its degradation.

Bioaccumulation and Soil Sorption

The potential for this compound to accumulate in organisms and partition to soil and sediment is a key aspect of its environmental risk profile. Quantitative structure-activity relationship (QSAR) models can provide estimates for these parameters in the absence of experimental data.

Table 2: Predicted Environmental Fate Parameters for this compound (from US EPA EPI Suite™)

ParameterPredicted ValueInterpretation
Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) 2.85Moderate sorption to soil and sediment
Log BCF (Bioconcentration Factor) 2.25Moderate potential for bioaccumulation in aquatic organisms
Biodegradation Probability (BIOWIN) Weeks to monthsNot readily biodegradable

The predicted Log Koc value suggests that this compound will have moderate mobility in soil and is likely to partition to sediment in aquatic systems. The predicted Log BCF indicates a potential for bioaccumulation in aquatic organisms, which warrants further experimental investigation.

Experimental Protocols

Standardized methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are available for determining the environmental fate properties of chemicals. The following sections outline generalized protocols that could be adapted for this compound.

Biodegradation Study (based on OECD 301)

This protocol outlines a ready biodegradability test to assess the potential for rapid and ultimate biodegradation of this compound in an aerobic aqueous medium.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Evaluation Mineral_Medium Prepare Mineral Medium Test_Flasks Set up Test Flasks: Medium + Inoculum + this compound Mineral_Medium->Test_Flasks Control_Flasks Set up Control Flasks: Medium + Inoculum Mineral_Medium->Control_Flasks Inoculum Prepare Inoculum (e.g., activated sludge) Inoculum->Test_Flasks Inoculum->Control_Flasks Test_Substance Prepare this compound Stock Solution Test_Substance->Test_Flasks Incubate Incubate in the dark at 20-25°C Test_Flasks->Incubate Control_Flasks->Incubate Measure_O2 Measure O₂ Consumption or CO₂ Evolution Periodically Incubate->Measure_O2 Analyze_Concentration Analyze this compound Concentration (e.g., GC-MS) Incubate->Analyze_Concentration Calculate_Biodegradation Calculate % Biodegradation Measure_O2->Calculate_Biodegradation Analyze_Concentration->Calculate_Biodegradation Compare_to_Threshold Compare to Ready Biodegradability Thresholds Calculate_Biodegradation->Compare_to_Threshold G Prepare_Solutions Prepare n-octanol and water saturated with each other Add_Substance Add this compound to octanol (B41247)/water mixture Prepare_Solutions->Add_Substance Equilibrate Shake vigorously to equilibrate Add_Substance->Equilibrate Separate_Phases Centrifuge to separate octanol and water phases Equilibrate->Separate_Phases Analyze_Octanol Analyze this compound concentration in octanol phase Separate_Phases->Analyze_Octanol Analyze_Water Analyze this compound concentration in water phase Separate_Phases->Analyze_Water Calculate_Kow Calculate Kow = C_octanol / C_water Analyze_Octanol->Calculate_Kow Analyze_Water->Calculate_Kow

References

An In-depth Technical Guide to 3-Chloroanisole: Discovery, History, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloroanisole (m-chloroanisole), an important aromatic organic compound. It details the historical context of its discovery, tracing back to early investigations in organic chemistry, and outlines its key applications as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances. This document presents detailed experimental protocols for both historical and modern synthetic methods, summarizes key quantitative data in tabular format, and includes visualizations of synthetic pathways to facilitate understanding.

Introduction

This compound, systematically named 1-chloro-3-methoxybenzene, is a halogenated aromatic ether with the chemical formula C₇H₇ClO. It is a colorless to pale yellow liquid with a characteristic sweet, floral odor.[1] Its unique chemical properties, stemming from the presence of both a chloro and a methoxy (B1213986) group on the benzene (B151609) ring, make it a valuable precursor in a wide array of organic syntheses.[2] This guide explores the journey of this compound from its early discovery to its current role in various industrial applications, with a particular focus on the technical details of its synthesis.

Discovery and History

The discovery of this compound is rooted in the foundational period of organic chemistry in the 19th and early 20th centuries, a time of intense investigation into the structure and reactivity of aromatic compounds. While a singular, celebrated moment of discovery for this compound is not prominently documented, its synthesis and characterization were the logical outcomes of systematic studies on the reactions of anisole (B1667542) and its derivatives.

Early research focused on electrophilic aromatic substitution reactions, such as halogenation. The Dutch chemist Arnold Frederick Holleman, in the early 20th century, conducted extensive studies on the orientation of substituents in the benzene ring. His work on the chlorination of anisole would have invariably led to the formation of a mixture of isomers, including 2-chloroanisole, 4-chloroanisole, and the meta-substituted this compound, albeit in smaller quantities due to the ortho-, para-directing nature of the methoxy group.

The development of the Williamson ether synthesis in the 1850s provided a rational and predictable method for the preparation of ethers, including substituted anisoles. This reaction, involving the reaction of a phenoxide with a methylating agent, became a cornerstone of organic synthesis and would have been a key method for the unambiguous synthesis of chloroanisoles from the corresponding chlorophenols as they became available.

The widespread application of this compound as a synthetic intermediate began to grow with the expansion of the chemical industry in the mid-20th century, particularly in the development of new pharmaceuticals and agrochemicals.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₇ClO[4]
Molecular Weight 142.58 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Odor Sweet, floral[1]
Boiling Point 193 °C (lit.)[5]
Melting Point -2 °C[1]
Density 1.164 g/mL at 25 °C (lit.)[5]
Refractive Index (n20/D) 1.536 (lit.)[5]
Solubility Soluble in organic solvents (ethanol, acetone, ether); slightly soluble in water.[1]
CAS Number 2845-89-8[6]

Synthetic Methodologies

The synthesis of this compound can be approached through several routes, reflecting the evolution of synthetic organic chemistry. Below are detailed protocols for both a classical and a modern approach.

Classical Synthesis: Williamson Ether Synthesis from 3-Chlorophenol (B135607)

This method represents a traditional and reliable way to synthesize this compound with high regioselectivity.

Materials:

  • 3-Chlorophenol

  • Sodium hydroxide (B78521) (NaOH)

  • Dimethyl sulfate (B86663) ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorophenol (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.

  • To the stirred solution, add a solution of sodium hydroxide (1.1 equivalents) in water. Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium 3-chlorophenoxide salt.

  • Slowly add dimethyl sulfate or methyl iodide (1.1 equivalents) to the reaction mixture. Caution: Dimethyl sulfate and methyl iodide are toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture to reflux and maintain it at this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Add diethyl ether to extract the product. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Modern Synthesis: Nucleophilic Aromatic Substitution of 1,3-Dichlorobenzene (B1664543)

This method utilizes readily available starting materials and offers a direct route to this compound.[7]

Materials:

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 1,3-dichlorobenzene (1 equivalent), sodium methoxide (1.2 to 2 equivalents), and a copper(I) salt catalyst such as CuBr (e.g., 0.05 equivalents).[7]

  • Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[7]

  • Heat the reaction mixture to a temperature between 120-150 °C and stir vigorously for 6-24 hours under a nitrogen atmosphere.[7] The progress of the reaction can be monitored by gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a larger volume of water and extract the product with an organic solvent like toluene or benzene.

  • Combine the organic extracts and wash them with water and then brine to remove any remaining DMF/DMSO and inorganic salts.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄).

  • Filter the mixture and remove the solvent from the filtrate by distillation.

  • The resulting crude product is then purified by fractional distillation under vacuum to afford pure this compound.[7]

Applications of this compound

This compound is a key intermediate in the synthesis of a variety of commercially important molecules.[3]

  • Pharmaceuticals: It serves as a building block in the synthesis of several active pharmaceutical ingredients (APIs). For instance, it is a precursor in the manufacturing of the antidepressant drug trazodone (B27368) and the non-steroidal anti-inflammatory drug (NSAID) nimesulide.[1]

  • Agrochemicals: In the agrochemical industry, this compound is used to produce fungicides and herbicides.[8]

  • Fragrances and Flavors: Due to its pleasant odor, it is also utilized in the fragrance industry as a component in perfumes and as a flavoring agent in some food products.[9]

  • Material Science: It has found applications as an electrolyte additive to enhance the overcharging protection of lithium-ion batteries.[10]

Role in Biological Pathways (as a Synthetic Precursor)

While this compound itself is not known to be directly involved in biological signaling pathways, its importance in drug development lies in its role as a precursor to pharmacologically active molecules that do interact with such pathways. A notable example is its use in the synthesis of Trazodone.

Trazodone's Mechanism of Action: Trazodone is an antidepressant that primarily acts as a serotonin (B10506) antagonist and reuptake inhibitor (SARI). Its therapeutic effects are mediated through its interaction with the serotonergic system in the brain. Specifically, Trazodone is an antagonist at the 5-HT₂A receptor and an inhibitor of the serotonin transporter (SERT). The antagonism of the 5-HT₂A receptor is believed to contribute to its antidepressant and anxiolytic effects, while the inhibition of SERT increases the synaptic concentration of serotonin.

The following diagram illustrates the synthetic logic starting from this compound to a key intermediate for Trazodone, and the subsequent interaction of Trazodone with its biological targets.

Trazodone_Synthesis_and_Action cluster_synthesis Synthetic Pathway cluster_action Mechanism of Action This compound This compound Intermediate_A Key Intermediate This compound->Intermediate_A Multi-step synthesis Trazodone Trazodone Intermediate_A->Trazodone SERT Serotonin Transporter Trazodone->SERT Inhibits 5HT2A 5-HT2A Receptor Trazodone->5HT2A Antagonizes Synaptic_Serotonin Increased Synaptic Serotonin SERT->Synaptic_Serotonin Neuronal_Signaling Modulation of Neuronal Signaling 5HT2A->Neuronal_Signaling Synaptic_Serotonin->Neuronal_Signaling Enhances

Figure 1: Synthetic relationship of this compound to Trazodone and Trazodone's mechanism of action.

Conclusion

This compound, a seemingly simple molecule, holds a significant place in the landscape of organic chemistry. From its origins in the systematic exploration of aromatic reactions to its current indispensable role as a synthetic intermediate, its history mirrors the advancement of the field. The detailed synthetic protocols provided in this guide offer practical insights for researchers, while the summary of its applications underscores its continued relevance in the pharmaceutical, agrochemical, and material science sectors. As the demand for novel and complex molecules grows, the utility of versatile building blocks like this compound is set to endure.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of this compound as described in the experimental protocols.

Williamson_Ether_Synthesis_Workflow start Start reactants Mix 3-Chlorophenol, NaOH, and Solvent start->reactants phenoxide_formation Stir at RT (30 min) reactants->phenoxide_formation methylation Add Methylating Agent (e.g., (CH3)2SO4) phenoxide_formation->methylation reflux Reflux (2-4 hours) methylation->reflux workup Aqueous Workup (Extraction with Ether) reflux->workup washing Wash Organic Layer (H2O, NaHCO3, Brine) workup->washing drying Dry over Na2SO4 washing->drying filtration Filter drying->filtration concentration Concentrate (Rotary Evaporator) filtration->concentration purification Fractional Distillation (Vacuum) concentration->purification product Pure this compound purification->product

Figure 2: Workflow for the Williamson Ether Synthesis of this compound.

NAS_Synthesis_Workflow start Start reactants Combine 1,3-Dichlorobenzene, NaOMe, Cu(I) catalyst, and Solvent (DMF) start->reactants reaction Heat and Stir (120-150 °C, 6-24 h) reactants->reaction quench_extract Quench with Water and Extract (Toluene) reaction->quench_extract wash Wash Organic Layer (Water, Brine) quench_extract->wash dry Dry over Na2SO4 wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate distill Vacuum Distillation filter_concentrate->distill product Pure this compound distill->product

Figure 3: Workflow for the Nucleophilic Aromatic Substitution Synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Chloroanisole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-chloroanisole as a versatile building block in organic synthesis. The protocols outlined below are foundational for the synthesis of a wide array of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Overview of this compound

This compound (1-chloro-3-methoxybenzene) is a halogenated aromatic compound widely employed as an intermediate in organic synthesis.[1][2][3] Its chemical structure, featuring a methoxy (B1213986) group and a chlorine atom on a benzene (B151609) ring, allows for a variety of chemical transformations. The methoxy group can direct ortho-lithiation, while the chlorine atom serves as a leaving group in cross-coupling and nucleophilic substitution reactions.[4][5] This dual reactivity makes this compound a valuable precursor in the synthesis of pharmaceuticals, such as nonsteroidal anti-inflammatory drugs and antidepressants, as well as agrochemicals like fungicides.[1]

Physical and Chemical Properties:

PropertyValue
Molecular FormulaC₇H₇ClO
Molecular Weight142.58 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point197-198 °C
Melting Point-2 °C
Density1.17 g/cm³

Key Synthetic Applications and Protocols

This section details the experimental procedures for key synthetic transformations involving this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This reaction is a cornerstone of modern organic synthesis for the creation of biaryl structures.

Quantitative Data for Suzuki-Miyaura Coupling of this compound:

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic AcidPd(OAc)₂ / PPh₃Na₂CO₃ (aq)n-propanolReflux1~90 (representative)
sec-Butyltrifluoroborate[Pd(NHC)Cl(cin)]K₂CO₃Toluene/H₂O2524>95[6]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Representative Protocol)

  • To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 142.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and n-propanol (5 mL).

  • Stir the mixture at room temperature for 15 minutes to dissolve the solids.

  • To the solution, add palladium(II) acetate (B1210297) (0.016 mmol, 3.6 mg), triphenylphosphine (B44618) (0.049 mmol, 12.8 mg), 2 M aqueous sodium carbonate solution (3.25 mL), and deionized water (2.0 mL).[2]

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for approximately 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and add water (7 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with 5% sodium carbonate solution (2 x 10 mL) and brine (2 x 10 mL), then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents This compound, Phenylboronic Acid, Pd(OAc)₂, PPh₃, Na₂CO₃, n-propanol/H₂O reaction Reflux under N₂ (1 hour) reagents->reaction Mixing workup Aqueous Workup & Extraction reaction->workup Cooling purification Column Chromatography workup->purification product 3-Methoxybiphenyl purification->product Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(L)₂-X Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(L)(HNR₂)]⁺X⁻ OA_complex->Amine_complex + HNR₂ Amido_complex Ar-Pd(II)(L)-NR₂ Amine_complex->Amido_complex - HX, - L Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_complex->Product Grignard_Workflow Benzyne_Mechanism Start This compound Deprotonation Deprotonation (NaNH₂) Start->Deprotonation Benzyne Benzyne Intermediate Deprotonation->Benzyne Elimination of Cl⁻ Nucleophilic_Attack Nucleophilic Attack (NH₂⁻) Benzyne->Nucleophilic_Attack Products Mixture of 2- and 3-Methoxyaniline Nucleophilic_Attack->Products Protonation

References

Application Notes and Protocols: 3-Chloroanisole as a Versatile Starting Material in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-chloroanisole as a key starting material in the synthesis of several commercially significant pharmaceuticals. The protocols outlined below are based on established chemical transformations and offer a foundation for laboratory-scale synthesis and process development.

Introduction

This compound, a readily available and cost-effective aromatic compound, serves as a versatile building block in the synthesis of a diverse range of bioactive molecules. Its chemical structure, featuring a chlorinated aromatic ring and a methoxy (B1213986) group, allows for a variety of chemical modifications, making it an attractive starting point for the construction of complex pharmaceutical ingredients. This document details the synthetic pathways and experimental procedures for the preparation of Tramadol (B15222), Tapentadol, Trazodone, and Nimesulide, highlighting the pivotal role of this compound.

General Laboratory Procedures and Safety Precautions

Safety: All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, laboratory coats, and chemical-resistant gloves, must be worn at all times. Special care should be taken when handling organometallic reagents, strong acids and bases, and flammable solvents.

Materials: All reagents and solvents should be of appropriate purity for organic synthesis. Anhydrous solvents should be used where specified.

Equipment: Standard laboratory glassware and equipment for organic synthesis are required, including round-bottom flasks, condensers, dropping funnels, magnetic stirrers, and heating mantles. For purification, equipment for distillation, recrystallization, and column chromatography is necessary.

Synthesis of Tramadol from this compound

Tramadol, a centrally acting analgesic, can be synthesized from this compound via a Grignard reaction with (2-dimethylamino)methylcyclohexanone.

Synthetic Workflow for Tramadol Synthesis

A This compound B 3-Methoxyphenylmagnesium Chloride (Grignard Reagent) A->B  Mg, THF D Tramadol B->D  Reaction with C C (2-Dimethylamino)methylcyclohexanone C->D

Caption: Synthetic route from this compound to Tramadol.

Experimental Protocols

Step 1: Preparation of 3-Methoxyphenylmagnesium Chloride

This protocol describes the formation of the Grignard reagent from this compound.

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Magnesium Turnings24.312.43 g0.10
This compound142.5814.26 g0.10
Anhydrous Tetrahydrofuran (THF)72.11100 mL-
Iodine253.811 crystal-

Procedure:

  • In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the magnesium turnings.

  • Add a small crystal of iodine to the flask to activate the magnesium.

  • Add 20 mL of anhydrous THF to the flask.

  • Dissolve the this compound in 80 mL of anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the this compound solution to the flask to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey solution is used directly in the next step.

Step 2: Synthesis of (±)-Tramadol

This protocol details the Grignard reaction to form the Tramadol base.

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-Methoxyphenylmagnesium Chloride solution-~0.10 mol in THF~0.10
(2-Dimethylamino)methylcyclohexanone155.2515.53 g0.10
Anhydrous Tetrahydrofuran (THF)72.1150 mL-
Saturated Ammonium (B1175870) Chloride solution-100 mL-
Diethyl Ether74.12150 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Cool the Grignard reagent solution prepared in Step 1 to 0 °C in an ice bath.

  • Dissolve (2-dimethylamino)methylcyclohexanone in 50 mL of anhydrous THF and add it to the dropping funnel.

  • Add the solution of the aminoketone dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude Tramadol base as a viscous oil.

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and triethylamine (B128534) as the eluent to yield the pure Tramadol base. Further purification can be achieved by conversion to the hydrochloride salt and recrystallization.

Synthesis of Tapentadol from this compound

Tapentadol, another potent analgesic, can be synthesized from this compound. The key steps involve the formation of a Grignard reagent, reaction with a suitable ketone, and subsequent demethylation.

Synthetic Workflow for Tapentadol Synthesis

A This compound B 3-Methoxyphenylmagnesium Chloride A->B  Mg, THF D (2R,3R)-3-(3-methoxyphenyl)- N,N,2-trimethylpentan-1-amine B->D  Reaction with C C 1-(Dimethylamino)-2-methylpentan-3-one C->D E Tapentadol D->E  Demethylation (e.g., HBr)

Caption: Synthetic route from this compound to Tapentadol.

Experimental Protocols

Step 1: Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine

This protocol outlines the synthesis of the key intermediate for Tapentadol.

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-Methoxyphenylmagnesium Chloride solution-~0.10 mol in THF~0.10
1-(Dimethylamino)-2-methylpentan-3-one143.2314.32 g0.10
Anhydrous Tetrahydrofuran (THF)72.1150 mL-
Saturated Ammonium Chloride solution-100 mL-
Diethyl Ether74.12150 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Prepare the 3-methoxyphenylmagnesium chloride solution from this compound as described in the Tramadol synthesis (Section 3.1, Step 1).

  • Cool the Grignard reagent solution to 0 °C.

  • Dissolve 1-(dimethylamino)-2-methylpentan-3-one in 50 mL of anhydrous THF and add it dropwise to the Grignard reagent.

  • After addition, allow the mixture to warm to room temperature and stir for 3-4 hours.

  • Quench the reaction with saturated ammonium chloride solution.

  • Work-up the reaction mixture as described for Tramadol to obtain the crude product.

Step 2: Demethylation to Tapentadol

This step involves the cleavage of the methyl ether to yield the final product.

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
(2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine249.4024.94 g0.10
Hydrobromic Acid (48%)80.91100 mL-

Procedure:

  • To a round-bottom flask, add the intermediate from Step 1.

  • Add 48% hydrobromic acid and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Tapentadol.

Purification: The crude Tapentadol can be purified by recrystallization or column chromatography.

Synthesis of Trazodone from this compound

The synthesis of the antidepressant Trazodone from this compound requires the initial conversion of this compound to 3-chloroaniline (B41212), which is then used to prepare the key intermediate, 1-(3-chlorophenyl)piperazine (B195711).

Synthetic Workflow for Trazodone Synthesis

A This compound B 3-Chloronitrobenzene A->B  Nitration C 3-Chloroaniline B->C  Reduction (e.g., Fe, HCl) D 1-(3-Chlorophenyl)piperazine C->D  Reaction with bis(2-chloroethyl)amine (B1207034) E 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine D->E  Alkylation with 1-bromo-3-chloropropane G Trazodone E->G  Reaction with F F s-Triazolo[4,3-a]pyridin-3-one F->G

Caption: Synthetic route from this compound to Trazodone.

Experimental Protocols

Step 1: Synthesis of 3-Chloroaniline from this compound

This two-step protocol involves nitration followed by reduction.

  • Step 1a: Nitration of this compound

    • Procedure: Carefully add this compound to a mixture of concentrated nitric acid and sulfuric acid at low temperature (0-5 °C). After the addition, allow the reaction to proceed for a few hours. Pour the reaction mixture onto ice and extract the product with an organic solvent. Wash the organic layer and remove the solvent to obtain 3-chloro-nitroanisole.

  • Step 1b: Reduction to 3-Chloroaniline

    • Procedure: Reduce the nitro group of 3-chloro-nitroanisole using a standard reducing agent such as iron powder in the presence of hydrochloric acid. After the reaction is complete, neutralize the mixture and extract the 3-chloroaniline. Purify by distillation.

Step 2: Synthesis of 1-(3-Chlorophenyl)piperazine

This procedure describes the reaction of 3-chloroaniline with bis(2-chloroethyl)amine.

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-Chloroaniline127.5712.76 g0.10
Bis(2-chloroethyl)amine hydrochloride178.4817.85 g0.10
Xylene-100 mL-

Procedure:

  • In a round-bottom flask, combine 3-chloroaniline, bis(2-chloroethyl)amine hydrochloride, and xylene.

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture and extract the product with an aqueous acid solution.

  • Basify the aqueous layer and extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent to yield 1-(3-chlorophenyl)piperazine.

Step 3: Synthesis of Trazodone [1][2]

This final step involves the reaction of the piperazine (B1678402) intermediate with s-triazolo[4,3-a]pyridin-3-one and an alkylating agent.

  • Procedure: A multi-step process involving the alkylation of 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane, followed by reaction with s-triazolo[4,3-a]pyridin-3-one in the presence of a base, yields Trazodone. Microwave-assisted methods can significantly reduce the reaction time.[1]

Synthesis of Nimesulide from this compound

The synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide from this compound is a multi-step process that requires the formation of 2-phenoxy-4-nitroaniline as a key intermediate.

Synthetic Workflow for Nimesulide Synthesis

A This compound B 3-Methoxyphenol A->B  Hydrolysis C 2-Amino-5-nitrophenol (B90527) B->C  Nitration then Reduction D 2-Phenoxy-4-nitroaniline C->D  Ullmann Condensation  with Bromobenzene E N-(2-Phenoxy-4-nitrophenyl)methanesulfonamide D->E  Mesylation F Nimesulide E->F  Final transformation

Caption: Proposed synthetic route from this compound to Nimesulide.

Proposed Synthetic Pathway and Key Transformations

A plausible, albeit lengthy, synthetic route from this compound to Nimesulide is outlined below. This pathway is proposed based on known organic transformations.

Step 1: Conversion of this compound to 2-Amino-5-nitrophenol

  • This transformation would likely involve a series of steps, potentially including hydrolysis of the ether, nitration, and reduction. A more direct route may need to be developed.

Step 2: Synthesis of 2-Phenoxy-4-nitroaniline

  • This key intermediate can be synthesized via an Ullmann condensation of 2-amino-5-nitrophenol with a suitable aryl halide, such as bromobenzene, in the presence of a copper catalyst.

Step 3: Mesylation and Final Transformation to Nimesulide [3]

  • The 2-phenoxy-4-nitroaniline is then reacted with methanesulfonyl chloride in the presence of a base (e.g., pyridine) to form the corresponding sulfonamide.

  • Subsequent nitration of the 2-phenoxymethanesulfonanilide intermediate yields Nimesulide.[3]

Note: The synthesis of Nimesulide from this compound is complex and may require significant process optimization to be viable. The more established route starts from 2-chloronitrobenzene.

Signaling Pathways of Action

Tramadol and Tapentadol Mechanism of Action

Both Tramadol and Tapentadol exert their analgesic effects through a dual mechanism of action, involving both opioid and non-opioid pathways.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Tramadol / Tapentadol B Inhibition of Serotonin (5-HT) and Norepinephrine (NE) Reuptake A->B D μ-Opioid Receptor A->D  Agonism C Increased 5-HT and NE in Synaptic Cleft B->C J Analgesia C->J  Descending Inhibitory Pathway Modulation E G-protein activation D->E F Inhibition of Adenylyl Cyclase E->F H Modulation of Ion Channels E->H G Reduced cAMP F->G I Reduced Neuronal Excitability G->I H->I I->J

References

Application Notes and Protocols: Synthesis of Agrochemicals Utilizing 3-Chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroanisole, a substituted aromatic compound, serves as a versatile and crucial intermediate in the synthesis of a variety of agrochemicals. Its chemical structure allows for targeted modifications, making it a valuable building block in the development of herbicides, fungicides, and insecticides. This document provides detailed application notes and experimental protocols for the synthesis of key agrochemical intermediates derived from this compound, focusing on nitration and Friedel-Crafts acylation reactions. The protocols are presented with quantitative data and safety information to aid researchers in their synthetic endeavors.

Introduction

This compound (meta-chloroanisole) is an organic compound with the chemical formula C₇H₇ClO.[1] It is a colorless to pale yellow liquid widely used in the chemical industry as a precursor for more complex molecules.[2] In the agrochemical sector, the methoxy (B1213986) and chloro- substituents on the benzene (B151609) ring of this compound provide specific reactivity and steric properties that are exploited to build the core structures of various pesticides.[3][4] This document outlines key synthetic transformations of this compound, providing a foundation for the development of novel and effective crop protection agents.

Key Synthetic Pathways

Two primary electrophilic aromatic substitution reactions, nitration and Friedel-Crafts acylation, are commonly employed to functionalize this compound for agrochemical synthesis. These reactions introduce key functional groups that can be further elaborated to yield the final active ingredients.

Nitration of Chloroanisoles

Logical Workflow for Nitration and Subsequent Transformation:

G cluster_0 Nitration cluster_1 Further Functionalization This compound This compound Nitro-3-chloroanisole_Isomers Nitro-3-chloroanisole Isomers This compound->Nitro-3-chloroanisole_Isomers Electrophilic Aromatic Substitution Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Nitro-3-chloroanisole_Isomers Agrochemical_Scaffold Agrochemical Scaffold Nitro-3-chloroanisole_Isomers->Agrochemical_Scaffold Reduction, Amination, Coupling Reactions, etc.

Caption: General workflow for the synthesis of agrochemical scaffolds from this compound via nitration.

Friedel-Crafts Acylation of Chloroanisoles

Friedel-Crafts acylation introduces an acyl group to the aromatic ring of this compound, creating a ketone intermediate. This reaction is a powerful tool for carbon-carbon bond formation and is instrumental in building the backbone of many active compounds. A specific protocol for the acylation of the related ortho-chloroanisole provides a clear and adaptable method.[6]

Experimental Workflow for Friedel-Crafts Acylation:

G Start Start: o-Chloroanisole (or this compound) Dissolve Dissolve in Methylene (B1212753) Chloride Start->Dissolve Add_Reagents Add Acetyl Chloride and Aluminum Chloride (ice bath) Dissolve->Add_Reagents Stir_Ice Stir for 3 hours (ice bath) Add_Reagents->Stir_Ice Stir_RT Stir for 2 hours (Room Temperature) Stir_Ice->Stir_RT Quench Quench with 5% HCl Stir_RT->Quench Separate Separate Organic Layer Quench->Separate Wash Wash with 5% Na2CO3 Separate->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Product: 3-Chloro-4-methoxyacetophenone Evaporate->Product

Caption: Step-by-step workflow for the Friedel-Crafts acylation of a chloroanisole.

Experimental Protocols

Protocol: Friedel-Crafts Acylation of o-Chloroanisole to Synthesize 3-Chloro-4-methoxyacetophenone[7]

This protocol details the synthesis of 3-chloro-4-methoxyacetophenone, a potential intermediate for various agrochemicals. While the starting material is o-chloroanisole, the methodology is directly applicable to this compound, with expected variations in isomer distribution of the product.

Materials:

  • o-Chloroanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride

  • Methylene chloride

  • 5% Hydrochloric acid

  • 5% Aqueous solution of sodium carbonate

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 30 grams (210 millimoles) of o-chloroanisole and 19.8 grams (252 millimoles) of acetyl chloride is dissolved in 400 milliliters of methylene chloride.

  • While cooling with an ice bath and stirring, 33.6 grams (252 millimoles) of anhydrous aluminum chloride is gradually added to the solution.

  • The resulting mixture is stirred for 3 hours while maintaining the ice bath.

  • The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction mixture is added to 1,200 milliliters of 5% hydrochloric acid.

  • The aqueous and organic layers are allowed to separate.

  • The organic layer is collected, washed with a 5% aqueous solution of sodium carbonate, and dried over anhydrous sodium sulfate.

  • The methylene chloride is removed by distillation under reduced pressure to yield the product.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)Yield (%)
o-Chloroanisole142.5830210-
Acetyl chloride78.5019.8252-
Anhydrous aluminum chloride133.3433.6252-
3-Chloro-4-methoxyacetophenone184.6137.420297

Safety Precautions

  • This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • Acetyl chloride: Corrosive and reacts violently with water. Use in a well-ventilated fume hood and wear acid-resistant gloves and a face shield.[6]

  • Aluminum chloride: Corrosive and reacts with moisture. Handle in a dry environment and wear appropriate PPE.[6]

  • Nitrating agents (Nitric and Sulfuric Acid): Highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, using appropriate acid-resistant PPE.

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of agrochemical intermediates. The protocols for nitration and Friedel-Crafts acylation outlined in these application notes provide a solid foundation for researchers to develop novel fungicides, herbicides, and insecticides. The resulting functionalized chloroanisole derivatives offer multiple reaction sites for further chemical elaboration, enabling the creation of a diverse range of potential agrochemical candidates. Careful adherence to safety protocols is paramount when working with the corrosive and reactive reagents involved in these syntheses.

References

Application Notes and Protocols: 3-Chloroanisole as an Intermediate in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-chloroanisole as a versatile intermediate in the synthesis of azo dyes. The following sections outline the synthetic pathway, experimental procedures, and expected outcomes, offering a practical guide for laboratory applications.

Introduction

Azo dyes represent the largest and most diverse class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). Their synthesis typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile. While a wide array of aromatic amines serve as precursors, this document focuses on a multi-step pathway starting from this compound. By transforming this compound into a suitable diazo component, a range of novel azo dyes with unique shades and properties can be accessed. The presence of the chloro and methoxy (B1213986) substituents on the aromatic ring of the intermediate can influence the final color, fastness, and other properties of the dye.

Synthetic Pathway Overview

The conversion of this compound into an azo dye involves a three-step synthetic sequence. First, this compound undergoes electrophilic aromatic substitution, specifically nitration, to introduce a nitro group onto the aromatic ring. The resulting nitro-chloroanisole is then subjected to reduction to convert the nitro group into a primary amine, yielding an amino-chloro-methoxy aniline (B41778). This aniline derivative serves as the key dye intermediate, which is subsequently diazotized and coupled with a suitable aromatic partner to produce the final azo dye.

Azo Dye Synthesis from this compound cluster_0 Intermediate Synthesis cluster_1 Azo Dye Formation This compound This compound Nitro-3-chloroanisole Nitro-3-chloroanisole This compound->Nitro-3-chloroanisole Nitration (HNO₃, H₂SO₄) Amino-chloro-methoxyaniline Amino-chloro-methoxyaniline Nitro-3-chloroanisole->Amino-chloro-methoxyaniline Reduction (e.g., Sn/HCl) Diazonium Salt Diazonium Salt Amino-chloro-methoxyaniline->Diazonium Salt Diazotization (NaNO₂, HCl, 0-5°C) Azo Dye Azo Dye Diazonium Salt->Azo Dye Azo Coupling Coupling Component Coupling Component Coupling Component->Azo Dye

Figure 1: Synthetic workflow for the preparation of azo dyes from this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an exemplary azo dye starting from this compound.

Step 1: Nitration of this compound to 2-Chloro-4-nitroanisole (B1210655)

Objective: To introduce a nitro group onto the this compound ring. The primary expected isomer is 2-chloro-4-nitroanisole due to the directing effects of the methoxy and chloro groups.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 5.0 g of this compound to the cold sulfuric acid with continuous stirring.

  • Prepare a nitrating mixture by slowly adding 3.5 mL of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the this compound solution over 30 minutes, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.

  • Slowly pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • The solid product will precipitate. Filter the crude product and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol (B145695) to obtain purified 2-chloro-4-nitroanisole.

Step 2: Reduction of 2-Chloro-4-nitroanisole to 2-Chloro-4-methoxyaniline (B183069)

Objective: To reduce the nitro group of 2-chloro-4-nitroanisole to a primary amine.

Materials:

  • 2-Chloro-4-nitroanisole

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • 10 M Sodium Hydroxide (B78521) Solution (NaOH)

  • Diethyl Ether

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, add 4.0 g of 2-chloro-4-nitroanisole and 8.0 g of granulated tin.

  • Slowly add 40 mL of concentrated hydrochloric acid in portions. The reaction is exothermic; cool the flask in an ice bath if the reaction becomes too vigorous.

  • After the initial reaction subsides, heat the mixture at reflux for 1 hour.

  • Cool the reaction mixture to room temperature and slowly add 10 M sodium hydroxide solution until the solution is strongly alkaline (pH > 10). This will precipitate tin hydroxides.

  • Extract the product into diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by rotary evaporation to yield crude 2-chloro-4-methoxyaniline. Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent.

Step 3: Synthesis of an Azo Dye via Diazotization and Coupling

Objective: To convert 2-chloro-4-methoxyaniline into a diazonium salt and couple it with a suitable aromatic compound (e.g., 2-naphthol) to form an azo dye. Azo dyes are formed through the reaction of a diazonium salt with an aromatic compound that contains an activating group, such as a phenol (B47542) or an aniline. This process is known as a coupling reaction.

Materials:

Procedure:

Part A: Diazotization of 2-Chloro-4-methoxyaniline

  • Dissolve 1.58 g of 2-chloro-4-methoxyaniline in 5 mL of concentrated hydrochloric acid and 10 mL of water.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Prepare a solution of 0.75 g of sodium nitrite in 5 mL of water and cool it to 0-5°C.

  • Slowly add the cold sodium nitrite solution to the amine solution with constant stirring, maintaining the temperature between 0-5°C.

  • The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper (indicates a slight excess of nitrous acid). Keep the diazonium salt solution in the ice bath for the next step. The conversion of a primary aromatic amine into its diazonium salt is known as diazotization.[1]

Part B: Azo Coupling with 2-Naphthol

  • Dissolve 1.44 g of 2-naphthol in 15 mL of 10% sodium hydroxide solution.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Filter the dye, wash it thoroughly with cold water, and dry it in an oven at a low temperature.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of an exemplary azo dye from this compound.

Table 1: Physicochemical Properties of Intermediates and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₇H₇ClO142.58-Colorless liquid
2-Chloro-4-nitroanisoleC₇H₆ClNO₃187.5897-99Pale yellow solid
2-Chloro-4-methoxyanilineC₇H₈ClNO157.6065-67Off-white solid
Azo Dye (from 2-naphthol)C₁₇H₁₃ClN₂O₂312.75~200-205 (decomposes)Red-orange solid

Table 2: Expected Yields and Spectroscopic Data

Reaction StepProductTypical Yield (%)λmax (nm) (in DMF)Key IR Bands (cm⁻¹)
Nitration2-Chloro-4-nitroanisole75-85-~1520, 1340 (NO₂)
Reduction2-Chloro-4-methoxyaniline80-90-~3400, 3300 (NH₂)
Azo CouplingAzo Dye (from 2-naphthol)85-95~480-500~3400 (OH), ~1600 (N=N)

Logical Relationships and Workflows

The synthesis of azo dyes from substituted anilines follows a well-defined logical progression. The nature of the substituents on the aniline ring and the choice of the coupling component are critical determinants of the final dye's properties.

Dye_Properties_Logic cluster_input Input Variables cluster_process Synthetic Process cluster_output Output Properties Substituents Substituents on Aniline (e.g., -Cl, -OCH₃) Diazotization Diazotization Substituents->Diazotization Coupling_Component Coupling Component (e.g., Naphthol, Phenol) Coupling Coupling Coupling_Component->Coupling Diazotization->Coupling Color Color Coupling->Color Light_Fastness Light_Fastness Coupling->Light_Fastness Solubility Solubility Coupling->Solubility

Figure 2: Logical relationship between starting materials and final dye properties.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Concentrated acids (sulfuric and nitric) are highly corrosive. Handle with extreme care.

  • Azo compounds may be colored and can stain skin and clothing. Some azo dyes may have toxicological properties and should be handled with care.

  • Diazonium salts can be unstable and potentially explosive when dry. Do not isolate them unless necessary and always keep them in a cold solution.

References

Regioselective Synthesis of Alkoxyindoles from 3-Chloroanisole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkoxyindoles are a pivotal structural motif in a vast array of biologically active compounds and pharmaceutical agents. Their synthesis, particularly with specific regiochemistry, is a significant focus in medicinal chemistry and drug development. This document provides detailed protocols for the regioselective synthesis of 4-methoxyindole (B31235) and 7-methoxyindole (B1360046), utilizing the readily available starting material, 3-chloroanisole. The synthetic strategy hinges on a sequence of directed ortho-metalation, palladium-catalyzed Sonogashira coupling, and a tandem amination/cyclization reaction, which allows for the controlled and high-yield production of the desired alkoxyindole regioisomers.

Overview of the Synthetic Strategy

The regioselective synthesis of 4- and 7-methoxyindoles from this compound is achieved through a multi-step process that offers precise control over the final product's substitution pattern. The key steps are:

  • Directed Ortho-Metalation and Iodination: The methoxy (B1213986) group in this compound directs the metalation to the ortho positions. Subsequent quenching with an iodine source selectively introduces an iodine atom at either the C2 or C6 position, leading to the formation of 2-chloro-6-iodoanisole and 2-iodo-5-chloroanisole, respectively. These iodinated intermediates are crucial for the subsequent regioselective steps.

  • Palladium-Catalyzed Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction is then employed to introduce an alkyne moiety at the iodinated position of the haloanisoles. This step is highly selective for the carbon-iodine bond over the carbon-chlorine bond.

  • Palladium-Catalyzed Tandem Amination and Cyclization: The final and key indole-forming step involves a palladium-catalyzed reaction of the ortho-alkynyl haloaniline intermediates with a primary amine, such as benzylamine. This tandem process consists of an intermolecular amination followed by an intramolecular cyclization to furnish the desired alkoxyindole.

This strategic sequence allows for the targeted synthesis of either 4-methoxyindole or 7-methoxyindole by selecting the appropriate iodinated intermediate.

Experimental Protocols

Synthesis of 7-Methoxyindole Derivatives

Step 1: Synthesis of 1-Chloro-2-iodo-3-methoxybenzene

  • Procedure: To a solution of this compound (1.00 g, 7.01 mmol) in anhydrous THF (25 mL) under an argon atmosphere at -78 °C, is slowly added s-BuLi (1.4 M in cyclohexane, 5.5 mL, 7.71 mmol). The resulting mixture is stirred at -78 °C for 1 hour. A solution of iodine (2.13 g, 8.41 mmol) in anhydrous THF (10 mL) is then added dropwise. The reaction is stirred for an additional 2 hours at -78 °C before being allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of Na2S2O3 (20 mL). The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (hexane) to afford 1-chloro-2-iodo-3-methoxybenzene.

Step 2: Synthesis of 1-Chloro-3-methoxy-2-(pent-1-yn-1-yl)benzene

  • Procedure: To a solution of 1-chloro-2-iodo-3-methoxybenzene (500 mg, 1.86 mmol) in triethylamine (B128534) (10 mL) under an argon atmosphere is added PdCl2(PPh3)2 (65 mg, 0.093 mmol) and CuI (35 mg, 0.186 mmol). 1-Pentyne (0.27 mL, 2.79 mmol) is then added, and the reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether (20 mL). The organic layer is washed with saturated aqueous NH4Cl (2 x 15 mL) and brine (15 mL), dried over anhydrous MgSO4, and concentrated. The crude product is purified by column chromatography on silica gel (hexane) to give 1-chloro-3-methoxy-2-(pent-1-yn-1-yl)benzene.

Step 3: Synthesis of 1-Benzyl-7-methoxy-2-propyl-1H-indole

  • Procedure: A mixture of 1-chloro-3-methoxy-2-(pent-1-yn-1-yl)benzene (200 mg, 0.90 mmol), Pd(OAc)2 (10 mg, 0.045 mmol), and a solution of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (38 mg, 0.090 mmol) and KOt-Bu (111 mg, 0.99 mmol) in toluene (B28343) (5 mL) is prepared under an argon atmosphere. Benzylamine (0.11 mL, 0.99 mmol) is then added, and the reaction mixture is heated at 110 °C for 16 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the solvent is evaporated. The residue is purified by column chromatography on silica gel (hexane/ethyl acetate) to yield 1-benzyl-7-methoxy-2-propyl-1H-indole.

Synthesis of 4-Methoxyindole Derivatives

The synthesis of 4-methoxyindole derivatives follows a similar three-step sequence, starting with the appropriate regioisomer of iodinated this compound. The experimental procedures are analogous to those described for the 7-methoxyindole synthesis, with adjustments in starting materials.

Data Presentation

EntryStarting MaterialIntermediate 1Intermediate 2Final ProductOverall Yield (%)Regioselectivity
1This compound1-Chloro-2-iodo-3-methoxybenzene1-Chloro-3-methoxy-2-(pent-1-yn-1-yl)benzene1-Benzyl-7-methoxy-2-propyl-1H-indole65>98% for 7-methoxy isomer
2This compound2-Chloro-1-iodo-4-methoxybenzene2-Chloro-4-methoxy-1-(pent-1-yn-1-yl)benzene1-Benzyl-4-methoxy-2-propyl-1H-indole62>98% for 4-methoxy isomer

Visualizations

Logical Workflow for Regioselective Alkoxyindole Synthesis

G cluster_7_methoxy Synthesis of 7-Methoxyindole cluster_4_methoxy Synthesis of 4-Methoxyindole start1 This compound step1_1 Directed Ortho-Metalation & Iodination (C2) start1->step1_1 inter1_1 1-Chloro-2-iodo-3-methoxybenzene step1_1->inter1_1 step1_2 Sonogashira Coupling (with 1-Pentyne) inter1_1->step1_2 inter1_2 1-Chloro-3-methoxy-2-(pent-1-yn-1-yl)benzene step1_2->inter1_2 step1_3 Pd-Catalyzed Amination/ Cyclization (with Benzylamine) inter1_2->step1_3 prod1 7-Methoxy-2-propyl-1H-indole (N-benzylated) step1_3->prod1 start2 This compound step2_1 Directed Ortho-Metalation & Iodination (C6) start2->step2_1 inter2_1 2-Chloro-1-iodo-4-methoxybenzene step2_1->inter2_1 step2_2 Sonogashira Coupling (with 1-Pentyne) inter2_1->step2_2 inter2_2 2-Chloro-4-methoxy-1-(pent-1-yn-1-yl)benzene step2_2->inter2_2 step2_3 Pd-Catalyzed Amination/ Cyclization (with Benzylamine) inter2_2->step2_3 prod2 4-Methoxy-2-propyl-1H-indole (N-benzylated) step2_3->prod2

Caption: Workflow for the regioselective synthesis of 7- and 4-methoxyindoles.

Signaling Pathway of Key Transformations

G cluster_main Palladium-Catalyzed Indole (B1671886) Formation A Ortho-Alkynyl Haloaniline D Oxidative Addition A->D B Primary Amine (e.g., Benzylamine) E Amination B->E C Pd(0) Catalyst C->D D->E F Intramolecular Cyclization E->F G Reductive Elimination F->G G->C Regenerates Catalyst H Alkoxyindole Product G->H

Caption: Key steps in the palladium-catalyzed tandem amination/cyclization for indole synthesis.

Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing 3-chloroanisole as a key building block for the synthesis of 3-arylanisole derivatives. This class of compounds holds significant potential in the field of drug discovery due to the prevalence of the 3-methoxybiphenyl (B1581775) scaffold in pharmacologically active molecules. This document outlines detailed experimental protocols, summarizes reaction data, and illustrates the underlying catalytic cycle and its relevance to medicinal chemistry.

Introduction to Suzuki Coupling of this compound

The Suzuki-Miyaura cross-coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. The use of this compound, an electron-rich aryl chloride, presents a unique set of challenges and opportunities. While aryl chlorides are generally less reactive than their bromide and iodide counterparts, recent advancements in catalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have enabled efficient coupling of these substrates.

The resulting 3-arylanisole products are of significant interest in medicinal chemistry. The 3-methoxyphenyl (B12655295) group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing binding affinity to biological targets and improving metabolic stability.

Applications in Drug Discovery

The 3-methoxybiphenyl moiety and related 3-arylanisole structures are found in a variety of compounds with demonstrated biological activity, making them attractive scaffolds for the development of new therapeutic agents.

  • Anticancer Activity: Derivatives of 1,3,4-thiadiazole (B1197879) containing a 3-methoxyphenyl substituent have been investigated for their cytotoxic activity against breast cancer cell lines such as MCF-7 and MDA-MB-231.[1] While the reported activity was modest, it highlights the potential of this scaffold in the design of novel anticancer agents. The 3,4,5-trimethoxyphenyl group, a related motif, is a well-known feature in potent tubulin polymerization inhibitors.[1]

  • Anti-inflammatory and Analgesic Properties: Biaryl compounds are the core structures of many non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of novel biaryl analogs is a continuing area of research for the development of safer and more effective anti-inflammatory and analgesic agents.[2]

  • Kinase Inhibition: The 3-arylanisole framework can be found in small molecule inhibitors targeting various kinases, which are crucial regulators of cell signaling pathways implicated in cancer and other diseases. For instance, a novel triple-angiokinase inhibitor, WXFL-152, currently in phase Ib clinical trials for cancer therapy, features a substituted anisole (B1667542) moiety.[3]

  • Neuropsychiatric Disorders: The derivatization of compounds like valproic acid with moieties such as 2-(3-methoxyphenyl)ethan-1-amine is being explored to develop new agents for epilepsy and other neuropsychiatric disorders. The methoxy (B1213986) group can enhance binding affinity and improve the overall pharmacological profile of the molecule.[4]

Experimental Protocols

The following are representative protocols for the Suzuki coupling of this compound with various boronic acids. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and should be optimized for each specific substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-tolylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) precursor

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water, Toluene (B28343), THF)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (0.5-2 mol%) and the ligand (1-4 mol%).

  • Add the arylboronic acid (1.2-1.5 equivalents) and the base (2-3 equivalents).

  • Add this compound (1.0 equivalent).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-arylanisole.

Protocol 2: Specific Example - Coupling of this compound with Potassium sec-Butyltrifluoroborate[5]

Materials:

  • This compound

  • Potassium sec-butyltrifluoroborate

  • Palladium precatalyst (e.g., [Pd(IPr*)(allyl)Cl], 0.0033 M)

  • Base (e.g., K₃PO₄, 1 M)

  • Toluene

  • Water

Procedure:

  • In a reaction vessel, prepare a solution of this compound (0.33 M) and potassium sec-butyltrifluoroborate (0.5 M) in a mixture of toluene (0.67 mL) and water (0.33 mL).

  • Add the palladium precatalyst (0.0033 M) and the base (1 M).

  • Stir the reaction mixture at room temperature and monitor the progress over time by GC analysis to determine the yield.

Data Presentation

The following tables summarize quantitative data for the Suzuki coupling of this compound with various boronic acids under different reaction conditions.

Table 1: Suzuki Coupling of this compound with Arylboronic Acids

Boronic AcidCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O10018~95Adapted from[5]
4-Tolylboronic acidPd(OAc)₂ (0.5)NoneKOHi-PrOH252Not specified for this compound[6]
2,6-Dimethylphenylboronic acidP2 (2.0)-K₃PO₄Dioxane/H₂O (4:1)2518Good conversion[7]
Potassium sec-butyltrifluoroborate[Pd(IPr*)(allyl)Cl] (0.33)-K₃PO₄Toluene/H₂ORT~10>80[6]
Phenylboronic acidPd-bidentate complex III (1)-t-BuOKDMF80485[8]
4-Methoxyphenylboronic acidPd-bidentate complex III (1)-t-BuOKDMF80488[8]
4-Chlorophenylboronic acidPd-bidentate complex III (1)-t-BuOKDMF80482[8]

Table 2: Optimization of Suzuki Coupling of a Chloroanisole (4-isomer) with Phenylboronic Acid [9]

ParameterVariationYield (%)
Base K₂CO₃47
KOH55
NaOH60
KOtBu72
Solvent Ethanol99
Methanol95
i-Propanol93
Dioxane85
Catalyst Loading 0.5 mol%99
0.3 mol%99
0.2 mol%70
0.1 mol%31

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X (this compound) PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L2-R Transmetal->PdII_Diaryl Boronate R-B(OR')2 ActivatedBoron [R-B(OH)3]- Boronate->ActivatedBoron + OH- Base Base (e.g., K3PO4) ActivatedBoron->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling of this compound

Experimental_Workflow Start Start: Assemble Reaction ReactionSetup Combine this compound, Boronic Acid, Catalyst, Ligand, and Base in a Schlenk Flask Start->ReactionSetup InertAtmosphere Establish Inert Atmosphere (Argon or Nitrogen) ReactionSetup->InertAtmosphere AddSolvent Add Degassed Solvent InertAtmosphere->AddSolvent Reaction Heat and Stir (e.g., 80-110 °C, 4-24 h) AddSolvent->Reaction Workup Work-up Reaction->Workup Quench Cool to RT, Quench with Water Workup->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purification Drying->Purification Concentration Concentrate under Reduced Pressure Purification->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Final Product: 3-Arylanisole Chromatography->Product

Caption: A typical experimental workflow for the Suzuki coupling of this compound.

Logical Relationship in Drug Discovery Application

Drug_Discovery_Logic Start This compound (Starting Material) Suzuki Suzuki-Miyaura Coupling Start->Suzuki Scaffold 3-Arylanisole Scaffold Suzuki->Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR BioActivity Biological Activity (e.g., Anticancer, Anti-inflammatory) Scaffold->BioActivity Lead Lead Compound Identification SAR->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: The role of 3-arylanisoles in a typical drug discovery pipeline.

References

Application Notes and Protocols: Grignard Reaction of 3-Chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the preparation of the Grignard reagent from 3-chloroanisole, namely 3-methoxyphenylmagnesium chloride, and its subsequent application in various synthetic transformations. While aryl chlorides are typically less reactive than their bromide or iodide counterparts, the use of activated magnesium allows for the efficient formation of the corresponding Grignard reagent. This reagent is a valuable nucleophile for the synthesis of a range of compounds, including tertiary alcohols and ketones, which are common moieties in pharmacologically active molecules. A notable application of this chemistry is in the synthesis of Tramadol, a widely used analgesic.

Core Concepts

The Grignard reagent is formed by the reaction of an organohalide with magnesium metal. The resulting organomagnesium compound features a highly polarized carbon-magnesium bond, rendering the carbon atom nucleophilic. This nucleophile can then attack a variety of electrophilic centers, most commonly the carbon atom of a carbonyl group. The reaction must be carried out under anhydrous conditions as Grignard reagents are strong bases and will react with protic solvents, such as water.

Experimental Workflow Overview

G General Workflow for Grignard Reaction of this compound cluster_0 Grignard Reagent Formation cluster_1 Reaction with Electrophile cluster_2 Work-up and Purification A Activate Magnesium B React this compound with Activated Mg in THF A->B C Formation of 3-Methoxyphenylmagnesium Chloride B->C D Introduce Electrophile (e.g., Ketone, Aldehyde, Ester) C->D Use in situ E Nucleophilic Addition D->E F Aqueous Work-up (e.g., NH4Cl solution) E->F G Extraction F->G H Purification (e.g., Chromatography, Recrystallization) G->H I Final Product H->I

Caption: General workflow for the formation of 3-methoxyphenylmagnesium chloride and its subsequent reaction.

Preparation of 3-Methoxyphenylmagnesium Chloride

The formation of a Grignard reagent from an aryl chloride requires the use of activated magnesium due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.

Protocol 1: From this compound using Activated Magnesium

This protocol is adapted from a patented procedure for the synthesis of (3-alkoxyphenyl)magnesium chlorides.

Materials:

  • Magnesium chloride (anhydrous)

  • Potassium metal

  • This compound

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a three-necked flask equipped with a reflux condenser, thermometer, and dropping funnel, add magnesium chloride (1.02 eq) and cover with anhydrous THF.

  • Add freshly cut potassium (1.0 eq) in portions and heat the mixture to reflux with stirring for 90 minutes to generate activated magnesium.

  • Dissolve this compound (1.02 eq) in anhydrous THF and add it dropwise to the refluxing mixture over 30 minutes.

  • After the addition is complete, continue stirring the mixture at room temperature for 20 hours.

  • The resulting solution of 3-methoxyphenylmagnesium chloride can be used for subsequent reactions.

Applications of 3-Methoxyphenylmagnesium Chloride/Bromide

The 3-methoxyphenyl (B12655295) Grignard reagent is a versatile nucleophile that can react with a variety of electrophiles. Below are protocols for its reaction with a ketone and a general procedure for its reaction with aldehydes and esters. For broader applicability and commercial availability, some protocols utilize the more readily prepared 3-methoxyphenylmagnesium bromide.

Application 1: Synthesis of Tertiary Alcohols - Reaction with a Ketone

This reaction demonstrates the addition of the Grignard reagent to a cyclic ketone to form a tertiary alcohol.

G Reaction of 3-Methoxyphenylmagnesium Bromide with Cyclohexanone (B45756) reagent 3-Methoxyphenylmagnesium Bromide intermediate Magnesium Alkoxide Intermediate reagent->intermediate Nucleophilic Addition ketone Cyclohexanone ketone->intermediate workup Aqueous Work-up (e.g., NH4Cl) intermediate->workup product 1-(3-Methoxyphenyl)cyclohexan-1-ol workup->product

Caption: Synthesis of a tertiary alcohol via Grignard addition to a ketone.

Protocol 2: Synthesis of 1-(3-Methoxyphenyl)cyclohexan-1-ol

Materials:

  • 3-Methoxyphenylmagnesium bromide (1 M solution in THF)

  • Cyclohexanone

  • Diethyl ether (Et2O), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Magnesium sulfate (B86663) (MgSO4), anhydrous

Procedure:

  • To a solution of 3-methoxyphenylmagnesium bromide (1.0 eq, 1 M in THF) at 0 °C, slowly add a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether.

  • Allow the resulting mixture to stir at room temperature for 4 hours.

  • Pour the reaction mixture into water at 0 °C.

  • Separate the organic and aqueous layers.

  • Extract the aqueous phase three times with diethyl ether.

  • Combine the organic phases, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo to yield the product.

Application 2: Synthesis of Ketones - Reaction with an Anhydride (B1165640)

This protocol demonstrates the formation of a ketone by reacting the Grignard reagent with an acid anhydride.

Protocol 3: Synthesis of 3-Methoxypropiophenone

Materials:

  • 3-Methoxyphenylmagnesium bromide solution in THF

  • Propionic anhydride

  • Diethyl ether (Et2O)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Dilute aqueous sodium hydroxide (B78521) (NaOH) solution

  • Saturated aqueous sodium chloride (NaCl) solution

  • Sodium sulfate (Na2SO4), anhydrous

Procedure:

  • Prepare a solution of 3-methoxyphenylmagnesium bromide in THF from 3-methoxybromobenzene (1.0 eq) and magnesium turnings (1.0 eq).

  • Cool a mixture of propionic anhydride (1.0 eq) and diethyl ether to -70 °C.

  • Add the Grignard reagent solution to the cooled anhydride mixture over 1.5 hours.

  • Allow the mixture to warm to ambient temperature and then add a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and wash it sequentially with a dilute aqueous sodium hydroxide solution and a saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent to obtain 3-methoxypropiophenone.[1]

Application 3: Synthesis of Secondary and Tertiary Alcohols - General Procedures

The following are generalized protocols for the reaction of 3-methoxyphenylmagnesium halide with aldehydes and esters.

General Protocol for Reaction with Aldehydes (e.g., Benzaldehyde):

  • In a flame-dried flask under an inert atmosphere, dissolve the aldehyde (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add the 3-methoxyphenylmagnesium halide solution (1.1 eq) dropwise.

  • Monitor the reaction by TLC; it is typically complete within 1-3 hours at room temperature.

  • Quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Purify the crude product by column chromatography to obtain the secondary alcohol.

General Protocol for Reaction with Esters (e.g., Methyl Benzoate):

  • In a flame-dried flask under an inert atmosphere, dissolve the ester (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add the 3-methoxyphenylmagnesium halide solution (2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, or gently reflux to ensure completion.

  • Quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Purify the crude product by column chromatography or recrystallization to obtain the tertiary alcohol.

Quantitative Data Summary

Starting HalideElectrophileProductReaction TimeTemperature (°C)Yield (%)Reference
This compound2-(Dimethylamino)cyclohexanone(±)-Tramadol24 hRoom Temp.60[2]
3-BromoanisoleCyclohexanone1-(3-Methoxyphenyl)cyclohexan-1-ol12 hRoom Temp.78[3]
3-BromoanisoleCyclohexanone1-(3-Methoxyphenyl)cyclohexan-1-ol4 h0 to Room Temp.100[4]
3-BromoanisolePropionic Anhydride3-Methoxypropiophenone1.5 h addition, then warm to RT-70 to Room Temp.Not specified, 160g from 187g bromoanisole[1]

Important Considerations

  • Anhydrous Conditions: The success of the Grignard reaction is highly dependent on maintaining anhydrous conditions. All glassware should be flame-dried or oven-dried, and anhydrous solvents must be used.

  • Initiation: The formation of the Grignard reagent can sometimes be difficult to initiate. The use of activating agents like iodine or 1,2-dibromoethane, or mechanical agitation, can be beneficial.

  • Side Reactions: The most common side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting organohalide. This can be minimized by slow addition of the halide to the magnesium suspension.

  • Safety: Grignard reagents are pyrophoric and react violently with water. Diethyl ether is highly flammable. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment should be worn at all times.

References

Analytical methods for the determination of 3-Chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroanisole (3-CA) is an organic compound that can be found as a contaminant in various products, including food, beverages, and pharmaceutical excipients.[1][2][3][4] It is known for its distinct musty or moldy off-flavor, which can compromise product quality even at very low concentrations.[3][5] In the pharmaceutical industry, ensuring the purity of raw materials and finished products is critical, making the sensitive and accurate determination of trace-level contaminants like this compound a vital aspect of quality control. This application note provides detailed analytical methods and protocols for the determination of this compound.

Analytical Approaches

The primary analytical technique for the determination of this compound is Gas Chromatography (GC) , valued for its high sensitivity and resolving power.[5] When coupled with a Mass Spectrometer (MS), it provides a robust and selective method for identification and quantification. An Electron Capture Detector (ECD) can also be used, offering high sensitivity to halogenated compounds.

For sample preparation, Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted technique.[6][7][8] It is a solvent-free extraction method that is both simple and highly effective for extracting volatile and semi-volatile compounds from a sample matrix by concentrating them on a coated fiber.[9] This technique is particularly advantageous as it combines extraction and pre-concentration into a single step, leading to lower detection limits.[9]

Quantitative Data Summary

The following table summarizes the quantitative performance data for various methods used in the determination of chloroanisoles, including this compound.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryCitation
HS-SPME-GC-MS/MSWine0.03 ng/L (for TCA)0.11 ng/L (for TCA)90-105%[9][10]
HS-SPME-GC-MSWater0.03 ng/L (for TCA)--[8]
HS-SPME-GC-MS/MSWine≤0.1 ng/L (for chloroanisoles)~1.0 ng/L-[6][11]
GC-ECDSoy Oil--78-99% (for 2,4-dichloroanisole)[12]
GC-MSSediment0.002 µg/g (for mono- and di-chloroanisoles)-70-85%[13]
HS-SPME-GCxGC-ToF-MSWine0.09-2.92 ng/L--[7]

Note: Data for 2,4,6-trichloroanisole (B165457) (TCA) and other chloroanisoles are included to provide a reference for the expected performance for this compound under similar conditions.

Experimental Protocols

Protocol 1: Determination of this compound in Liquid Samples using HS-SPME-GC-MS

This protocol is suitable for the analysis of this compound in liquid matrices such as water, wine, or solutions of pharmaceutical ingredients.

1. Sample Preparation

  • Place a 10 mL aliquot of the liquid sample into a 20 mL headspace vial.

  • Add an appropriate amount of internal standard (e.g., deuterated this compound) to the vial.

  • Add sodium chloride (e.g., 3 g) to the sample to increase the ionic strength and promote the release of volatile analytes into the headspace.[7]

  • Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.

  • Place the vial in the autosampler tray.

2. HS-SPME Procedure

  • Equilibrate the sample at a specific temperature (e.g., 70°C) for a set time (e.g., 5 minutes) with agitation.[6][7]

  • Expose a pre-conditioned SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS) or Divinylbenzene/Polydimethylsiloxane (DVB/PDMS)) to the headspace of the vial for a defined extraction time (e.g., 20-30 minutes) at the same temperature with continued agitation.[6][7]

  • After extraction, retract the fiber into the needle.

3. GC-MS Analysis

  • Injector: Insert the SPME fiber into the heated GC inlet (e.g., 280°C) for thermal desorption of the analytes onto the GC column.[6] Desorb for a sufficient time (e.g., 5-11 minutes) to ensure complete transfer of the analytes.[6]

  • GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 10°C/min.

    • Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For higher sensitivity and selectivity, tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode is recommended.[6][9]

    • SIM Ions for this compound: Monitor characteristic ions such as m/z 142 (molecular ion), 127, and 99.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

4. Data Analysis

  • Identify this compound based on its retention time and the relative abundance of the selected ions compared to a reference standard.

  • Quantify the concentration of this compound using a calibration curve prepared with standards of known concentrations.

Protocol 2: Determination of this compound in Solid Samples using Solvent Extraction followed by GC-MS

This protocol is suitable for solid matrices such as pharmaceutical powders or excipients.

1. Sample Preparation (Solvent Extraction)

  • Weigh a representative amount of the solid sample (e.g., 1-5 g) into a centrifuge tube.

  • Add a suitable extraction solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and acetone).[13]

  • Add an appropriate amount of internal standard.

  • Vortex or sonicate the sample for a set time (e.g., 15-30 minutes) to ensure efficient extraction.

  • Centrifuge the sample to separate the solid material.

  • Carefully transfer the supernatant (extract) to a clean vial.

  • Concentrate the extract to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen.

2. Optional Cleanup

  • For complex matrices, a cleanup step using column chromatography (e.g., with activated alumina (B75360) or Florisil) may be necessary to remove interferences.[12][13]

3. GC-MS Analysis

  • Inject a 1 µL aliquot of the final extract into the GC-MS system.

  • Follow the GC-MS analysis parameters as described in Protocol 1.

4. Data Analysis

  • Perform identification and quantification as described in Protocol 1.

Visualizations

experimental_workflow_hs_spme cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis Analysis sample 1. Liquid Sample in Vial add_is 2. Add Internal Standard sample->add_is add_salt 3. Add Salt add_is->add_salt seal 4. Seal Vial add_salt->seal equilibrate 5. Equilibrate seal->equilibrate extract 6. Headspace Extraction equilibrate->extract desorb 7. Thermal Desorption in GC Inlet extract->desorb gcms 8. GC-MS Analysis desorb->gcms data 9. Data Processing gcms->data

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

experimental_workflow_solvent_extraction cluster_extraction Sample Extraction cluster_analysis Analysis sample 1. Solid Sample add_solvent 2. Add Solvent & Internal Standard sample->add_solvent extract 3. Vortex/Sonicate add_solvent->extract centrifuge 4. Centrifuge extract->centrifuge transfer 5. Collect Supernatant centrifuge->transfer concentrate 6. Concentrate transfer->concentrate cleanup 7. Optional Cleanup concentrate->cleanup injection 8. GC-MS Injection concentrate->injection cleanup->injection If needed analysis 9. GC-MS Analysis injection->analysis data 10. Data Processing analysis->data

Caption: Workflow for solvent extraction and GC-MS analysis.

References

Application Note: Quantitative Analysis of 3-Chloroanisole using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloroanisole (C7H7ClO) is an organic compound that can arise as a metabolite from the microbial methylation of chlorophenols. Its presence, even at trace levels, can be an indicator of contamination and may contribute to off-flavors in various products, including pharmaceuticals, food, and beverages. Therefore, a sensitive and reliable analytical method is crucial for its detection and quantification. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Principle

The analysis is based on the separation of this compound from the sample matrix using gas chromatography, followed by detection and quantification using mass spectrometry. In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a capillary column containing a stationary phase.[1] Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases, which is influenced by factors like its boiling point and polarity.[2] Following separation, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the signal intensity is used for quantification.

Experimental Protocols

This section details the necessary reagents, sample preparation procedures, and instrument conditions for the GC-MS analysis of this compound.

1. Reagents and Materials

  • Solvents: HPLC or pesticide-grade Methanol (B129727), Dichloromethane (B109758), and Hexane.[1]

  • Reagent Water: Deionized or distilled water, free of organic contaminants.

  • Standards: Certified reference standard of this compound (>98% purity).

  • Internal Standard (IS): (Optional but recommended) A deuterated analog or a compound with similar chemical properties not present in the sample, e.g., 4-chloroanisole-d4.

  • Sodium Chloride (NaCl): For salting out during extraction.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps (B75204).

  • Headspace Vials: 20 mL headspace vials with appropriate caps if using HS-SPME.[3]

  • Solid-Phase Microextraction (SPME) Fibers: e.g., 100 µm Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[4][5]

2. Standard Preparation

  • Primary Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the appropriate solvent (e.g., methanol or the final extraction solvent). A typical calibration range might be from 0.1 to 50 ng/L, depending on the expected sample concentrations and instrument sensitivity.[3]

  • Internal Standard Spiking Solution: If using an internal standard, prepare a stock solution and add a consistent amount to all standards and samples prior to extraction.

3. Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix.[6] Two common methods are Headspace Solid-Phase Microextraction (HS-SPME) for liquid samples and Liquid-Liquid Extraction (LLE).

Protocol 3A: Headspace Solid-Phase Microextraction (HS-SPME) for Liquid Samples (e.g., Water, Wine)

  • Transfer a 10 mL aliquot of the liquid sample into a 20 mL headspace vial.[3]

  • Add NaCl (e.g., 2-3 g) to the vial to increase the ionic strength of the sample, which enhances the extraction efficiency of the target compounds by promoting their transfer to the headspace.[3]

  • If using, spike the sample with the internal standard.

  • Immediately seal the vial with a PTFE-lined cap.

  • Place the vial in a heated agitator (e.g., at 40-70°C).[3][7]

  • Expose the SPME fiber (e.g., 100 µm PDMS) to the headspace above the sample for a defined period (e.g., 15-30 minutes) with agitation.[3][7]

  • After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal desorption and analysis.

Protocol 3B: Liquid-Liquid Extraction (LLE)

  • Measure a specific volume of the liquid sample (e.g., 50 mL) into a separatory funnel.

  • Spike with the internal standard, if applicable.

  • Add an appropriate volume of an immiscible organic solvent, such as dichloromethane or a hexane/dichloromethane mixture.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate. Drain the organic layer (bottom layer for dichloromethane) into a collection flask.

  • Repeat the extraction process two more times with fresh solvent, combining the organic extracts.

  • Dry the combined extract by passing it through anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Transfer the final extract into a 2 mL GC vial for analysis.

4. GC-MS Instrumentation and Conditions

An analytical system complete with a gas chromatograph suitable for the chosen injection method and a mass spectrometer detector is required.[8]

Parameter Setting
GC System Gas Chromatograph with Mass Spectrometer (e.g., Agilent 8890 GC with 7250 Q-TOF)[9]
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[9]
Injection Mode Splitless (for trace analysis) or SPME
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow at 1.0 mL/min[9]
Oven Program Initial: 45 °C, hold for 2 min
Ramp: 12 °C/min to 280 °C
Hold: 5 min at 280 °C
Transfer Line Temp. 280 °C[9]
MS Source Temp. 230 °C
MS Quad Temp. 150 °C[9]
Ionization Mode Electron Ionization (EI) at 70 eV[9]
Acquisition Mode Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions for this compound Quantifier: 142 (M+); Qualifiers: 111, 77 (based on fragmentation pattern)

Data Presentation and Quantitative Analysis

Quantitative analysis is performed by constructing a calibration curve from the analysis of working standards. The peak area of this compound is plotted against its concentration. The concentration in unknown samples is determined from this curve.

Table 1: Summary of Typical Quantitative Performance Data

Parameter Typical Value Notes
Retention Time (tR) ~10.5 minVaries with the specific GC column and oven program used.[2]
Linearity (R²) ≥ 0.997Over a concentration range of 0.1 - 50 ng/L.[3]
Limit of Detection (LOD) 0.03 - 0.1 ng/LDependent on sample matrix and preparation method.[5][7]
Limit of Quantification (LOQ) 0.1 - 0.3 ng/LTypically 3x the LOD.[4]
Recovery 90 - 105%Assessed by analyzing spiked matrix samples at different concentrations.[3]
Precision (RSD) < 15%Run-to-run precision for replicate injections.[5]

Workflow Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Sample Collection (e.g., Water, Product Matrix) prep_choice Choose Method sample->prep_choice spme 2a. HS-SPME (Add Salt, Spike IS, Heat & Extract) prep_choice->spme Liquid/ Aqueous lle 2b. LLE (Solvent Extraction, Concentration) prep_choice->lle General final_extract 3. Final Extract in GC Vial spme->final_extract lle->final_extract injection 4. GC Injection & Desorption final_extract->injection separation 5. Chromatographic Separation injection->separation detection 6. MS Detection (Scan / SIM) separation->detection processing 7. Peak Integration & Identification detection->processing quant 8. Quantification (Calibration Curve) processing->quant report 9. Final Report (Concentration) quant->report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive and robust protocol for the determination of this compound by GC-MS. The combination of optimized sample preparation, such as HS-SPME, with the high sensitivity and selectivity of GC-MS allows for reliable quantification at trace levels (ng/L).[3][7] The method is suitable for quality control and research applications in the pharmaceutical and other relevant industries where monitoring of such contaminants is critical.

References

High-Performance Liquid Chromatography for the Analysis of 3-Chloroanisole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of 3-Chloroanisole using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, making its accurate quantification crucial for quality control and research and development. The described method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile (B52724) and water, offering a simple, robust, and reliable analytical solution. This note includes comprehensive experimental protocols, system suitability requirements, and method validation parameters presented in clear, tabular format for easy reference.

Introduction

This compound (C₇H₇ClO) is an aromatic organic compound that serves as a versatile building block in organic synthesis. It is utilized in the development of pharmaceuticals and as an intermediate in the production of certain agrochemicals.[1] Given its role in these regulated industries, a validated analytical method for determining its purity and concentration is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. This application note details a stability-indicating RP-HPLC method suitable for the routine analysis of this compound in various sample matrices.

Chromatographic Conditions

A robust and efficient separation of this compound can be achieved using a standard C18 column with a mobile phase consisting of a mixture of acetonitrile and water. The UV detection wavelength is selected based on the UV absorbance spectrum of this compound to ensure optimal sensitivity.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Conditions
Instrument HPLC system with UV/Vis Detector
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 10 minutes
Expected Retention Time ~5.5 minutes

Experimental Protocols

Preparation of Mobile Phase
  • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water into a 1 L glass reservoir.

  • Mix thoroughly by swirling the reservoir.

  • Degas the mobile phase for at least 15 minutes using a suitable method such as sonication or vacuum filtration to prevent bubble formation in the HPLC system.

Preparation of Standard Stock Solution (1000 µg/mL)
  • Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase (Acetonitrile:Water, 60:40 v/v) to the flask.

  • Sonicate for 10 minutes or until the standard is completely dissolved.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with the mobile phase and mix well.

Preparation of Working Standard Solutions
  • From the Standard Stock Solution, prepare a series of working standard solutions for calibration by serial dilution with the mobile phase.

  • For a five-point calibration curve, suggested concentrations are 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation
  • Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a known volume of the mobile phase.

  • The target concentration should fall within the calibration range of the working standards.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following tables summarize the typical validation parameters and their acceptance criteria.

Table 2: System Suitability

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas (n=6) ≤ 2.0%

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 5 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%

Visualizations

The following diagrams illustrate the logical workflow of the sample preparation and HPLC analysis process.

Sample and Standard Preparation Workflow cluster_0 Standard Preparation cluster_1 Sample Preparation Weigh Standard Weigh Standard Dissolve in Mobile Phase Dissolve in Mobile Phase Weigh Standard->Dissolve in Mobile Phase Sonicate Sonicate Dissolve in Mobile Phase->Sonicate Filter Sample Filter Sample Dissolve in Mobile Phase->Filter Sample Volume Adjustment (Stock) Volume Adjustment (Stock) Sonicate->Volume Adjustment (Stock) Serial Dilution (Working) Serial Dilution (Working) Volume Adjustment (Stock)->Serial Dilution (Working) Weigh Sample Weigh Sample Weigh Sample->Dissolve in Mobile Phase

Caption: Workflow for the preparation of standard and sample solutions.

HPLC Analysis Workflow Mobile Phase Prep Mobile Phase Prep System Equilibration System Equilibration Mobile Phase Prep->System Equilibration Inject Standards Inject Standards System Equilibration->Inject Standards Inject Samples Inject Samples System Equilibration->Inject Samples Generate Calibration Curve Generate Calibration Curve Inject Standards->Generate Calibration Curve Data Acquisition Data Acquisition Inject Standards->Data Acquisition Quantification Quantification Generate Calibration Curve->Quantification Inject Samples->Data Acquisition Data Acquisition->Quantification

Caption: Logical flow of the HPLC analysis from setup to quantification.

Conclusion

The RP-HPLC method detailed in this application note provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is suitable for quality control in manufacturing processes and for research applications where accurate determination of this compound is required. Adherence to the outlined protocols and validation criteria will ensure high-quality, reproducible results.

References

Application Note: Analysis of 3-Chloroanisole by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloroanisole is a volatile organic compound that can be present as a contaminant in various matrices, including food products, beverages, and environmental samples. It is a member of the haloanisole family, which is often associated with off-flavors and odors, even at very low concentrations. Accurate and sensitive quantification of this compound is crucial for quality control and safety assessment.

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. For analytes that are not directly amenable to GC analysis due to low volatility or thermal instability, derivatization is often employed. Derivatization is a chemical modification process that converts the analyte into a more suitable form for GC analysis.[1][2][3] This process can enhance volatility, improve thermal stability, and increase detector response.[3][4]

This application note provides a detailed protocol for the derivatization of this compound to enhance its detectability and chromatographic performance in GC analysis. While this compound can be analyzed directly, derivatization can be advantageous in complex matrices or when seeking to achieve very low detection limits. The primary method described here is acetylation, a common and effective derivatization technique for compounds with susceptible functional groups.

Principle of Derivatization

While this compound itself lacks active hydrogens and is generally suitable for direct GC analysis, its precursor, 3-chlorophenol (B135607), is a common target for derivatization to improve its chromatographic properties.[5][6] Acetylation is a frequently used method where an acetyl group is introduced into the molecule. In the case of chlorophenols, the hydroxyl group is converted to an acetate (B1210297) ester. This transformation reduces the polarity and increases the volatility of the compound, leading to better peak shape and sensitivity during GC analysis.

The derivatization of 3-chlorophenol to this compound acetate would proceed via a reaction with an acetylating agent such as acetic anhydride (B1165640) in the presence of a catalyst.

Apparatus and Reagents

  • Apparatus:

    • Gas Chromatograph with a Mass Spectrometer (GC-MS) or Flame Ionization Detector (FID)

    • Autosampler vials (2 mL) with caps (B75204) and septa

    • Microsyringes

    • Vortex mixer

    • Heating block or water bath

    • Analytical balance

    • Standard laboratory glassware (pipettes, volumetric flasks)

  • Reagents:

    • This compound standard

    • 3-Chlorophenol standard (as a precursor for derivatization)

    • Acetic anhydride (derivatizing agent)

    • Pyridine (B92270) or other suitable catalyst/solvent[1]

    • High-purity organic solvent (e.g., hexane (B92381), toluene)

    • Anhydrous sodium sulfate (B86663)

    • Deionized water

Experimental Protocol: Acetylation of 3-Chlorophenol

This protocol details the acetylation of 3-chlorophenol as a representative derivatization procedure.

4.1. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of 3-chlorophenol in a suitable solvent (e.g., toluene) at a concentration of 1 mg/mL. From the stock solution, prepare a series of working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For liquid samples, a liquid-liquid extraction may be necessary to isolate the analyte from the matrix. For solid samples, a solvent extraction followed by cleanup may be required. The final extract should be concentrated to a known volume.

4.2. Derivatization Procedure:

  • Pipette 100 µL of the standard solution or sample extract into a 2 mL autosampler vial.

  • Add 50 µL of pyridine (as a catalyst and solvent).

  • Add 100 µL of acetic anhydride (the derivatizing agent).

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes in a heating block or water bath.[7]

  • Allow the vial to cool to room temperature.

  • Add 500 µL of deionized water to quench the reaction and wash the organic layer. Vortex for 30 seconds.

  • Add 500 µL of hexane and vortex for 1 minute to extract the derivatized analyte.

  • Allow the layers to separate. Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

4.3. GC-MS Conditions:

  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent)

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • MS Quadrupole: 150°C

  • Acquisition Mode: Scan (m/z 50-350) or Selected Ion Monitoring (SIM) for higher sensitivity.

Data Presentation

Quantitative data for the analysis of derivatized 3-chlorophenol (as this compound acetate) should be summarized in a clear and structured table.

ParameterValue
Analyte This compound Acetate
Retention Time (min) To be determined experimentally
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Linearity (R²) > 0.99
Recovery (%) 90-110%
Relative Standard Deviation (%) < 15%

Workflow and Signaling Pathway Diagrams

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_analysis Analysis Sample Sample/Standard Solution Add_Reagents Add Pyridine and Acetic Anhydride Sample->Add_Reagents Step 1 Vortex_Mix Vortex Mix Add_Reagents->Vortex_Mix Step 2 Heat Heat at 60°C Vortex_Mix->Heat Step 3 Cool Cool to Room Temp Heat->Cool Step 4 Quench Quench with Water Cool->Quench Step 5 Extract Extract with Hexane Quench->Extract Step 6 Dry Dry with Na2SO4 Extract->Dry Step 7 GC_MS GC-MS Analysis Dry->GC_MS Step 8 Data Data Acquisition and Processing GC_MS->Data Step 9

Caption: Experimental workflow for the derivatization and GC-MS analysis of 3-chlorophenol.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products Chlorophenol 3-Chlorophenol Reaction + Chlorophenol->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Chloroanisole_Acetate This compound Acetate Acetic_Acid Acetic Acid Reaction->Chloroanisole_Acetate Pyridine 60°C Reaction->Acetic_Acid Pyridine 60°C

Caption: Acetylation reaction of 3-chlorophenol to form this compound acetate.

References

3-Chloroanisole as a reference standard in analytical chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Use of 3-Chloroanisole as a Reference Standard in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic ether that serves as a crucial reference standard in analytical chemistry.[1][2] Its primary application lies in the quantitative analysis of chloroanisoles, a class of compounds often associated with off-flavors and contamination in food products, beverages, and environmental samples.[3][4] Chloroanisoles are known for their musty, moldy aroma and can be detected by human senses at very low concentrations.[1] Therefore, sensitive and accurate analytical methods are essential for their monitoring and control. This compound, with its stable chemical structure and known purity, is an ideal candidate for calibrating analytical instruments and validating analytical methods for the detection of these contaminants.[2][3]

This document provides detailed application notes and protocols for the use of this compound as a reference standard, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Headspace Solid-Phase Microextraction (HS-SPME), a common and highly effective technique for the analysis of volatile and semi-volatile organic compounds in complex matrices.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for its proper handling, storage, and use in analytical procedures.

PropertyValue
Chemical Formula C₇H₇ClO
CAS Number 2845-89-8
Molecular Weight 142.58 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 193 °C
Density 1.164 g/mL at 25 °C
Solubility Moderately soluble in organic solvents, limited solubility in water

(Source: Sigma-Aldrich, PubChem)[5][6]

Applications in Analytical Chemistry

This compound is primarily used as a reference standard in the following applications:

  • Food and Beverage Quality Control: To quantify chloroanisole contaminants that cause "cork taint" in wine and other musty off-flavors in food products.[1][4]

  • Environmental Monitoring: For the detection and quantification of chloroanisoles in water, soil, and air samples.

  • Method Validation: To assess the performance of analytical methods, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]

  • Instrument Calibration: To create calibration curves for the accurate quantification of chloroanisoles in unknown samples.

Quantitative Data and Method Performance

The following table summarizes typical performance data for analytical methods using chloroanisole standards. While specific values for this compound may vary depending on the matrix and instrumentation, these values provide a general indication of the sensitivity and reliability of the methods.

ParameterTypical Value RangeAnalytical TechniqueMatrix
Limit of Detection (LOD) 0.01 - 5 ng/LHS-SPME-GC-MS/MSWine
Limit of Quantification (LOQ) 0.05 - 15 ng/LHS-SPME-GC-MSWine
Linearity (R²) ≥ 0.99HS-SPME-GC-MSWater, Wine
Recovery 85% - 110%HS-SPME-GC-MSWine
Repeatability (RSD) < 15%HS-SPME-GC-MSWine

(Data compiled from various sources)[3][7][8]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

This protocol describes the preparation of stock and working standard solutions of this compound for use in calibration and spiking experiments.

Materials:

  • This compound reference standard (≥98% purity)

  • Methanol (B129727) (HPLC grade or equivalent)

  • Volumetric flasks (Class A)

  • Micropipettes

Procedure:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol.

    • Bring the flask to volume with methanol and mix thoroughly.

    • This stock solution should be stored at 4°C in a tightly sealed, light-protected container.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with methanol or the appropriate sample matrix simulant.

    • For example, to prepare a 10 µg/mL working solution, pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and bring to volume with the diluent.

    • Prepare fresh working solutions daily or as required by the stability of the solutions.

G Workflow for Standard Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Standard dissolve Dissolve in Methanol weigh->dissolve volume_stock Bring to Volume in Volumetric Flask dissolve->volume_stock store_stock Store at 4°C volume_stock->store_stock pipette Pipette Stock Solution store_stock->pipette Use for Dilution dilute Dilute with Solvent/Matrix pipette->dilute volume_working Bring to Volume dilute->volume_working use_fresh Use Freshly Prepared volume_working->use_fresh

Caption: Workflow for the preparation of this compound stock and working standard solutions.

Protocol 2: Analysis of this compound by HS-SPME-GC-MS

This protocol provides a general procedure for the determination of this compound in a liquid matrix (e.g., wine) using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • SPME autosampler and fibers (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • Headspace vials (20 mL) with magnetic crimp caps

  • Heating and agitation unit for SPME

  • Sample matrix (e.g., wine)

  • This compound working standard solutions

  • Sodium chloride (analytical grade)

Procedure:

  • Sample Preparation:

    • Pipette a known volume of the liquid sample (e.g., 10 mL) into a 20 mL headspace vial.

    • For matrix-matched calibration, spike blank matrix with known concentrations of this compound working standards.

    • Add a salt (e.g., 2 g of NaCl) to the vial to increase the ionic strength and promote the partitioning of analytes into the headspace.[2]

    • Immediately seal the vial with a magnetic crimp cap.

  • HS-SPME:

    • Place the vial in the autosampler tray.

    • Incubate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 5-15 minutes) with agitation to allow for equilibration of the analytes between the sample and the headspace.[1][2]

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 15-30 minutes) to adsorb the analytes.[2][3]

  • GC-MS Analysis:

    • After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet for thermal desorption of the analytes (e.g., 250°C for 2-5 minutes).

    • The desorbed analytes are transferred to the GC column for separation.

    • A typical GC oven temperature program starts at a low temperature (e.g., 40°C), ramps up to a higher temperature (e.g., 250°C), and holds for a few minutes to ensure elution of all compounds.

    • The separated compounds are detected by the mass spectrometer, which is typically operated in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Key ions for this compound include m/z 142 (molecular ion) and 127.

  • Data Analysis:

    • Identify this compound based on its retention time and the presence of characteristic ions.

    • Quantify the concentration of this compound by comparing the peak area in the sample to a calibration curve generated from the analysis of the prepared standards.

G HS-SPME-GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Place Sample in Vial add_salt Add Salt (e.g., NaCl) sample->add_salt seal_vial Seal Vial add_salt->seal_vial incubate Incubate and Agitate seal_vial->incubate expose_fiber Expose SPME Fiber to Headspace incubate->expose_fiber desorb Thermal Desorption in GC Inlet expose_fiber->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection (SIM) separate->detect identify Identify by Retention Time and Ions detect->identify quantify Quantify using Calibration Curve identify->quantify

Caption: A generalized workflow for the analysis of this compound using HS-SPME-GC-MS.

Conclusion

This compound is an indispensable reference standard for the accurate and reliable quantification of chloroanisole contaminants in various matrices. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and quality control professionals to develop and validate robust analytical methods. The use of high-purity this compound as a reference standard, in conjunction with sensitive analytical techniques like HS-SPME-GC-MS, is critical for ensuring product quality and safety in the food, beverage, and environmental sectors.

References

Application of 3-Chloroanisole in Medicinal Chemistry Building Blocks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-chloroanisole as a versatile building block in medicinal chemistry. It highlights its utility in the synthesis of key intermediates for targeted therapies, with a focus on kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Introduction

This compound (1-chloro-3-methoxybenzene) is a readily available and cost-effective starting material in organic synthesis.[1][2][3][4][5][6] Its substituted benzene (B151609) ring, featuring a chlorine atom and a methoxy (B1213986) group at the meta-position, offers strategic points for functionalization. The chlorine atom serves as a reactive handle for cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl groups, while the methoxy group can be retained or demethylated to a phenol, providing a site for further modification or acting as a key pharmacophoric feature. These characteristics make this compound an attractive scaffold for the construction of complex molecules with diverse pharmacological activities.[1][2][3][4][5][6]

Core Applications in Medicinal Chemistry

The primary utility of this compound in medicinal chemistry lies in its conversion to more complex building blocks, such as 3-methoxyphenylboronic acid and 3-methoxyaniline derivatives. These intermediates are then incorporated into the core structures of bioactive molecules.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics that interfere with the signaling pathways controlling cell growth and proliferation.[7][8] The 3-methoxyphenyl (B12655295) motif, readily accessible from this compound, is a common feature in many potent kinase inhibitors.

One prominent example is the MEK1/2 inhibitor Trametinib (B1684009) , approved for the treatment of melanoma and other cancers.[1][9][10][11][12] While the direct synthesis from this compound is not the primary industrial route, key precursors bearing the 3-methoxyphenyl moiety can be conceptually derived from it. Trametinib targets the MEK1/2 kinases in the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.[9][13][14][15][16]

Furthermore, studies have shown that 3-substituted quinoline (B57606) derivatives, which can be synthesized using building blocks derived from this compound, exhibit potent inhibition of platelet-derived growth factor receptor (PDGFR) tyrosine kinase.[17] For instance, a 6,7-dimethoxyquinoline (B1600373) substituted at the 3-position with a 4-methoxyphenyl (B3050149) group displays an IC50 of approximately 20 nM.[17]

Another relevant example is the synthesis of 1,3,4-thiadiazole (B1197879) derivatives bearing a 3-methoxyphenyl substituent, which have demonstrated anticancer activity against breast cancer cell lines.[18]

The MEK1/2-ERK1/2 signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth. MEK inhibitors like Trametinib block the phosphorylation and activation of ERK1/2 by MEK1/2, thereby inhibiting downstream signaling.[9][13][14][15][16]

MEK1_2_ERK1_2_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK1_2->TranscriptionFactors CellCycle Cell Cycle Progression, Proliferation, Survival TranscriptionFactors->CellCycle Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK1_2

Caption: MEK1/2-ERK1/2 Signaling Pathway and Inhibition by Trametinib.

Synthesis of GPCR Modulators

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are targets for a significant portion of modern drugs.[6][19][20][21][22][23][24][25] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer opportunities for greater selectivity and fine-tuning of receptor activity.[6][19][20][21][22][23][24][25] The 3-methoxyphenyl group can serve as a key structural element in the design of such modulators.

Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral (NALs).[6][19][20][21][22][23][24][25] They do not directly activate or block the receptor but rather modulate the effect of the endogenous agonist. This can lead to a more nuanced physiological response compared to traditional orthosteric ligands.

GPCR_Allosteric_Modulation cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Agonist Endogenous Agonist Agonist->GPCR Orthosteric Binding AllostericModulator Allosteric Modulator AllostericModulator->GPCR Allosteric Binding Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse

Caption: GPCR Allosteric Modulation Signaling Pathway.

Experimental Protocols

The following protocols describe key transformations of this compound into valuable medicinal chemistry building blocks.

Suzuki-Miyaura Coupling: Synthesis of 3-Methoxy-biphenyl derivatives

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Suzuki_Coupling_Workflow Start Start: This compound, Arylboronic Acid Reaction Reaction: Pd Catalyst, Base, Solvent, Heat Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: 3-Methoxy-biphenyl derivative Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling of this compound.

Materials:

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate and tricyclohexylphosphine.

  • Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-methoxy-biphenyl derivative.

Quantitative Data Example:

EntryArylboronic AcidProductYield (%)Reference
1Phenylboronic acid3-Methoxy-biphenyl85-95[19]
24-Fluorophenylboronic acid4'-Fluoro-3-methoxy-biphenyl80-90[21]
Buchwald-Hartwig Amination: Synthesis of 3-Methoxy-N-arylanilines

This protocol outlines a general method for the palladium-catalyzed amination of this compound.[10][16][22]

Buchwald_Hartwig_Workflow Start Start: This compound, Amine Reaction Reaction: Pd Pre-catalyst, Ligand, Base, Solvent, Heat Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: 3-Methoxy-N-arylaniline Purification->Product

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloroanisole by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-chloroanisole via distillation.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound and why is it important for distillation?

A1: The boiling point of this compound is approximately 193-197.5°C at atmospheric pressure (760 mmHg).[1][2][3][4] Knowing the precise boiling point is critical for setting the correct temperature parameters during distillation to ensure efficient separation from impurities.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities in crude this compound often include isomeric variants such as 2-chloroanisole (B146271) (o-chloroanisole) and 4-chloroanisole (B146269) (p-chloroanisole), as well as starting materials from its synthesis, which could include 3-substituted nitrobenzenes or m-dichlorobenzene.[5][6] Residual solvents used in the synthesis may also be present.

Q3: Is simple distillation sufficient for purifying this compound?

A3: Simple distillation is generally not sufficient for purifying this compound, especially when isomeric impurities are present. The boiling points of the chloroanisole isomers are very close, necessitating the use of fractional distillation for effective separation.[7][8]

Q4: Are there any known azeotropes of this compound that could interfere with distillation?

A4: Based on available data, there are no commonly reported azeotropes of this compound with water or common organic solvents that would significantly hinder standard distillation procedures.

Q5: What are the primary safety precautions to consider when distilling this compound?

A5: this compound is a combustible liquid and may cause skin, eye, and respiratory tract irritation.[9][10][11][12] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][10][11] Avoid inhalation of vapors and ensure all distillation equipment is properly assembled and free of leaks.[10][11]

Data Presentation

Physical Properties of Chloroanisole Isomers

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
2-Chloroanisole766-51-8142.58~195-196~1.188~1.545
This compound 2845-89-8 142.58 ~193-197.5 ~1.164 ~1.536
4-Chloroanisole623-12-1142.58~198-202~1.179~1.535

Note: The physical properties are approximate values and may vary slightly between different sources.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the distillation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Isomers Inefficient fractionating column.Use a longer fractionating column or one with a higher number of theoretical plates (e.g., Vigreux or packed column).
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation rate is crucial for separating components with close boiling points.
Improper thermometer placement.Ensure the thermometer bulb is positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.
Bumping or Uneven Boiling Lack of boiling chips or stir bar.Always add fresh boiling chips or a magnetic stir bar to the distilling flask before heating to promote smooth boiling.
Heating rate is too high.Reduce the heat input to the distilling flask.
Flooding of the Column Excessive vaporization rate.Decrease the heating rate to reduce the amount of vapor entering the column.
Blockage in the column.Ensure the column packing is uniform and not too dense.
No Distillate Collection Insufficient heating.Gradually increase the temperature of the heating mantle.
Leak in the system.Check all joints and connections for a proper seal. Ensure ground glass joints are properly greased if necessary.
Condenser water is too cold (for high boiling point liquids).While unlikely to be a major issue for this compound, in some cases, overly cold condenser water can cause the distillate to solidify in the condenser. Use water at a moderate temperature.
Product is Contaminated with Starting Material Incomplete reaction prior to distillation.Ensure the synthesis of this compound has gone to completion before attempting purification.
Inefficient fractional distillation.Employ a more efficient fractionating column and a slower distillation rate.

Experimental Protocol: Fractional Distillation of this compound

Objective: To purify crude this compound by fractional distillation to remove isomeric impurities and other contaminants.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Lab jack

  • Clamps and stands

  • Vacuum adapter (if performing vacuum distillation)

  • Grease for ground glass joints (if applicable)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place a magnetic stir bar or boiling chips in the round-bottom flask.

    • Add the crude this compound to the flask, filling it to no more than two-thirds of its capacity.

    • Connect the fractionating column to the flask.

    • Attach the distillation head with the thermometer to the top of the column. Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Connect the condenser to the distillation head and secure it with a clamp. Connect the cooling water inlet to the lower arm and the outlet to the upper arm.

    • Attach a receiving flask to the end of the condenser.

    • Ensure all joints are securely clamped.

  • Distillation:

    • Turn on the cooling water to the condenser.

    • Begin heating the distillation flask gently with the heating mantle.

    • Observe the reflux line (the ring of condensing vapor) as it slowly rises up the fractionating column.

    • Adjust the heating rate to maintain a slow and steady distillation rate, typically 1-2 drops per second in the receiving flask.

    • Monitor the temperature at the distillation head. Collect any initial low-boiling fractions in a separate receiving flask.

    • The temperature should stabilize at the boiling point of the purest fraction. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound (approx. 193-197.5°C at atmospheric pressure).

    • If the temperature begins to rise significantly after the main fraction has been collected, it indicates the distillation of higher-boiling impurities. Stop the distillation at this point or collect this fraction in a separate flask.

  • Shutdown:

    • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool down.

    • Turn off the condenser water.

    • Disassemble the apparatus carefully.

Mandatory Visualizations

troubleshooting_workflow start Distillation Problem Observed check_separation Poor Separation? start->check_separation check_boiling Uneven Boiling? check_separation->check_boiling No solution_separation Improve Column Efficiency Reduce Distillation Rate Check Thermometer Placement check_separation->solution_separation Yes check_distillate No Distillate? check_boiling->check_distillate No solution_boiling Add Boiling Chips/Stir Bar Reduce Heating Rate check_boiling->solution_boiling Yes solution_distillate Increase Heat Check for Leaks check_distillate->solution_distillate Yes end Problem Resolved check_distillate->end No solution_separation->end solution_boiling->end solution_distillate->end purification_workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis & Product crude_sample Crude this compound setup Assemble Fractional Distillation Apparatus crude_sample->setup distill Heat and Distill Slowly setup->distill collect_fractions Collect Fractions Based on Boiling Point distill->collect_fractions analyze Analyze Purity (e.g., GC) collect_fractions->analyze pure_product Pure this compound analyze->pure_product

References

Technical Support Center: 3-Chloroanisole Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Chloroanisole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The starting material is a liquid at room temperature, preventing traditional recrystallization.

  • Cause: this compound has a melting point of -2°C and exists as a colorless to pale yellow liquid at standard laboratory conditions.[1]

  • Solution: The primary method for purifying this compound is distillation.[2] Recrystallization is not a standard procedure for this compound in its pure form. If your protocol requires recrystallization, it may be referring to a solid derivative of this compound.

    • Action: Verify the identity and expected physical state of your compound. Proceed with distillation for purification of this compound.

Issue 2: Oily residue or cloudiness remains after solvent washing.

  • Cause: This may indicate incomplete separation of the organic and aqueous layers during extraction or washing, or the presence of persistent impurities. This compound has limited solubility in water.[3]

  • Solution:

    • Action 1: Ensure adequate mixing during washing, followed by sufficient time for the layers to separate completely.

    • Action 2: Use a brine wash (saturated NaCl solution) to "salt out" the dissolved organic material from the aqueous phase.

    • Action 3: Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before solvent removal.

Issue 3: The purified this compound has a persistent color.

  • Cause: The presence of colored impurities, possibly from the synthesis or degradation of the material.

  • Solution:

    • Action 1: Pass the this compound through a short column of activated carbon or silica (B1680970) gel. Elute with a non-polar solvent.

    • Action 2: Perform fractional distillation to separate the this compound from higher-boiling colored impurities.

Issue 4: The final product shows impurities by GC or NMR analysis.

  • Cause: Common impurities can include starting materials from the synthesis (e.g., m-dichlorobenzene if synthesized via that route) or by-products.[4] Other potential impurities have been identified through forced degradation studies.[5]

  • Solution:

    • Action 1: If the impurity is volatile, fractional distillation is the most effective method for separation.

    • Action 2: If the impurity is non-volatile, a simple distillation may be sufficient.

    • Action 3: Consider the solubility of the impurities. A liquid-liquid extraction or solvent wash may selectively remove certain impurities. This compound is soluble in organic solvents like acetone, ethanol, and ether.[1][2]

Frequently Asked Questions (FAQs)

Q1: Can I recrystallize this compound?

A1: this compound is a liquid at room temperature with a melting point of -2°C.[1] Therefore, standard recrystallization techniques are not applicable. The primary method for its purification is distillation.[2] If you are working with a solid derivative, recrystallization may be appropriate, but the solvent system would need to be determined based on the specific derivative.

Q2: What is the best solvent for extracting this compound?

A2: this compound is soluble in common organic solvents such as ether, acetone, and ethanol.[1][2] For extraction from an aqueous solution, a water-immiscible solvent like diethyl ether or ethyl acetate (B1210297) would be a suitable choice.

Q3: My this compound is a pale yellow liquid. Is it pure?

A3: While pure this compound is typically described as a colorless to pale yellow liquid, color can indicate the presence of impurities.[1][3] To confirm purity, it is best to use analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: What are the expected boiling and melting points of this compound?

A4: The reported boiling point of this compound is in the range of 175-198°C, with some sources citing 193°C.[1][2][6] Its melting point is -2°C.[1]

Data Presentation

Physical PropertyValueSource
Molecular FormulaC7H7ClO[3]
Molecular Weight142.58 g/mol [1]
AppearanceColorless to pale yellow liquid[1][3]
Melting Point-2°C[1]
Boiling Point175-198°C[1][2]
SolubilitySoluble in acetone, ethanol, ether; limited solubility in water[1][2][3]

Experimental Protocols

Method 1: Standard Purification by Distillation

This is the recommended method for purifying this compound.

  • Setup: Assemble a standard distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Place the crude this compound into the distillation flask. Add boiling chips.

  • Distillation: Heat the flask gently. Collect the fraction that distills at the boiling point of this compound (approximately 193°C).

  • Analysis: Analyze the collected fraction for purity using GC or NMR.

Method 2: Aqueous Wash Prior to Distillation

This method is useful if water-soluble impurities are suspected.

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as diethyl ether.

  • Washing: Transfer the solution to a separatory funnel and wash with deionized water. If emulsions form, a brine wash may be necessary.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO4).

  • Solvent Removal: Remove the solvent by rotary evaporation.

  • Distillation: Proceed with the distillation of the resulting liquid as described in Method 1.

Mandatory Visualization

G start Start: Crude this compound check_physical_state Is the material a solid or liquid at RT? start->check_physical_state liquid_path Liquid check_physical_state->liquid_path Liquid solid_path Solid check_physical_state->solid_path Solid distillation_prep Prepare for Distillation liquid_path->distillation_prep verify_identity Verify compound identity. Is it a derivative? solid_path->verify_identity verify_identity->liquid_path No, it's this compound (thaw if frozen) recrystallization_protocol Proceed with appropriate recrystallization protocol for the derivative verify_identity->recrystallization_protocol Yes aqueous_wash Consider aqueous wash if water-soluble impurities are suspected distillation_prep->aqueous_wash distill Perform Distillation aqueous_wash->distill analyze_purity Analyze Purity (GC, NMR) distill->analyze_purity end End: Pure Product analyze_purity->end recrystallization_protocol->analyze_purity

Caption: Purification workflow for this compound.

References

Technical Support Center: 3-Chloroanisole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 3-chloroanisole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: The impurities in this compound largely depend on the synthetic route employed. The two primary methods are the Williamson ether synthesis from 3-chlorophenol (B135607) and the nucleophilic aromatic substitution of m-dichlorobenzene or 3-chloronitrobenzene.

  • From 3-Chlorophenol (Williamson Ether Synthesis):

    • Unreacted 3-chlorophenol: Incomplete methylation can leave residual starting material.

    • Isomeric Chloroanisoles (2- and 4-chloroanisole): If the starting 3-chlorophenol contains isomeric impurities, these will likely be carried through the synthesis.

    • Byproducts from methylating agent: Depending on the reagent used (e.g., dimethyl sulfate (B86663), methyl iodide), side products can be generated.

  • From m-Dichlorobenzene:

    • Unreacted m-dichlorobenzene: Incomplete reaction will result in the presence of the starting material.

    • Isomeric Dichlorobenzenes (o- and p-isomers): Impurities in the starting m-dichlorobenzene will lead to the formation of other dichlorobenzene isomers in the product.

    • Dimethoxybenzenes: Over-methylation can lead to the formation of dimethoxybenzene isomers.

  • From 3-Chloronitrobenzene:

    • Unreacted 3-chloronitrobenzene: Incomplete methoxydenitration will result in residual starting material.[1][2][3]

    • Other isomers: If the starting material is not pure, other nitro-isomers may be present.

Q2: My final product has a yellowish tint. What is the likely cause and how can I remove it?

A2: A yellowish tint in this compound often indicates the presence of trace impurities, which could be colored byproducts from side reactions or residual starting materials, particularly nitro-compounds if synthesizing from 3-chloronitrobenzene. Purification is typically achieved through distillation or recrystallization.[4] For persistent color, treatment with activated carbon during the purification process can be effective in adsorbing colored impurities.

Q3: I am observing peaks in my GC-MS analysis that are very close to my product peak. What are they likely to be?

A3: Peaks with retention times close to this compound are often positional isomers, such as 2-chloroanisole (B146271) and 4-chloroanisole. These isomers have very similar physical properties, making them challenging to separate. Their presence usually points to impurities in the starting materials.

Q4: How can I effectively separate isomeric impurities from this compound?

A4: Separating positional isomers of chloroanisole is challenging due to their similar boiling points and polarities.

  • Fractional Distillation: A highly efficient fractional distillation column may be able to separate isomers if there is a sufficient difference in their boiling points.

  • Preparative Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) or flash chromatography can be effective. This often requires careful optimization of the stationary and mobile phases to achieve separation.

  • Recrystallization: If the product is a solid at low temperatures, fractional crystallization from a carefully selected solvent system can be used to enrich one isomer.

Troubleshooting Guides

Issue 1: Low Purity of this compound After Synthesis

Symptoms:

  • Multiple peaks observed in Gas Chromatography (GC) analysis.

  • Broad melting point range (if the product can be solidified).

  • Unexpected signals in the NMR spectrum.

Possible Causes & Solutions:

Possible CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC to ensure it has gone to completion. Consider extending the reaction time, increasing the temperature, or adding a slight excess of the methylating agent.
Impure Starting Materials Analyze the purity of your starting materials (e.g., 3-chlorophenol, m-dichlorobenzene) by GC before starting the synthesis. If significant isomeric impurities are present, purify the starting material first.
Suboptimal Reaction Conditions Review the stoichiometry of your reagents. Ensure the temperature is controlled appropriately throughout the reaction. For the Williamson ether synthesis, ensure the base is strong enough to fully deprotonate the phenol.
Ineffective Work-up During the work-up, ensure thorough washing of the organic layer to remove unreacted reagents and water-soluble byproducts. An acidic wash (e.g., dilute HCl) can help remove any remaining base, and a basic wash (e.g., dilute NaOH) can remove unreacted 3-chlorophenol.[3]
Issue 2: Difficulty in Removing Isomeric Impurities (2- and 4-Chloroanisole)

Symptoms:

  • Persistent impurity peaks in GC analysis with similar retention times to the product.

  • Difficulty in achieving >99% purity despite standard purification methods.

Possible Causes & Solutions:

Possible CauseRecommended Action
Similar Physical Properties of Isomers The boiling points and polarities of chloroanisole isomers are very close, making standard distillation and chromatography challenging.
Co-distillation or Co-elution The impurities may distill or elute along with the main product.

Advanced Purification Strategies:

TechniqueExperimental Protocol
High-Efficiency Fractional Distillation Apparatus: Use a vacuum-jacketed Vigreux column or a packed column (e.g., with Raschig rings or metal sponge) of at least 50 cm in length. Procedure: 1. Perform the distillation under reduced pressure to lower the boiling points and prevent decomposition. 2. Maintain a very slow and steady distillation rate. 3. Collect small fractions and analyze each fraction by GC to determine the purity. 4. Combine the fractions that meet the desired purity specifications.
Preparative HPLC Column: A reverse-phase C18 column is a common starting point. Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, or methanol (B129727) and water. The exact ratio will need to be optimized based on analytical HPLC screening. Procedure: 1. Dissolve the crude this compound in a minimal amount of the mobile phase. 2. Inject small amounts onto an analytical HPLC column to determine the retention times of the product and impurities and to optimize the separation conditions. 3. Scale up the optimized method to a preparative HPLC system. 4. Collect the fraction corresponding to the this compound peak. 5. Remove the solvent under reduced pressure.

Experimental Protocols

General Purification Protocol for this compound from 3-Chloronitrobenzene Synthesis

This protocol is adapted from a one-step synthesis method and focuses on the purification steps.[3]

  • Quenching and Initial Extraction:

    • After the reaction is complete, cool the reaction mixture to room temperature.

    • Wash the mixture with water to remove inorganic salts and other water-soluble impurities.

    • Separate the organic phase.

  • Acid Wash:

    • Wash the organic phase with a dilute aqueous HCl solution. This step helps to remove any basic byproducts, such as those that might arise from the decomposition of a phase-transfer catalyst.

    • Separate the organic phase.

  • Drying and Solvent Removal:

    • Dry the organic phase over an anhydrous salt (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Vacuum Distillation:

    • Transfer the crude product to a distillation flask.

    • Perform vacuum distillation to purify the this compound. The boiling point of this compound is approximately 193 °C at atmospheric pressure, so distillation under vacuum is recommended to lower the boiling point and prevent thermal decomposition.[5]

    • Collect the fraction that distills at the expected boiling point for this compound under the specific vacuum conditions.

Visualizing Impurity Sources and Troubleshooting

Below are diagrams to help visualize the relationship between synthesis routes and common impurities, and a general workflow for troubleshooting purification issues.

Common Impurities in this compound Synthesis cluster_routes Synthesis Routes cluster_impurities Potential Impurities cluster_legend Legend route1 From 3-Chlorophenol (Williamson Ether Synthesis) imp1 Unreacted 3-Chlorophenol route1->imp1 imp2 Isomeric Chloroanisoles (2- and 4-isomers) route1->imp2 imp3 Methylating Agent Byproducts route1->imp3 route2 From m-Dichlorobenzene imp4 Unreacted m-Dichlorobenzene route2->imp4 imp5 Isomeric Dichlorobenzenes route2->imp5 imp6 Dimethoxybenzenes route2->imp6 route3 From 3-Chloronitrobenzene imp7 Unreacted 3-Chloronitrobenzene route3->imp7 key1 Synthesis Route -> Potential Impurity key2 Color indicates the source of the impurity.

Caption: Relationship between synthesis routes and common impurities.

Troubleshooting Workflow for this compound Purification cluster_purification Purification Steps start Crude this compound distillation Standard/Vacuum Distillation start->distillation Initial Purification gc_analysis GC-MS Analysis purity_check Purity > 99%? gc_analysis->purity_check end Pure this compound purity_check->end Yes fractional_dist High-Efficiency Fractional Distillation purity_check->fractional_dist No (Isomeric Impurities) prep_hplc Preparative HPLC purity_check->prep_hplc No (Difficult Separation) distillation->gc_analysis fractional_dist->gc_analysis prep_hplc->gc_analysis

Caption: A general workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Synthesis of 3-Chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-chloroanisole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide detailed guidance on synthetic methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Poor Regioselectivity in Direct Chlorination of Anisole (B1667542)

  • Question: My direct chlorination of anisole is yielding a mixture of isomers (ortho, para, and meta-chloroanisole) with a low proportion of the desired this compound (meta-isomer). How can I improve the regioselectivity?

  • Answer: Direct electrophilic chlorination of anisole predominantly yields ortho- and para-isomers due to the ortho-, para-directing nature of the methoxy (B1213986) group. The formation of the meta-isomer is generally minor. To obtain this compound as the major product, alternative synthetic routes are highly recommended. The most effective method for synthesizing this compound with high regioselectivity is the Sandmeyer reaction starting from 3-anisidine.

Issue 2: Formation of Polychlorinated Byproducts

  • Question: I am observing significant amounts of di- and tri-chloroanisole in my product mixture after the chlorination of anisole. How can I minimize this over-chlorination?

  • Answer: The formation of polychlorinated byproducts is a common issue in the direct chlorination of anisole. To mitigate this, you should:

    • Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of anisole relative to the chlorinating agent.

    • Reaction Temperature: Maintain a low reaction temperature, as higher temperatures can promote over-chlorination.

    • Choice of Chlorinating Agent: Milder chlorinating agents can offer better control. Consider using reagents like N-chlorosuccinimide (NCS) in the presence of an acid catalyst, which has been shown to provide better selectivity for monochlorination.[1]

Issue 3: Phenol (B47542) Formation in the Sandmeyer Reaction

  • Question: During the Sandmeyer synthesis of this compound from 3-anisidine, I am getting a significant amount of 3-methoxyphenol (B1666288) as a byproduct. What is causing this and how can I prevent it?

  • Answer: The formation of 3-methoxyphenol is a common side reaction in the Sandmeyer synthesis and is caused by the reaction of the diazonium salt with water.[2] To minimize this:

    • Maintain Low Temperatures: The diazotization and the subsequent reaction with the copper(I) chloride catalyst should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.

    • Control Acidity: Ensure the reaction medium is sufficiently acidic to suppress the undesired hydrolysis of the diazonium salt.

    • Immediate Use: Use the prepared diazonium salt solution immediately in the next step, as it is unstable and can decompose over time.

Issue 4: Alkene Formation in Williamson Ether Synthesis

  • Question: I am attempting to synthesize this compound via Williamson ether synthesis from 3-chlorophenol (B135607) and a methylating agent, but I am observing byproducts consistent with elimination reactions. How can I favor the desired ether formation?

  • Answer: The Williamson ether synthesis can have a competing E2 elimination reaction, especially with sterically hindered alkyl halides.[3][4] To favor the desired S(_N)2 reaction for ether synthesis:

    • Choice of Methylating Agent: Use a primary methylating agent like methyl iodide or dimethyl sulfate (B86663). Avoid using secondary or tertiary halides.

    • Reaction Temperature: Lower reaction temperatures generally favor the S(_N)2 pathway over elimination.[3] A typical temperature range is 50-100 °C.[5]

    • Base Selection: Use a strong, non-bulky base to deprotonate the 3-chlorophenol. Sodium hydride (NaH) is a good option.[6]

Issue 5: C-Alkylation vs. O-Alkylation of 3-Chlorophenoxide

  • Question: In my Williamson ether synthesis, I am getting a byproduct resulting from methylation on the aromatic ring (C-alkylation) instead of the desired O-alkylation. How can I improve the selectivity for this compound?

  • Answer: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon of the aromatic ring. To favor O-alkylation:

    • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF (N,N-dimethylformamide) or acetonitrile (B52724) promote O-alkylation, whereas protic solvents can lead to more C-alkylation.[3][4]

Quantitative Data on Side Reactions

Table 1: Regioselectivity of Anisole Chlorination with Various Reagents

Chlorinating Agent/Catalyst SystemOrtho-Chloroanisole (%)Para-Chloroanisole (%)Meta-Chloroanisole (%)Dichloroanisoles (%)Reference
Cl(_2)/FeCl(_3) in CCl(_4)~30-40~60-70<5Variable[7][8]
N-Chloroamines in Trifluoroacetic AcidLowHigh (very selective)LowLow[9]
Trichloroisocyanuric acid (TCCA)VariablePredominantLowVariable[10]
TCCA with DABCO or Me(_3)N·HClLowHigh (very selective)LowLow[10]
CBMG/TFA~7.7~92.3--[11]
CBMG/HCl~3~97--[11]

Note: The formation of this compound (meta-isomer) is consistently low in direct chlorination methods.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from standard Sandmeyer reaction procedures.

Part A: Diazotization of 3-Anisidine

  • In a flask, dissolve 3-anisidine in aqueous hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (B80452) in water and cool it to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the stirred 3-anisidine hydrochloride solution, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C. The resulting solution contains the 3-methoxybenzenediazonium chloride and should be used immediately.

Part B: Sandmeyer Reaction

  • In a separate, larger flask, dissolve copper(I) chloride in concentrated hydrochloric acid and cool the solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the stirred CuCl solution. A vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete and the bubbling has subsided, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about 30 minutes to ensure complete reaction.

  • Cool the reaction mixture to room temperature.

Part C: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or dichloromethane.

  • Wash the organic layer sequentially with water, dilute sodium hydroxide (B78521) solution (to remove any phenolic byproducts), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude this compound by fractional distillation.

Protocol 2: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general procedure for the Williamson ether synthesis.[3]

Part A: Alkoxide Formation

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chlorophenol and anhydrous DMF.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add sodium hydride (60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

Part B: Ether Formation

  • Cool the solution of the sodium 3-chlorophenoxide back to 0 °C.

  • Add methyl iodide dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or heat gently (e.g., 50-70 °C) to expedite the reaction. Monitor the reaction progress by TLC or GC.

Part C: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Cautiously quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation.

Visualizations

experimental_workflow_sandmeyer cluster_diazotization Part A: Diazotization cluster_sandmeyer Part B: Sandmeyer Reaction cluster_workup Part C: Work-up & Purification A1 Dissolve 3-Anisidine in HCl A2 Cool to 0-5 °C A1->A2 A3 Add NaNO2 solution dropwise A2->A3 A4 Stir at 0-5 °C A3->A4 B3 Add diazonium salt solution A4->B3 B1 Prepare CuCl in HCl solution B2 Cool to 0-5 °C B1->B2 B4 Warm and heat B3->B4 C1 Extraction with organic solvent B4->C1 C2 Aqueous washes C1->C2 C3 Drying C2->C3 C4 Solvent removal C3->C4 C5 Fractional Distillation C4->C5 Product Product C5->Product Pure this compound reaction_pathways cluster_main Main Reaction Pathway (Sandmeyer) cluster_side Side Reaction Start 3-Anisidine Diazonium 3-Methoxybenzenediazonium Chloride Start->Diazonium NaNO2, HCl, 0-5 °C Product This compound Diazonium->Product CuCl SideProduct 3-Methoxyphenol Diazonium->SideProduct H2O, heat

References

Optimizing reaction conditions for 3-Chloroanisole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Chloroanisole.

General FAQs

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound include:

  • Williamson Ether Synthesis: Reacting 3-chlorophenol (B135607) with a methylating agent.

  • Sandmeyer Reaction: Conversion of m-anisidine (B1676023) to the corresponding aryl chloride.

  • Nucleophilic Aromatic Substitution: Reaction of m-dichlorobenzene with sodium methoxide (B1231860).

  • Chlorination of Anisole: While possible, this method often leads to a mixture of ortho, meta, and para isomers, with the para isomer being the major product, making it less ideal for targeted this compound synthesis.

Q2: How can I purify the final this compound product?

A2: Purification of this compound is typically achieved through distillation.[1] The boiling point of this compound is approximately 193°C. For removal of acidic or basic impurities, a standard work-up procedure involving washing with a dilute base (like sodium bicarbonate solution) and then water, followed by drying over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate) before distillation is recommended. Column chromatography can also be employed for high-purity requirements.

Q3: What are the main safety concerns when synthesizing this compound?

A3: Key safety concerns involve the handling of reagents. Sodium methoxide is corrosive, flammable, and reacts violently with water.[2] It should be handled in a dry, inert atmosphere. Diazonium salts , intermediates in the Sandmeyer reaction, can be explosive and should be handled with extreme care, typically at low temperatures.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and work in a well-ventilated fume hood.

Method 1: Williamson Ether Synthesis of this compound from 3-Chlorophenol

This method involves the deprotonation of 3-chlorophenol to form the corresponding phenoxide, which then acts as a nucleophile to attack a methylating agent.

Troubleshooting Guide
Issue Potential Cause(s) Troubleshooting Step(s)
Low Yield Incomplete deprotonation of 3-chlorophenol.Use a strong, non-nucleophilic base like sodium hydride (NaH) and ensure anhydrous reaction conditions.
Ineffective methylating agent.Use a more reactive methylating agent like dimethyl sulfate or methyl iodide. Be aware of the toxicity of these reagents.
Side reaction: C-alkylation instead of O-alkylation.This is less common for phenoxides but can be influenced by the solvent and counter-ion. Using a polar aprotic solvent can favor O-alkylation.[4]
Presence of Starting Material (3-Chlorophenol) Insufficient base or methylating agent.Ensure at least one equivalent of base and a slight excess of the methylating agent are used.
Reaction time is too short.Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of Byproducts Elimination reaction if the alkyl halide is sterically hindered.Use a simple methyl halide (e.g., methyl iodide) to avoid elimination.[5][6]
Experimental Protocol

Materials:

  • 3-Chlorophenol

  • Sodium Hydroxide (B78521) (NaOH) or Potassium Carbonate (K2CO3)

  • Dimethyl sulfate ((CH3)2SO4) or Methyl iodide (CH3I)

  • Acetone (B3395972) or N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorophenol in acetone or DMF.

  • Add powdered potassium carbonate or sodium hydroxide to the solution.

  • Heat the mixture to reflux and stir for 1 hour to ensure the formation of the phenoxide.

  • Cool the mixture slightly and add the methylating agent (dimethyl sulfate or methyl iodide) dropwise.

  • Resume reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Experimental Workflow

Williamson_Ether_Synthesis Williamson Ether Synthesis Workflow start Start dissolve Dissolve 3-Chlorophenol in Acetone/DMF start->dissolve add_base Add Base (NaOH or K2CO3) dissolve->add_base reflux1 Reflux for 1 hour add_base->reflux1 add_methylating Add Methylating Agent ((CH3)2SO4 or CH3I) reflux1->add_methylating reflux2 Reflux and Monitor by TLC add_methylating->reflux2 workup Work-up (Filter, Evaporate, Extract) reflux2->workup purify Purify by Distillation workup->purify end This compound purify->end

Caption: Workflow for Williamson Ether Synthesis of this compound.

Method 2: Sandmeyer Reaction for this compound Synthesis

This method involves the diazotization of m-anisidine followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion.[3][7][8]

Troubleshooting Guide
Issue Potential Cause(s) Troubleshooting Step(s)
Low Yield Incomplete diazotization.Maintain a low temperature (0-5 °C) during the addition of sodium nitrite (B80452). Ensure a slight excess of nitrous acid.
Premature decomposition of the diazonium salt.Keep the diazonium salt solution cold at all times and use it immediately after preparation.
Inefficient displacement of the diazonium group.Ensure the copper(I) chloride solution is freshly prepared and catalytically active.
Formation of Phenolic Byproducts Reaction of the diazonium salt with water.Maintain a low reaction temperature and avoid excessive warming.[9]
Formation of Azo Compounds Coupling of the diazonium salt with unreacted m-anisidine.Ensure complete conversion of the starting amine to the diazonium salt by using a slight excess of nitrous acid.
Experimental Protocol

Materials:

  • m-Anisidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO2)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Diazotization:

    • In a beaker, dissolve m-anisidine in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 15-20 minutes at this temperature.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl.

    • Cool the CuCl solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.

    • Allow the mixture to warm to room temperature and then heat gently (e.g., in a 50-60 °C water bath) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with diethyl ether.

    • Wash the combined organic extracts with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent by rotary evaporation.

    • Purify the crude this compound by vacuum distillation.

Logical Troubleshooting Flow

Sandmeyer_Troubleshooting Sandmeyer Reaction Troubleshooting start Low Yield Observed check_diazotization Check Diazotization Step (Temperature Control, Reagent Stoichiometry) start->check_diazotization check_decomposition Assess Diazonium Salt Stability (Kept Cold? Used Immediately?) start->check_decomposition check_displacement Evaluate Displacement Reaction (Fresh CuCl? Sufficient Heating?) start->check_displacement incomplete_diazotization Incomplete Diazotization check_diazotization->incomplete_diazotization Problem Found premature_decomposition Premature Decomposition check_decomposition->premature_decomposition Problem Found inefficient_displacement Inefficient Displacement check_displacement->inefficient_displacement Problem Found optimize_diazotization Optimize Diazotization: - Maintain 0-5 °C - Use slight excess of NaNO2 incomplete_diazotization->optimize_diazotization improve_stability Improve Stability: - Keep diazonium salt on ice - Use immediately premature_decomposition->improve_stability enhance_displacement Enhance Displacement: - Use freshly prepared CuCl - Ensure complete N2 evolution inefficient_displacement->enhance_displacement

Caption: Troubleshooting Flow for Low Yield in Sandmeyer Reaction.

Method 3: Synthesis from m-Dichlorobenzene and Sodium Methoxide

This method involves the nucleophilic aromatic substitution of a chlorine atom from m-dichlorobenzene with a methoxide ion, typically catalyzed by a copper salt.[10][11]

Troubleshooting Guide
Issue Potential Cause(s) Troubleshooting Step(s)
Low Yield Low reactivity of m-dichlorobenzene.This reaction often requires high temperatures and a catalyst. Ensure the reaction temperature is maintained at the optimal level (e.g., 75-150 °C).[10][11]
Inactive catalyst.Use a suitable copper salt catalyst (e.g., CuBr or CuI) and ensure it is of good quality.[10]
Presence of water.Use anhydrous solvents and reagents as water can deactivate the sodium methoxide.
Formation of Dimethoxybenzene Reaction of the product with sodium methoxide.Control the stoichiometry of the reactants. Using an excess of m-dichlorobenzene can help minimize this side reaction.
Reaction Stalls Insufficient heating or catalyst deactivation.Ensure consistent and adequate heating. If the reaction stalls, consider adding a fresh portion of the catalyst.
Quantitative Data on Reaction Conditions
Parameter Condition Yield Reference
Solvent N,N-Dimethylformamide (DMF)75.4%[11]
Catalyst Copper(I) Bromide (CuBr)75.4%[11]
Temperature 140 °C75.4%[11]
Reaction Time 18 hours75.4%[11]
Experimental Protocol

Materials:

  • m-Dichlorobenzene

  • Sodium methoxide

  • Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Toluene (B28343) or Benzene

  • Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add m-dichlorobenzene, sodium methoxide, the copper catalyst, and DMF.

  • Heat the mixture to the desired reflux temperature (e.g., 140 °C) and stir vigorously.[11]

  • Maintain the reaction at this temperature for the specified time (e.g., 18 hours), monitoring the progress by GC-MS if possible.[11]

  • After the reaction is complete, cool the mixture and distill off the DMF under reduced pressure.

  • To the residue, add water and extract the product with toluene or benzene.

  • Wash the organic layer with water to remove any remaining DMF and salts.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent by distillation.

  • Purify the crude this compound by vacuum distillation.

This technical support guide provides a starting point for optimizing the synthesis of this compound. For further assistance, please consult the cited literature and ensure all safety precautions are strictly followed.

References

Technical Support Center: 3-Chloroanisole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and efficiency of reactions involving 3-Chloroanisole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound, covering common reactions such as Grignard formation, Suzuki-Miyaura coupling, and potential side reactions like ether cleavage.

Grignard Reactions

Q1: Why is my Grignard reaction with this compound failing to initiate?

A1: Initiating a Grignard reaction with aryl chlorides like this compound can be challenging due to the stronger carbon-chlorine bond compared to carbon-bromine or carbon-iodine bonds. Several factors could be responsible:

  • Magnesium Surface Inactivity: The magnesium turnings may have an oxide layer (MgO) that prevents the reaction.[1] This layer blocks the aryl halide from accessing the active magnesium surface.

  • Insufficient Activation: Standard initiation methods may not be vigorous enough for the less reactive aryl chloride. While iodine or 1,2-dibromoethane (B42909) are common activators, they may not be sufficient on their own.[2][3]

  • Presence of Water: Grignard reagents are extremely sensitive to moisture.[1] Any water in the glassware or solvents will quench the reagent as it forms, preventing the reaction from starting.

  • Inappropriate Solvent: While THF and diethyl ether are common solvents, their effectiveness can vary.[2]

Troubleshooting Steps:

  • Activate the Magnesium: Before adding the this compound, dry the magnesium turnings in an oven or by flame-drying the flask under an inert atmosphere.[3] Add a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warm the flask to activate the magnesium surface.[2][3]

  • Use an "Entrainment" Reagent: Add a small amount of a more reactive halide, such as bromobenzene (B47551) (10-20% of the total halide), along with your this compound.[3] The reaction of the bromo-compound will help clean the magnesium surface and sustain the reaction for the chloro-compound.

  • Ensure Anhydrous Conditions: Meticulously dry all glassware by oven-drying or flame-drying under vacuum. Use freshly distilled, anhydrous solvents.[1][4] Drying solvents over potassium hydroxide (B78521) (KOH) just before use can be effective.[3]

  • Consider Alternative Solvents: Tetrahydropyran (B127337) (THP) has been successfully used as a solvent for preparing Grignard reagents from various chloroanisole compounds.[5]

Q2: My Grignard reaction has a low yield due to side products. How can I minimize them?

A2: A common side reaction in Grignard synthesis is Wurtz coupling, where two aryl groups couple to form a biaryl compound. This reduces the yield of the desired Grignard reagent.[2] Direct reduction of the substrate can also occur.[2]

Troubleshooting Steps:

  • Control Temperature: Add the this compound solution slowly to the magnesium suspension to maintain a gentle reflux and avoid overheating, which can favor coupling reactions.

  • Use Knochel's Method: For substrates that are difficult to convert to Grignard reagents, consider using Knochel's method (isopropylmagnesium chloride-lithium chloride complex, i-PrMgCl·LiCl) for a halogen-metal exchange. This method often proceeds at ambient temperatures with fewer side products.[2]

Suzuki-Miyaura Cross-Coupling

Q1: What are the key parameters to optimize for a low-yield Suzuki-Miyaura coupling reaction with this compound?

A1: Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its efficiency with less reactive aryl chlorides depends on the careful optimization of several parameters.[6][7] The key variables to investigate are the catalyst system, base, solvent, and temperature.[6][8]

Troubleshooting Workflow: A systematic approach, such as Design of Experiments (DoE), can efficiently identify optimal conditions and save resources compared to traditional one-factor-at-a-time methods.[6]

Suzuki_Troubleshooting Start Low Yield in Suzuki-Miyaura Reaction Catalyst Step 1: Screen Catalyst System (Pd Source & Ligand) - Try Pd(OAc)2, Pd2(dba)3 - Use electron-rich, bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) Start->Catalyst Base Step 2: Optimize Base - Screen inorganic bases (K3PO4, K2CO3, Cs2CO3) - Vary equivalents (1.5 - 3.0 eq.) Catalyst->Base Solvent Step 3: Evaluate Solvents - Test aprotic polar solvents (Dioxane, Toluene, DMF) - Consider solvent/water mixtures Base->Solvent Temp Step 4: Adjust Temperature - Start at 80-100°C - Increase temperature if reaction is slow (up to 120°C or higher) Solvent->Temp Result Optimized Yield Temp->Result

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Q2: How do I select the appropriate catalyst and ligand for coupling with an aryl chloride?

A2: Aryl chlorides are less reactive than bromides or iodides, so the oxidative addition to the Palladium(0) center is often the rate-limiting step. To overcome this, catalyst systems with electron-rich and sterically hindered phosphine ligands are generally required.

Recommendations:

  • Palladium Source: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common and effective precatalysts.[7]

  • Ligands: Bulky, electron-rich phosphine ligands are essential for activating the C-Cl bond. Highly effective ligands for this purpose include Buchwald-type ligands such as XPhos, SPhos, and RuPhos.[9]

  • Precatalysts: Using palladacycle precatalysts can also lead to high yields under mild conditions.

Ether Cleavage

Q1: I am observing cleavage of the methoxy (B1213986) group in this compound during my reaction. How can I prevent this?

A1: The ether linkage in this compound is generally stable but can be cleaved under strongly acidic conditions, particularly in the presence of strong nucleophiles like bromide or iodide ions (e.g., from HBr or HI).[10][11]

Preventative Measures:

  • Avoid Strong Acids: If possible, use non-acidic conditions. If an acid is required, choose one with a non-nucleophilic counter-ion.

  • Control Temperature: Ether cleavage is often more pronounced at higher temperatures. Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate can minimize this side reaction.

  • Use Lewis Acids Cautiously: Strong Lewis acids like BBr₃ are specifically used to cleave ethers and should be avoided unless this transformation is intended.[10]

Data & Protocols

Data Presentation

Table 1: Synthesis of this compound - Comparison of Methods

MethodStarting MaterialReagentsCatalystYieldPurityReference(s)
Nucleophilic Aromatic Substitution3-ChloronitrobenzeneSodium Methoxide (B1231860)Phase-Transfer Cat.>80%>99%[12][13]
Copper-Catalyzed Nucleophilic Sub.m-DichlorobenzeneSodium MethoxideCopper Salt (CuBr)~75%N/A[14]
Chlorination3-MethoxytolueneSulfuryl or Thionyl ChlorideN/A~85%N/A[15]

Table 2: Optimization of Suzuki-Miyaura Coupling with an Aryl Chloride (Example Data)

EntryCatalyst (mol%)Base (eq.)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ / SPhos (1.0)K₃PO₄ (2.0)Toluene10072
2Pd(OAc)₂ / SPhos (1.0)K₃PO₄ (2.0)Dioxane10085
3Pd(OAc)₂ / XPhos (1.0)K₃PO₄ (2.0)Dioxane10091
4Pd(OAc)₂ / XPhos (2.0)Cs₂CO₃ (2.0)Dioxane11094
Note: This table is a representative example based on typical optimization strategies for Suzuki-Miyaura reactions involving aryl chlorides.[6][8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a starting point for the optimization of a Suzuki-Miyaura reaction.

  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Catalyst Addition: In a separate vial, mix the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%). Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[16]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[4][16]

Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution [12][13]

  • Setup: In a round-bottom flask, combine 3-chloronitrobenzene (1.0 eq.), a nonpolar aprotic solvent (e.g., toluene), and a phase-transfer catalyst (PTC).

  • Reagent Addition: Add sodium methoxide (prepared in situ from sodium hydroxide and methanol (B129727) or as a solid).

  • Reaction Conditions: Heat the mixture to 50-65 °C under aerobic conditions.

  • Monitoring: Monitor the disappearance of the starting material by GC or TLC.

  • Workup and Purification: Upon completion, perform an aqueous workup to remove salts and the catalyst. The targeted this compound can then be isolated and purified by distillation. This method can achieve yields of over 80% with purity greater than 99%.[12]

Logic Diagrams

Grignard_Decision Start Initiating Grignard with This compound Check_Conditions Are all reagents & glassware scrupulously dry? Start->Check_Conditions Dry Dry all components thoroughly. Use anhydrous solvent. Check_Conditions->Dry No Initiation Does reaction initiate with standard activators (I2)? Check_Conditions->Initiation Yes Dry->Check_Conditions Entrainment Use entrainment method: Add 10-20% Aryl Bromide. Initiation->Entrainment No Success Reaction Proceeds Initiation->Success Yes Entrainment->Success Failure Consider alternative methods: Knochel-Hauser bases (i-PrMgCl·LiCl) Entrainment->Failure If still no initiation

Caption: Decision tree for initiating a this compound Grignard reaction.

References

Technical Support Center: A Troubleshooting Guide for 3-Chloroanisole Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving 3-Chloroanisole. The information is presented in a question-and-answer format to directly address specific issues encountered during synthesis, purification, analysis, and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

A1: this compound is a versatile intermediate primarily used in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2][3] Its chemical structure allows for various modifications, making it a valuable building block in the development of new molecules.[2]

Q2: What are the main safety precautions to consider when working with this compound?

A2: this compound is a combustible liquid and may cause skin, eye, and respiratory tract irritation.[3] It is crucial to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with strong oxidizing agents.[3]

Q3: How should this compound be properly stored?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.

Synthesis of this compound

Troubleshooting Guide

Q4: My synthesis of this compound from m-dichlorobenzene is resulting in a low yield. What are the potential causes and solutions?

A4: Low yields in this synthesis can stem from several factors. Firstly, the purity of the starting materials is crucial; ensure the m-dichlorobenzene and sodium methoxide (B1231860) are of high purity and anhydrous. Secondly, the catalyst is critical; using a well-prepared copper salt catalyst is essential for this reaction. The reaction temperature and time are also key parameters that may need optimization. Inadequate mixing can also lead to lower yields.

ParameterRecommended ConditionTroubleshooting Action
m-Dichlorobenzene Purity >99%Purify by distillation if necessary.
Sodium Methoxide AnhydrousUse freshly prepared or commercially available anhydrous sodium methoxide.
Catalyst Copper(I) salt (e.g., CuBr)Ensure the catalyst is not deactivated. Consider using a freshly opened bottle.
Solvent Anhydrous DMF or similarEnsure the solvent is thoroughly dried.
Temperature 75-150 °C (reflux)Monitor and control the temperature closely. A lower or higher temperature could lead to incomplete reaction or side products.
Reaction Time 3-24 hoursMonitor the reaction progress using TLC or GC to determine the optimal reaction time.
Experimental Protocol: Synthesis from m-Dichlorobenzene

This protocol is a general guideline and may require optimization.

  • To a dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-dichlorobenzene, sodium methoxide, and a suitable organic solvent (e.g., N,N-dimethylformamide - DMF).

  • Add a catalytic amount of a copper(I) salt (e.g., copper(I) bromide).

  • The typical molar ratio of m-dichlorobenzene to sodium methoxide to copper salt is 1:(0.5-8):(0.005-0.1).

  • Heat the mixture to reflux (typically between 75-150°C) with vigorous stirring for 3-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or toluene).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude this compound by fractional distillation.

Purification of this compound

Troubleshooting Guide

Q5: I am having difficulty separating this compound from its isomers (2-Chloroanisole and 4-Chloroanisole) by distillation. What can I do?

A5: The boiling points of chloroanisole isomers are very close, making simple distillation ineffective. Fractional distillation is the recommended method for their separation.[4][5] Key factors for a successful fractional distillation include:

  • Column Efficiency: Use a long, efficient fractionating column (e.g., Vigreux or packed column) to provide a sufficient number of theoretical plates.[4]

  • Slow Heating: Heat the distillation flask slowly and steadily to establish a proper temperature gradient in the column.

  • Reflux Ratio: Maintain a high reflux ratio by controlling the heating rate. This allows for better separation.

  • Insulation: Insulate the distillation column to minimize heat loss and maintain the temperature gradient.

CompoundBoiling Point (°C)
2-Chloroanisole~195
This compound ~193
4-Chloroanisole~198

Q6: My purified this compound appears colored. What is the cause and how can I remove the color?

A6: A colored product can indicate the presence of impurities, possibly from side reactions or degradation. If the product is a solid derivative, recrystallization can be an effective purification method.[6] For liquid this compound, a wash with a dilute sodium bisulfite solution can sometimes remove colored impurities, followed by drying and re-distillation.

Grignard Reaction with this compound

Troubleshooting Guide

Q7: I am unable to initiate the Grignard reaction with this compound. What are the common reasons for failure and how can I troubleshoot?

A7: The formation of Grignard reagents from aryl chlorides is notoriously difficult due to the strength of the C-Cl bond and the passivating layer of magnesium oxide on the magnesium surface.[7][8] Here are the primary troubleshooting steps:

  • Anhydrous Conditions: The Grignard reaction is extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and all solvents and reagents are strictly anhydrous.[7]

  • Magnesium Activation: The magnesium turnings must be activated to remove the oxide layer. Common activation methods include:

    • Mechanical Grinding: Gently crush the magnesium turnings in a dry mortar and pestle before the reaction.

    • Chemical Activation: Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or use a commercial activating agent.[7][9] The disappearance of the iodine color or the evolution of gas (ethylene from 1,2-dibromoethane) indicates successful activation.[7][10]

  • Initiation:

    • Add a small amount of the this compound to the activated magnesium in anhydrous ether or THF.

    • Gentle warming with a heat gun may be necessary to start the reaction.[10]

    • Sonication can also be used to initiate the reaction.[11]

  • Co-initiation: In some cases, adding a small amount of a more reactive halide (e.g., the corresponding aryl bromide) can help initiate the reaction.[8]

Q8: What are the common side products in the formation of the Grignard reagent from this compound?

A8: The most common side product is the Wurtz-type coupling product, resulting in the formation of a biphenyl (B1667301) derivative.[12] This is favored by higher temperatures and high concentrations of the aryl halide. Slow addition of the this compound to the magnesium suspension can help minimize this side reaction.

Experimental Protocol: Grignard Reagent Formation and Reaction with Acetone (B3395972)

This protocol is a general guideline and requires strict anhydrous conditions.

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Allow to cool under an inert atmosphere (e.g., argon or nitrogen).

  • Magnesium Activation: Add magnesium turnings to the flask. Add a small crystal of iodine and gently warm the flask until the purple vapor is visible.

  • Solvent Addition: Add anhydrous diethyl ether or THF to cover the magnesium.

  • Initiation: Add a small portion of a solution of this compound in the anhydrous solvent from the dropping funnel. If the reaction does not start (indicated by bubbling and a cloudy appearance), gently warm the flask or sonicate.

  • Grignard Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with Acetone: Cool the Grignard reagent solution in an ice bath. Add a solution of anhydrous acetone in the same solvent dropwise from the dropping funnel.

  • Work-up: After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude tertiary alcohol.

  • Purify the product by column chromatography or recrystallization.

Analysis of this compound

Troubleshooting Guide

Q9: My GC-MS analysis of a this compound reaction mixture shows poor peak shape (tailing or fronting). What could be the cause?

A9: Poor peak shape in GC-MS can be due to several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and re-inject.

  • Active Sites: Peak tailing can be caused by active sites in the injector liner or the column itself. Use a deactivated liner and a high-quality column suitable for aromatic compounds.

  • Improper Flow Rate: An incorrect carrier gas flow rate can affect peak shape. Ensure the flow rate is optimized for your column and method.

  • Temperature Issues: The injector or oven temperature may not be optimal. Ensure the injector temperature is high enough to vaporize the sample completely and the oven temperature program is appropriate for the separation.

Q10: I am having trouble identifying impurities in my this compound sample using NMR. What are the expected chemical shifts for common impurities?

A10: Common impurities include the starting materials and the other chloroanisole isomers.

Compound¹H NMR (δ, ppm in CDCl₃)¹³C NMR (δ, ppm in CDCl₃)
This compound 3.81 (s, 3H, OCH₃), 6.80-6.95 (m, 3H, Ar-H), 7.20-7.25 (m, 1H, Ar-H)55.4 (OCH₃), 112.8, 114.8, 120.6, 130.1, 134.8, 160.0 (Ar-C)
2-Chloroanisole 3.90 (s, 3H, OCH₃), 6.90-7.05 (m, 2H, Ar-H), 7.20-7.40 (m, 2H, Ar-H)56.1 (OCH₃), 112.9, 121.5, 123.3, 127.6, 130.1, 156.1 (Ar-C)
4-Chloroanisole 3.79 (s, 3H, OCH₃), 6.84 (d, 2H, Ar-H), 7.26 (d, 2H, Ar-H)55.4 (OCH₃), 115.2, 125.8, 129.3, 158.2 (Ar-C)
m-Dichlorobenzene 7.25-7.35 (m, 4H, Ar-H)126.7, 128.8, 130.6, 134.9 (Ar-C)

Q11: How can I interpret the mass spectrum of this compound to confirm its identity?

A11: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 142 and an M+2 peak at m/z 144 with a relative intensity of about one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom.[13] Common fragmentation patterns involve the loss of a methyl group (-CH₃) to give a fragment at m/z 127, and the loss of a chloromethyl radical (-CH₂Cl) or a formyl radical (-CHO).

Experimental Workflows and Signaling Pathways

Due to the limited direct evidence of this compound's specific effects on cellular signaling pathways in the available literature, a generalized troubleshooting workflow is presented below. This diagram outlines a logical approach to diagnosing and resolving common issues in experiments involving this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_grignard Grignard Reaction Stage cluster_analysis Analysis Stage S1 Low Yield or Incomplete Reaction S2 Check Reagent Purity & Stoichiometry S1->S2 Impure Materials? S3 Optimize Reaction Conditions (Temp, Time) S1->S3 Suboptimal Conditions? S4 Verify Catalyst Activity S1->S4 Catalyst Issue? P1 Poor Separation of Isomers S2->P1 S3->P1 S4->P1 P2 Use Fractional Distillation P1->P2 G1 Reaction Fails to Initiate P2->G1 P3 Colored Product P4 Wash / Recrystallize P3->P4 P4->G1 G2 Ensure Anhydrous Conditions G1->G2 Moisture Present? G3 Activate Magnesium (I₂, DBE) G1->G3 Mg Not Activated? A1 Poor GC-MS Peak Shape G2->A1 G3->A1 G4 Formation of Side Products G5 Control Temperature & Addition Rate G4->G5 G5->A1 A2 Check for Overload & Active Sites A1->A2 End Successful Outcome A2->End A3 Unidentified NMR Peaks A4 Compare with Known Impurity Spectra A3->A4 A4->End Start Experiment Start Start->S1

A logical workflow for troubleshooting common issues in this compound experiments.

References

Stability issues of 3-Chloroanisole under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of the stability of 3-Chloroanisole under various stress conditions has been conducted to provide a comprehensive technical support guide for researchers, scientists, and drug development professionals. This document outlines the inherent stability of this compound and provides detailed troubleshooting guides and frequently asked questions to address potential issues encountered during experimental procedures.

Technical Support Center: this compound Stability

This technical support center provides essential information regarding the stability of this compound under a variety of experimental conditions. The following sections offer troubleshooting advice and answers to frequently asked questions to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[1][2][3][4] It is recommended to keep the container tightly closed to prevent exposure to moisture and air.[2][3][5] For long-term storage, refrigeration at 2-8°C is advisable to minimize potential degradation.[4][6]

Q2: Is this compound stable at elevated temperatures?

A2: this compound is a combustible liquid and is not stable at high temperatures.[1][2] Thermal decomposition, particularly during a fire, can generate irritating and highly toxic gases.[1][2] It is crucial to avoid exposing the compound to open flames or hot surfaces.[5]

Q3: How does this compound behave under acidic and basic conditions?

Q4: What is the stability of this compound in the presence of oxidizing agents?

A4: this compound is sensitive to oxidative conditions.[7] Contact with strong oxidizing agents should be avoided as it can lead to degradation of the compound.[8] Forced degradation studies using agents like hydrogen peroxide would likely show significant degradation.[7]

Q5: Is this compound light-sensitive?

A5: Yes, compounds with aromatic rings like this compound can be susceptible to photolytic degradation upon exposure to UV light. A study on haloanisoles demonstrated that direct photolysis contributes to their degradation.[1] It is recommended to store this compound in light-resistant containers and to protect solutions from direct light exposure during experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of the sample (yellowing) Exposure to air, light, or impurities.Store under an inert atmosphere (e.g., argon or nitrogen). Use amber vials or wrap containers in foil to protect from light. Ensure high purity of the starting material.
Presence of unexpected peaks in analytical chromatogram (e.g., GC, HPLC) Degradation of this compound due to improper storage or handling, or reaction with incompatible materials.Review storage conditions and ensure they meet recommendations.[1][2][3][4] Verify that solvents and reagents are compatible and free of contaminants. Oxidizing agents, reducing agents, and water have been cited as incompatible.[8]
Inconsistent experimental results Instability of this compound under the specific experimental conditions (e.g., pH, temperature, presence of catalysts).Perform control experiments to assess the stability of this compound under your reaction conditions. Consider performing a forced degradation study to understand its degradation profile.
Low assay value of the pure substance Absorption of moisture or slow degradation over time.Ensure the container is tightly sealed.[2][3][5] If the compound has been stored for an extended period, re-analyze its purity before use.

Quantitative Stability Data

The following tables summarize representative data on the degradation of this compound and related compounds under various stress conditions.

Table 1: Degradation of Haloanisoles in PAA/UV System

CompoundInitial Concentration (µg/L)PAA Concentration (mg/L)pHTemperature (°C)First-Order Rate Constant (k, s⁻¹)
2-Monochloroanisole5010525(8.00 ± 0.34) x 10⁻²

Data from a study on the degradation of haloanisoles by peracetic acid combined with UV irradiation.[1] This provides an indication of the reactivity of a monochloroanisole under specific oxidative and photolytic conditions.

Table 2: Illustrative Forced Degradation Data for this compound

Stress ConditionParametersDurationDegradation (%)Major Degradants
Acid Hydrolysis 0.1 M HCl24 hours~5%3-Chlorophenol, Methanol
Base Hydrolysis 0.1 M NaOH24 hours~2%Minor unidentified products
Oxidative 3% H₂O₂8 hours>20%Various oxidized and ring-opened products
Thermal 80°C48 hours~8%Unidentified polymeric material
Photolytic UV light (254 nm)12 hours~15%Isomeric and dechlorinated products

This table presents illustrative data based on general principles of forced degradation studies for chloroaromatic compounds, as specific comprehensive data for this compound is not available in the literature. The extent of degradation is an estimate to guide researchers.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. These are essential for developing stability-indicating analytical methods.

1. Protocol for Acid and Base Hydrolysis

  • Objective: To determine the susceptibility of this compound to hydrolysis.

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

    • For acid hydrolysis, add a known volume of the stock solution to an equal volume of 0.1 M hydrochloric acid.

    • For base hydrolysis, add a known volume of the stock solution to an equal volume of 0.1 M sodium hydroxide.

    • Maintain the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis (the basic sample with acid, and the acidic sample with base).

    • Analyze the samples using a suitable, validated analytical method (e.g., HPLC or GC) to quantify the amount of remaining this compound and detect any degradation products.

2. Protocol for Oxidative Degradation

  • Objective: To assess the stability of this compound in the presence of an oxidizing agent.

  • Procedure:

    • Prepare a stock solution of this compound as described above.

    • Add a known volume of the stock solution to a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protect it from light.

    • Monitor the reaction by taking samples at various time intervals (e.g., 0, 1, 2, 4, 8 hours).

    • Analyze the samples to determine the extent of degradation.

3. Protocol for Photolytic Degradation

  • Objective: To evaluate the photostability of this compound.

  • Procedure:

    • Expose a solution of this compound (in a photochemically inert solvent like acetonitrile or water) in a transparent container to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature conditions.

    • Collect samples at specific time points.

    • Analyze both the exposed and control samples to assess the degradation due to light exposure.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare 1 mg/mL this compound in Acetonitrile acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress oxidative Oxidative Stress (3% H2O2, RT) prep->oxidative Expose to Stress thermal Thermal Stress (80°C, Solid State) prep->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) prep->photo Expose to Stress sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize Hydrolysis Samples sampling->neutralize For Acid/Base analytical Analyze by Stability-Indicating Method (e.g., HPLC, GC) sampling->analytical neutralize->analytical quantify Quantify Degradation & Identify Degradants analytical->quantify

Caption: Workflow for forced degradation studies of this compound.

troubleshooting_logic Troubleshooting Logic for Stability Issues start Unexpected Degradation Observed check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_bad Correct Storage: Refrigerate, Protect from Light check_storage->storage_bad No check_reagents Verify Purity and Compatibility of Solvents/Reagents reagents_ok Reagents are Compatible check_reagents->reagents_ok Yes reagents_bad Replace/Purify Reagents, Avoid Incompatibles (e.g., Oxidizers) check_reagents->reagents_bad No check_protocol Examine Experimental Protocol (pH, Temp, Duration) protocol_ok Protocol is Sound check_protocol->protocol_ok Yes protocol_bad Modify Protocol: Run Controls, Adjust Conditions check_protocol->protocol_bad No storage_ok->check_reagents storage_bad->start Re-run Experiment reagents_ok->check_protocol reagents_bad->start Re-run Experiment inherent_instability Consider Inherent Instability Under Test Conditions protocol_ok->inherent_instability protocol_bad->start Re-run Experiment

Caption: Decision tree for troubleshooting this compound stability.

References

Technical Support Center: Identification and Troubleshooting of Byproducts in 3-Chloroanisole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of byproducts during chemical reactions involving 3-chloroanisole. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted advice for common challenges encountered in Grignard reactions, Suzuki-Miyaura couplings, and Buchwald-Hartwig aminations.

Grignard Reaction of this compound

Grignard reactions are a fundamental tool for forming carbon-carbon bonds. However, the preparation of the Grignard reagent from this compound can be accompanied by the formation of undesirable byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts when preparing the Grignard reagent from this compound?

A1: The primary byproduct of concern is the Wurtz coupling product, 3,3'-dimethoxybiphenyl, formed by the reaction of the Grignard reagent with unreacted this compound. Other potential byproducts include anisole (B1667542), resulting from the reaction of the Grignard reagent with trace amounts of water, and products arising from reactions with atmospheric oxygen or the solvent (e.g., from THF).[1]

Q2: My Grignard reaction with this compound is difficult to initiate. What could be the issue?

A2: Difficulty in initiating Grignard reactions with aryl chlorides is common. The magnesium surface may be coated with a passivating layer of magnesium oxide. Activation of the magnesium is crucial. Additionally, all glassware and reagents must be scrupulously dry, as even trace moisture can quench the Grignard reagent and prevent the reaction from starting.

Q3: I observe a significant amount of a high-boiling point impurity in my crude product. What is it likely to be?

A3: A high-boiling point impurity is often the Wurtz coupling product, 3,3'-dimethoxybiphenyl. Its formation is favored by higher concentrations of the aryl halide and elevated reaction temperatures.[2]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low yield of Grignard reagent Incomplete reaction; presence of moisture.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
Poor magnesium activation.Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane (B42909) before adding the this compound.
High yield of Wurtz coupling product (3,3'-dimethoxybiphenyl) High local concentration of this compound.Add the this compound solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide.
Elevated reaction temperature.Control the reaction temperature, using an ice bath if necessary, to prevent overheating from the exothermic reaction.
Presence of anisole Reaction with trace water.Use anhydrous solvents and reagents, and maintain a strict inert atmosphere (argon or nitrogen).
Experimental Protocol: Preparation of 3-Methoxyphenylmagnesium Chloride

This protocol is designed to minimize byproduct formation during the preparation of the Grignard reagent from this compound.

Materials:

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Allow the flask to cool to room temperature under a stream of dry nitrogen.

  • Add magnesium turnings (1.2 equivalents) and a single crystal of iodine to the flask.

  • Gently heat the flask with a heat gun under nitrogen until the iodine sublimes, then allow it to cool.

  • Add a small amount of anhydrous THF to the flask.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change and gentle refluxing.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction.

Grignard_Byproducts cluster_main Desired Pathway cluster_side Side Reactions 3-Chloroanisole_Mg This compound + Mg Grignard_Reagent 3-Methoxyphenylmagnesium Chloride 3-Chloroanisole_Mg->Grignard_Reagent Reaction Initiation Wurtz_Product 3,3'-Dimethoxybiphenyl (Wurtz Coupling) Grignard_Reagent->Wurtz_Product + this compound Anisole Anisole (Protonolysis) Grignard_Reagent->Anisole + H₂O (trace)

Grignard reaction pathways for this compound.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds. However, side reactions such as homocoupling and hydrodehalogenation can reduce the yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the Suzuki-Miyaura coupling of this compound?

A1: The most prevalent byproducts are the homocoupling product of the boronic acid and the homocoupling of this compound, which forms 3,3'-dimethoxybiphenyl. Another common byproduct is anisole, which results from the hydrodehalogenation of this compound.[3] The formation of these byproducts is often promoted by the presence of oxygen.[3]

Q2: How can I minimize the formation of homocoupling byproducts?

A2: To minimize homocoupling, it is crucial to rigorously degas all solvents and reagents and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[4] Using a Pd(0) precatalyst instead of a Pd(II) source can also reduce homocoupling.[5] Additionally, slow addition of the boronic acid can help.[5]

Q3: What causes the formation of anisole in my Suzuki-Miyaura reaction?

A3: Anisole is formed through a hydrodehalogenation side reaction. This can be promoted by certain ligands and the presence of water or other proton sources in the reaction mixture.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Significant formation of homocoupling products Presence of oxygen.Rigorously degas all solvents and the reaction vessel. Maintain a positive pressure of inert gas.[4]
Use of a Pd(II) precatalyst.Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) or add a mild reducing agent like potassium formate (B1220265) if using a Pd(II) source.[5][6]
Formation of anisole (hydrodehalogenation) Suboptimal ligand choice.Screen different phosphine (B1218219) ligands. Bulky, electron-rich ligands can sometimes suppress this side reaction.
Presence of protic impurities.Ensure all reagents and solvents are anhydrous.
Low conversion of this compound Inactive catalyst.Use a pre-activated catalyst or ensure in situ reduction of the Pd(II) precursor is efficient.
Inappropriate base.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ensure the base is of high purity and anhydrous.
Quantitative Data on Byproduct Formation

While specific yields can be highly dependent on the exact reaction conditions, the following table provides an illustrative example of byproduct distribution that can be encountered.

Coupling PartnerCatalyst/LigandBaseSolvent3,3'-Dimethoxybiphenyl Yield (%)Anisole Yield (%)Reference
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O5-152-8Hypothetical Data
4-Methylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O3-101-5Hypothetical Data

Note: The data in this table is illustrative and intended to represent potential ranges of byproduct formation. Actual yields will vary based on specific experimental conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is designed to minimize byproduct formation.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

Procedure:

  • To a Schlenk flask, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • In a separate vial, dissolve Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in degassed toluene.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add degassed toluene and degassed water (e.g., 4:1 ratio) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X(L)₂ OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Hydrodehalogenation Hydrodehalogenation Byproduct PdII_Complex->Hydrodehalogenation Side Reaction PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Desired Product) RedElim->Product ArX This compound ArX->OxAdd ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetal Homocoupling Homocoupling Byproduct ArBOH2->Homocoupling Side Reaction Base Base Base->Transmetal Buchwald_Hartwig_Cycle Pd0L Pd(0)L OxAdd Oxidative Addition Pd0L->OxAdd PdII_Complex Ar-Pd(II)-X(L) OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord Hydrodehalogenation Hydrodehalogenation Byproduct PdII_Complex->Hydrodehalogenation Side Reaction PdII_Amine [Ar-Pd(II)-NHR'₂(L)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'₂(L) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0L Product Ar-NR'₂ (Desired Product) RedElim->Product ArX This compound ArX->OxAdd Amine HNR'₂ Amine->Amine_Coord Base Base Base->Deprotonation Byproduct_ID_Workflow Start Crude Reaction Mixture TLC Analyze by TLC Start->TLC Extra_Spots Unexpected Spots Present? TLC->Extra_Spots GCMS_NMR Analyze by GC-MS and NMR Extra_Spots->GCMS_NMR Yes No_Byproducts Reaction is Clean Extra_Spots->No_Byproducts No Compare Compare Spectra to Known Byproducts GCMS_NMR->Compare Match Match Found? Compare->Match Identify Byproduct Identified Match->Identify Yes Isolate Isolate Byproduct (e.g., Column Chromatography) Match->Isolate No Full_Characterization Full Structural Elucidation (NMR, HRMS, etc.) Isolate->Full_Characterization End Unknown Structure Determined Full_Characterization->End

References

Technical Support Center: Catalyst Selection for 3-Chloroanisole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in coupling reactions involving 3-chloroanisole. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?

A1: The most prevalent palladium-catalyzed cross-coupling reactions for functionalizing this compound, an aryl chloride, include the Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions. These methods facilitate the formation of new carbon-carbon and carbon-nitrogen bonds at the site of the chlorine atom.

Q2: Why is this compound considered a challenging substrate for cross-coupling reactions?

A2: this compound is a challenging substrate primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. This makes the initial oxidative addition step to the palladium(0) catalyst more difficult, often requiring more specialized and reactive catalyst systems to achieve good yields.[1]

Q3: What are the key factors to consider when selecting a catalyst system for coupling with this compound?

A3: The critical components of a successful catalyst system for this compound coupling include the choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine (B1218219) ligand, the base, and the solvent. The ligand's steric bulk and electronic properties are particularly crucial for promoting the desired catalytic cycle and minimizing side reactions.[1] For aryl chlorides, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition step.[1]

Q4: Can nickel catalysts be used for coupling reactions with this compound?

A4: Yes, nickel catalysts are a viable and often more cost-effective alternative to palladium for coupling reactions with aryl chlorides like this compound.[2] Nickel catalysts have shown good activity in Kumada couplings of aryl chlorides with Grignard reagents.[3]

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound in Suzuki-Miyaura Coupling

Potential Cause:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.

  • Poor Oxidative Addition: The C-Cl bond of this compound is difficult to break, hindering the first step of the catalytic cycle.

  • Inappropriate Base: The base may not be strong enough or may have poor solubility in the reaction medium.

  • Solvent Issues: The solvent may not be appropriate for the reaction, leading to poor solubility of reactants or catalyst deactivation.

Troubleshooting Steps:

  • Catalyst Activation: If using a Pd(II) precursor like Pd(OAc)₂, ensure the presence of a reducing agent (often the phosphine ligand itself) to generate the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst or a precatalyst that readily forms Pd(0).

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), which are known to facilitate the activation of aryl chlorides.[1]

  • Base Selection: Use a stronger base like K₃PO₄ or Cs₂CO₃, which are often necessary for less reactive aryl chlorides. Ensure the base is finely powdered and anhydrous if the reaction is sensitive to water.[1]

  • Solvent Choice: Use a solvent system that ensures the solubility of all reactants, such as toluene (B28343), dioxane, or THF, sometimes with the addition of water to aid in the dissolution of the base.[1]

Issue 2: Low Yield in Buchwald-Hartwig Amination of this compound

Potential Cause:

  • Steric Hindrance: The amine or the this compound may be sterically hindered, slowing down the reaction.

  • Catalyst Deactivation: The amine substrate or product can sometimes coordinate too strongly to the palladium center, leading to catalyst deactivation.

  • Incorrect Base: The base may not be strong enough to deprotonate the amine or the intermediate palladium complex.

Troubleshooting Steps:

  • Ligand Optimization: For sterically demanding substrates, ligands with a larger bite angle or increased bulk, such as BrettPhos for primary amines or RuPhos for secondary amines, can be beneficial.[4]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[5]

  • Reaction Conditions: Increasing the reaction temperature or catalyst loading may improve yields, but be mindful of potential catalyst decomposition at very high temperatures.

Issue 3: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)

Potential Cause:

  • Homocoupling of Boronic Acid (Suzuki-Miyaura): This can occur if the transmetalation step is slow or if oxygen is present in the reaction.

  • Dehalogenation of this compound: This side reaction can be promoted by certain bases or by the presence of water.

  • Glaser Coupling (Sonogashira): Homocoupling of the terminal alkyne is a common side reaction, especially in the presence of copper and oxygen.[6]

Troubleshooting Steps:

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen) to minimize side reactions promoted by oxygen.

  • Reagent Purity: Use high-purity reagents and anhydrous solvents to reduce the chances of dehalogenation and other side reactions.

  • Copper-Free Conditions (Sonogashira): If alkyne homocoupling is a major issue, consider using a copper-free Sonogashira protocol.

  • Controlled Addition: Slow addition of the boronic acid or alkyne can sometimes minimize homocoupling by keeping its concentration low throughout the reaction.

Quantitative Data Summary

The following tables summarize typical starting conditions for various cross-coupling reactions with this compound and related aryl chlorides. Optimization will likely be required for specific substrates.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides

Palladium SourceLigandBaseSolventTemp. (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100>90
Pd₂(dba)₃XPhosCs₂CO₃Dioxane100>90
(NHC)Pd(allyl)Cl-K₂CO₃THF/H₂O8085-95
Pd/MIL-101-NaOMeAqueous media100>90[2]

Table 2: Buchwald-Hartwig Amination of Aryl Chlorides

Palladium SourceLigandBaseSolventTemp. (°C)Typical Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene100-11090-99[5]
Pd(OAc)₂BrettPhosLHMDSDioxane80-10085-95
(NHC)Pd(allyl)Cl-LHMDSTHFRT - 70>90
Pd₂(dba)₃RuPhosK₃PO₄Dioxane10080-95

Table 3: Sonogashira Coupling of Aryl Chlorides

Palladium SourceLigandCo-catalystBaseSolventTemp. (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NTHF60-8070-90
Pd(OAc)₂SPhos-Cs₂CO₃Dioxane10080-95
PdCl₂(MeCN)₂-CuIi-Pr₂NHToluene8075-90

Table 4: Heck Coupling of Aryl Chlorides with Acrylates

Palladium SourceLigandBaseSolventTemp. (°C)Typical Yield (%)
Pd(OAc)₂P(t-Bu)₃Cy₂NMeDioxane12080-95
Pd₂(dba)₃XPhosK₂CO₃DMF11085-98
Palladacycle-NaOAcNMP130>90

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) to the tube.

  • Solvent Addition: Add degassed toluene (4 mL) and water (0.4 mL) via syringe.

  • Reaction: Stir the mixture vigorously and heat to 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine (B109124)
  • Reaction Setup: In a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried vial.[7]

  • Reagent Addition: Add this compound (1.0 mmol) and morpholine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vial and heat the mixture to 100 °C with stirring for 18 hours.

  • Workup: After cooling to room temperature, quench the reaction with water. Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-Cl(L2) pd0->pd2_complex Oxidative Addition pd2_boronate Ar-Pd(II)-Ar'(L2) pd2_complex->pd2_boronate Transmetalation (Base, Ar'B(OH)2) pd2_boronate->pd0 Reductive Elimination product Ar-Ar' pd2_boronate->product start This compound (Ar-Cl) + Ar'B(OH)2

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd2_complex Ar-Pd(II)-Cl(L) pd0->pd2_complex Oxidative Addition pd2_amido Ar-Pd(II)-NR2(L) pd2_complex->pd2_amido Amine Coordination & Deprotonation (Base, HNR2) pd2_amido->pd0 Reductive Elimination product Ar-NR2 pd2_amido->product start This compound (Ar-Cl) + HNR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low or No Product Formation check_catalyst Is the catalyst system appropriate for aryl chlorides? start->check_catalyst check_conditions Are the reaction conditions (base, solvent, temp.) optimal? check_catalyst->check_conditions Yes optimize_ligand Screen bulky, electron-rich ligands (e.g., XPhos, SPhos, NHCs) check_catalyst->optimize_ligand No check_reagents Are the reagents pure and atmosphere inert? check_conditions->check_reagents Yes optimize_base Screen stronger bases (e.g., K3PO4, Cs2CO3, NaOtBu) check_conditions->optimize_base No purify_reagents Purify reagents and ensure rigorous inert technique check_reagents->purify_reagents No success Successful Coupling check_reagents->success Yes optimize_ligand->success optimize_temp Increase reaction temperature optimize_base->optimize_temp optimize_temp->success purify_reagents->success

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 3-chloroanisole in common organic transformations.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reagent formation with this compound failing in standard ether solvents?

A1: The formation of a Grignard reagent from this compound is known to be challenging.[1][2] Unlike its bromo- or iodo- counterparts, the carbon-chlorine bond in this compound is less reactive. While solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are standard for Grignard reactions, they may not be sufficient to promote the reaction with this compound under typical conditions.[1][2] Experiments have shown that even with initiators like iodine or DIBAL-H, the desired Grignard reagent was not observed in Et₂O, THF, or 2-MeTHF at various temperatures.[1][2]

Troubleshooting:

  • Alternative Methods: Consider using alternative methods for generating the organometallic reagent, such as Knochel's method, which has been successful with the more reactive 3-bromoanisole.[1]

  • Substrate Activation: If you must use this compound, more forcing conditions or highly activated magnesium (e.g., Rieke magnesium) may be necessary. However, success is not guaranteed.[1][2]

Q2: I am observing low yields in my Suzuki-Miyaura coupling of this compound. How can solvent choice improve the outcome?

A2: Low yields in Suzuki-Miyaura couplings of aryl chlorides are a common issue due to the strength of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle more difficult.[3][4] Solvent selection is critical for optimizing this reaction. While a variety of solvents can be used, the choice can significantly impact reaction rate and yield.[3][5][6][7][8][9]

Troubleshooting:

  • Solvent Screening: A solvent screen is highly recommended. Common solvents for Suzuki couplings include toluene (B28343), dioxane, THF, and mixtures with water.[5][6][7] For this compound, a mixture of toluene and water has been shown to be effective.[10]

  • Catalyst and Ligand System: Ensure you are using a catalyst system suitable for aryl chlorides. Modern catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Fu ligands) that facilitate the oxidative addition step.[11]

  • Base Selection: The choice of base is also crucial and is often solvent-dependent. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4][5]

  • Degassing: Thoroughly degas your solvent and reaction mixture to prevent oxidation and deactivation of the palladium catalyst.[3][12]

Q3: My Buchwald-Hartwig amination of this compound is sluggish. What role does the solvent play?

A3: The Buchwald-Hartwig amination of aryl chlorides like this compound can be challenging. The solvent plays a critical role in solubilizing the reagents and stabilizing the catalytic species.[13][14][15]

Troubleshooting:

  • Solvent Choice: Toluene, dioxane, and THF are commonly used solvents for this reaction.[15][16] For challenging couplings, a switch to a more polar aprotic solvent might be beneficial, but this needs to be evaluated on a case-by-case basis as it can also affect the catalyst's stability and activity.[16]

  • Catalyst and Ligand: Use a palladium catalyst and ligand system specifically designed for aryl chlorides. Sterically hindered and electron-rich ligands are often required.[13]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used. However, if your substrate is base-sensitive, weaker bases like cesium carbonate or potassium phosphate (B84403) can be employed, though this may require a higher reaction temperature.[13]

Q4: Can I perform a nucleophilic aromatic substitution (SNAr) on this compound with a methoxide (B1231860) source?

A4: Nucleophilic aromatic substitution on unactivated aryl chlorides like this compound is generally difficult.[17] The methoxy (B1213986) group at the meta position does not significantly activate the ring towards nucleophilic attack. Reactions with sodium methoxide typically require harsh conditions or a catalyst.[17] A benzyne (B1209423) mechanism, rather than a direct SNAr pathway, might be operative under very strong basic conditions.[17]

Data Presentation

Table 1: Solvent Effects on the Grignard Reagent Formation of this compound

SolventInitiatorTemperature (°C)ResultReference
Diethyl Ether (Et₂O)I₂ or DIBAL-HVariousNo desired product observed[1][2]
Tetrahydrofuran (THF)I₂ or DIBAL-HVariousNo desired product observed[1][2]
2-Methyltetrahydrofuran (2-MeTHF)I₂ or DIBAL-HVariousNo desired product observed[1][2]

Table 2: Yield of Suzuki-Miyaura Coupling of this compound with Potassium sec-butyltrifluoroborate in Toluene/Water

PrecatalystTime (min)Yield (%)
[Pd(cinnamyl)Cl]₂/P(tBu)₃10~55
[Pd(allyl)Cl]₂/P(tBu)₃20~75
[Pd(crotyl)Cl]₂/P(tBu)₃30~85
Buchwald G340~90
(Data extracted and interpreted from a graphical representation in the cited literature)[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a general procedure and may require optimization for specific substrates and scales.

  • Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1).

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination of this compound

This is a general procedure and may require optimization for specific substrates and scales.

  • Reagent Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (1-5 mol%) and the ligand (1.2-6 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add the amine (1.2 equiv.), this compound (1.0 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Coupling Partner, & Base catalyst Add Pd Precatalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Mixture solvent->degas heat Heat & Stir degas->heat monitor Monitor Progress (TLC, GC, LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify

Caption: General experimental workflow for cross-coupling reactions of this compound.

solvent_effects_logic cluster_solvent Solvent Properties cluster_reactivity Impact on Reactivity polarity Polarity (Protic vs. Aprotic) rate Reaction Rate polarity->rate Stabilizes transition states selectivity Selectivity polarity->selectivity coordination Coordinating Ability coordination->rate Affects catalyst activity solubility Reagent Solubility yield Product Yield solubility->yield rate->yield selectivity->yield side_reactions Side Reactions side_reactions->yield Reduces

Caption: Logical relationship of solvent properties and their impact on reaction outcomes.

References

Technical Support Center: Storage and Handling of 3-Chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the proper storage and handling of 3-Chloroanisole to prevent its degradation. Below you will find frequently asked questions (FAQs), troubleshooting guidance for common issues, and detailed experimental protocols to assess the stability of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly closed to prevent exposure to moisture and atmospheric contaminants.[1][2] The storage temperature should be at ambient room temperature.[1][3] Additionally, it is imperative to store it away from sources of ignition such as heat, sparks, and open flames, as it is a combustible liquid.[4][5]

Q2: Is this compound stable under normal laboratory conditions?

A2: Yes, this compound is considered stable under normal storage and handling conditions.[2][6] However, exposure to adverse conditions such as high temperatures, extreme pH, oxidizing agents, and UV light can lead to its degradation.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents.[4] Contact with these substances should be avoided to prevent vigorous reactions that could lead to degradation of the compound and potentially hazardous situations.

Q4: What are the potential signs of this compound degradation?

A4: Degradation of this compound, which is typically a clear, light yellow liquid, may be indicated by a change in color, the appearance of precipitates, or the evolution of fumes.[1][6] Any unexpected changes in the physical appearance of the substance should be taken as a sign of potential degradation.

Q5: What are the likely degradation pathways for this compound?

A5: While specific studies on the forced degradation of this compound are not extensively available, degradation of similar chlorinated aromatic compounds can proceed through several pathways:

  • Hydrolysis: Under strong acidic or basic conditions, the methoxy (B1213986) group (-OCH3) could be cleaved to form 3-chlorophenol, or the chlorine atom could be substituted by a hydroxyl group, although the latter is less likely for an aryl halide without specific catalysts.

  • Oxidation: In the presence of strong oxidizing agents, the aromatic ring can be cleaved, or side reactions involving the methoxy group can occur.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to dechlorination or rearrangement of the molecule. The mechanism often involves the generation of reactive species like hydroxyl radicals.[7]

  • Thermal Decomposition: At elevated temperatures, this compound may decompose. The specific products would depend on the temperature and atmosphere, but could involve the cleavage of the ether bond or the carbon-chlorine bond.

Troubleshooting Guide

This section addresses common issues encountered during the storage and use of this compound.

Observed Issue Potential Cause Recommended Action
Change in color or appearance of the liquid. Exposure to light, air (oxidation), or incompatible materials.1. Immediately move the container to a dark, cool, and dry place. 2. Ensure the container is tightly sealed. 3. Verify that the storage area is free from incompatible substances, especially strong oxidizing agents. 4. Perform a purity analysis (see Experimental Protocols) to assess the extent of degradation before further use.
Unexpected results in experiments using stored this compound. Degradation of the starting material, leading to lower purity and the presence of impurities that may interfere with the reaction.1. Confirm the purity of the stored this compound using a suitable analytical method like GC-MS (see Experimental Protocols). 2. If degradation is confirmed, consider purifying the material (e.g., by distillation) or using a fresh, unopened batch for sensitive experiments.
Visible precipitate in the this compound container. Polymerization or formation of insoluble degradation products due to prolonged storage under improper conditions (e.g., exposure to heat or light).1. Do not use the material. 2. Dispose of the material according to your institution's hazardous waste disposal guidelines. 3. Review and improve your storage procedures to prevent recurrence.

Stability and Degradation Data

Condition Expected Stability Potential Degradation Products
Acidic (e.g., 0.1 M HCl, 60°C) Potentially slow hydrolysis3-Chlorophenol, Methanol
Basic (e.g., 0.1 M NaOH, 60°C) Potentially slow hydrolysis3-Chlorophenol, Methanol
Oxidative (e.g., 3% H₂O₂, RT) Susceptible to degradationRing-opened products, hydroxylated derivatives
Photolytic (UV light exposure) Susceptible to degradationDechlorinated products, phenolic compounds
Thermal (e.g., > 70°C) Susceptible to decompositionVarious decomposition products

Experimental Protocols

Protocol 1: Purity Assessment and Degradation Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound purity and the identification of potential degradation products. This method is adapted from established procedures for analyzing haloanisoles.[5][8][9]

1. Objective: To determine the purity of a this compound sample and to identify and quantify any degradation products.

2. Materials:

  • This compound sample

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane)

  • Volumetric flasks and pipettes

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

3. Sample Preparation:

  • Prepare a stock solution of the this compound sample by accurately weighing a known amount and dissolving it in the chosen solvent in a volumetric flask to achieve a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • For a sample suspected of degradation, prepare a dilution of the sample in the chosen solvent to a concentration within the calibration range.

4. GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 250°C at 20°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Scan Range: 40-300 amu

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the test sample using the calibration curve.

  • Calculate the purity of the sample.

  • Identify potential degradation products by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to investigate its stability under various stress conditions.[3][4][10][11]

1. Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and degradation pathways.

2. Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%)

  • High-purity water and organic solvents

  • pH meter

  • Thermostatic oven

  • Photostability chamber

  • Analytical instrumentation (GC-MS or HPLC)

3. Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in a solution of hydrochloric acid. Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours). Periodically withdraw samples, neutralize them, and analyze by GC-MS or HPLC.

  • Base Hydrolysis: Dissolve a known amount of this compound in a solution of sodium hydroxide. Heat the solution (e.g., at 60°C) for a defined period. Periodically withdraw samples, neutralize them, and analyze.

  • Oxidative Degradation: Dissolve a known amount of this compound in a suitable solvent and add hydrogen peroxide. Keep the solution at room temperature or slightly elevated temperature for a defined period. Periodically withdraw samples and analyze.

  • Thermal Degradation: Place a known amount of solid or liquid this compound in an oven at an elevated temperature (e.g., 70°C) for a defined period. Analyze the sample at different time points.

  • Photodegradation: Expose a solution of this compound to UV light in a photostability chamber for a defined period. Analyze the sample at different time points.

  • Control Sample: Prepare a solution of this compound in the same solvent used for the stress conditions and keep it at room temperature, protected from light, to serve as a control.

4. Analysis: Analyze all samples using the GC-MS method described in Protocol 1 or a developed and validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with the control sample to identify new peaks corresponding to degradation products.

Visualizations

Troubleshooting_Degradation start Start: Observe Potential Degradation issue Issue Detected: - Color Change - Precipitate - Unexpected Results start->issue action_isolate Isolate and Secure Sample issue->action_isolate action_dispose Dispose of Degraded Material issue->action_dispose If severe (e.g., precipitate) question_purity Is Purity a Concern? action_isolate->question_purity action_analyze Perform Purity Analysis (e.g., GC-MS) question_purity->action_analyze Yes review_storage Review Storage Conditions: - Temperature - Light Exposure - Container Seal question_purity->review_storage No decision_purity Purity Acceptable? action_analyze->decision_purity action_use Proceed with Experiment decision_purity->action_use Yes action_remediate Remediate: - Purify - Use New Batch decision_purity->action_remediate No end_good End: Problem Resolved action_use->end_good action_remediate->action_dispose action_remediate->end_good end_bad End: Material Discarded action_dispose->end_bad review_storage->end_good Degradation_Pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photolysis Photolysis This compound->Photolysis Thermolysis Thermolysis This compound->Thermolysis 3-Chlorophenol 3-Chlorophenol Hydrolysis->3-Chlorophenol Ring-Opened Products Ring-Opened Products Oxidation->Ring-Opened Products Dechlorinated Products Dechlorinated Products Photolysis->Dechlorinated Products Other Decomposition Products Other Decomposition Products Thermolysis->Other Decomposition Products

References

Technical Support Center: Handling and Disposal of 3-Chloroanisole Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 3-Chloroanisole waste.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound, also known as 1-chloro-3-methoxybenzene, is a halogenated aromatic organic compound.[1][2] It is a combustible liquid and may cause skin and serious eye irritation.[3] Ingestion and inhalation may be harmful.[3][4]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

To minimize exposure, the following PPE is required:

  • Eye Protection: Chemical safety goggles or a face shield.[4][5][6]

  • Hand Protection: Nitrile rubber gloves with a minimum thickness of 0.11 mm.[7]

  • Body Protection: A standard laboratory coat to protect skin and personal clothing.[4][6][7]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[4][6][7]

Q3: How should I store this compound?

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][6] Keep it away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[5][6]

Q4: What is the proper procedure for disposing of this compound waste?

This compound waste is classified as halogenated organic waste.[8][9] It must be segregated from non-halogenated waste streams and collected in a designated, properly labeled, and sealed hazardous waste container.[7][9][10] Halogenated organic wastes are typically disposed of via incineration by a licensed hazardous waste disposal facility.[8][9] Under no circumstances should this compound waste be disposed of down the drain or in regular trash. [8][10]

Q5: Can I mix this compound waste with other organic solvents?

You can mix this compound with other common halogenated solvents in a designated "halogenated waste" container.[10] However, do not mix it with non-halogenated solvents, as this will contaminate the entire mixture, which must then be treated as halogenated waste, increasing disposal costs.[8][10] Also, avoid mixing with incompatible materials like strong acids or bases.[7]

Troubleshooting Guide

Issue Potential Cause Solution
Accidental Spill Improper handling, container failure1. Evacuate the immediate area if the spill is large. 2. Alert colleagues and your institution's Environmental Health and Safety (EHS) department. 3. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). 4. Scoop the absorbed material into a labeled, sealed waste container. 5. Decontaminate the area with a suitable solvent, followed by soap and water. 6. Dispose of all contaminated materials as hazardous waste.[4][6][11]
Skin or Eye Contact Inadequate PPE, accidental splashSkin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][6] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
Inhalation of Vapors Inadequate ventilation, working outside a fume hood1. Move the affected person to fresh air immediately. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention.[4][6]
Waste Container is Full Routine accumulation of waste1. Securely close the container. 2. Ensure the container is properly labeled with its contents. 3. Store the full container in a designated satellite accumulation area. 4. Request a pickup from your institution's hazardous waste management service.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₇ClO[1][3]
Molecular Weight 142.58 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1][4]
Boiling Point 193-196 °C[12]
Flash Point 73 °C (163.4 °F) - closed cup[4][6][12]
Density 1.164 g/mL at 25 °C[12]
Solubility Soluble in organic solvents like ethanol (B145695) and ether; slightly soluble in water[1][2]

Experimental Protocols

Protocol for Segregation and Collection of this compound Waste

  • Container Selection: Obtain a designated and properly labeled hazardous waste container for "Halogenated Organic Waste" from your institution's EHS department. Ensure the container is made of a compatible material (e.g., glass or polyethylene) and has a secure screw-top cap.[8][10]

  • Labeling: Before adding any waste, ensure the container is clearly labeled with "Hazardous Waste," "Halogenated Organic Solvents," and the specific chemical name "this compound."[10] List all other components of the waste stream if it is a mixture.

  • Waste Addition: In a designated satellite accumulation area, preferably within a fume hood, carefully pour the this compound waste into the container. Avoid splashing.

  • Closure: Securely close the container cap immediately after adding waste to prevent the release of vapors.[10]

  • Segregation: Store the halogenated waste container separately from non-halogenated waste, acids, bases, and other incompatible materials.[7][8][9]

  • Full Container: Once the container is full, move it to the designated main hazardous waste storage area and arrange for pickup by your institution's waste disposal service.

Visualizations

Waste_Disposal_Workflow start Experiment Generates This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First segregate Segregate Waste: Halogenated vs. Non-Halogenated ppe->segregate hwc Collect in Labeled 'Halogenated Waste' Container segregate->hwc Is Halogenated store Store Securely in Satellite Accumulation Area hwc->store pickup Schedule Waste Pickup with EHS store->pickup Container Full transport Transport to Licensed Hazardous Waste Facility pickup->transport end Incineration transport->end

Caption: Workflow for the safe handling and disposal of this compound waste.

Spill_Response_Logic spill This compound Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill (Manageable by Lab Personnel) assess->small_spill Small large_spill Large Spill (Beyond Lab Capability) assess->large_spill Large ppe_check Ensure Proper PPE small_spill->ppe_check evacuate Evacuate Immediate Area large_spill->evacuate absorb Absorb with Inert Material (e.g., Vermiculite) ppe_check->absorb collect Collect into Sealed Hazardous Waste Container absorb->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose alert Alert Colleagues and EHS evacuate->alert prevent_spread Prevent Entry into Drains alert->prevent_spread wait Await Professional Response prevent_spread->wait

Caption: Decision logic for responding to a this compound spill.

References

Technical Support Center: Scaling Up the Synthesis of 3-Chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Chloroanisole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the production of this important chemical intermediate. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during laboratory and pilot-plant scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The two primary industrial synthesis routes for this compound are:

  • Nucleophilic Aromatic Substitution (SNAr) of 3-Chloronitrobenzene: This method involves the reaction of 3-chloronitrobenzene with sodium methoxide (B1231860), often in the presence of a phase-transfer catalyst (PTC) to enhance the reaction rate and yield.[1]

  • Reaction of 1,3-Dichlorobenzene (B1664543) with Sodium Methoxide: This route utilizes 1,3-dichlorobenzene as the starting material, which reacts with sodium methoxide under specific catalytic conditions.[2]

Q2: What are the critical parameters to monitor when scaling up the synthesis of this compound?

A2: When scaling up, it is crucial to monitor and control the following parameters:

  • Temperature: The reaction is often exothermic, and maintaining a consistent temperature is vital to prevent side reactions and ensure product quality.

  • Mixing: Efficient mixing is necessary to ensure homogeneity of reactants and uniform heat distribution, especially in larger reactors.

  • Rate of Reagent Addition: The controlled addition of reagents, such as sodium methoxide, is important to manage the reaction exotherm and minimize the formation of impurities.

  • Purity of Starting Materials: The purity of the starting materials can significantly impact the final product's quality and the impurity profile.

Q3: What are the typical yields and purity levels for industrial-scale production of this compound?

A3: Industrial production of this compound typically aims for high purity and yield to be economically viable. The expected quantitative data can be summarized as follows:

ParameterLaboratory ScalePilot/Industrial Scale
Yield >80%[1]75-95%
Purity >99%[1]≥98.0%[3]

Q4: What are the common impurities encountered in the synthesis of this compound?

A4: Common impurities can arise from side reactions or unreacted starting materials. These may include:

  • Isomeric chloroanisoles (e.g., 2-chloroanisole, 4-chloroanisole)

  • Dichlorobenzenes (from the second synthesis route)

  • Nitrophenols or other nitro-aromatic compounds (from the first synthesis route)

  • By-products from the decomposition of the phase-transfer catalyst. A study on the degradation and process-related impurities of this compound can provide further insight.[4]

Experimental Protocols

Generalized Protocol for Scale-Up Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is a general guideline and should be optimized for specific equipment and scale.

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Solvent and Reactant Charging: Charge the reactor with a suitable solvent (e.g., N,N-dimethylformamide - DMF) and 3-chloronitrobenzene.

  • Catalyst Addition: Add the phase-transfer catalyst to the reaction mixture.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 120°C) with constant agitation.

  • Sodium Methoxide Addition: Slowly feed the sodium methoxide solution into the reactor, carefully controlling the addition rate to manage the exotherm.

  • Reaction Monitoring: Monitor the reaction progress by taking samples and analyzing them using a suitable technique (e.g., GC, HPLC).

  • Work-up: Once the reaction is complete, cool the mixture and proceed with the work-up, which may involve quenching, extraction, and washing.

  • Purification: Purify the crude this compound, typically by distillation, to achieve the desired purity.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Low Yield - Incomplete reaction- Side reactions- Inefficient mixing- Loss of product during work-up- Increase reaction time or temperature (monitor for side reactions)- Optimize reaction conditions (e.g., catalyst loading, solvent)- Improve agitation- Optimize extraction and purification steps
Low Purity - Formation of isomers or by-products- Incomplete removal of starting materials- Inefficient purification- Adjust reaction temperature to favor the desired product- Ensure complete reaction of starting materials- Optimize distillation conditions (e.g., vacuum, column efficiency)
Poor Heat Transfer - Inadequate cooling capacity of the reactor- Fouling of the reactor surface- High viscosity of the reaction mixture- Reduce the rate of reagent addition- Ensure the reactor's heat transfer surface is clean- Consider using a less viscous solvent if possible
Phase-Transfer Catalyst (PTC) Deactivation - High reaction temperature- Presence of impurities that poison the catalyst- Operate within the recommended temperature range for the PTC- Ensure the purity of starting materials

Visualizations

Experimental Workflow for Scaling Up this compound Synthesis

experimental_workflow A Reactor Preparation B Charge Solvent & 3-Chloronitrobenzene A->B C Add Phase-Transfer Catalyst B->C D Heat to Reaction Temperature C->D E Controlled Addition of Sodium Methoxide D->E F Monitor Reaction Progress E->F G Reaction Completion F->G Check for completion H Work-up (Quenching, Extraction) G->H I Purification (Distillation) H->I J Final Product: this compound I->J

Caption: A generalized workflow for the scaled-up synthesis of this compound.

Troubleshooting Decision Tree for Low Purity

troubleshooting_purity start Low Purity of this compound q1 Are starting materials present in the final product? start->q1 a1_yes Increase reaction time or temperature q1->a1_yes Yes q2 Are isomers or unexpected by-products present? q1->q2 No end Purity Improved a1_yes->end a2_yes Optimize reaction temperature and catalyst loading q2->a2_yes Yes q3 Is the purification step efficient? q2->q3 No a2_yes->end a3_no Optimize distillation conditions (e.g., vacuum, column packing) q3->a3_no No q3->end Yes a3_no->end

Caption: A decision tree for troubleshooting low purity issues.

References

Validation & Comparative

A Comparative Guide to GC-MS Method Validation for 3-Chloroanisole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of 3-Chloroanisole, a compound often associated with off-flavors in food, beverages, and pharmaceutical products. This document details experimental protocols, presents quantitative performance data, and compares the standard GC-MS method with alternative analytical techniques.

Introduction to this compound Analysis

This compound (3-CA) is a volatile organic compound that can impart a musty or moldy off-odor and taste, even at very low concentrations. Its presence in consumer products and raw materials is a significant quality control concern. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the separation, identification, and quantification of 3-CA due to its high sensitivity and selectivity.[1][2] Method validation is a critical process to ensure that the analytical method is suitable for its intended purpose, providing reliable and accurate results.[3][4]

This guide will delve into the validation parameters of a standard GC-MS method for this compound analysis and compare its performance with more advanced techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Experimental Workflow and Method Validation

The general workflow for the analysis of this compound by GC-MS involves sample preparation, GC separation, and MS detection and quantification. The validation of this method ensures its performance is reliable and reproducible.

GCMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation cluster_result Result Sample Sample Matrix (e.g., Water, Wine) Extraction Extraction (SPME or LLE) Sample->Extraction Concentration Concentration Extraction->Concentration Injection Injection Concentration->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Specificity Specificity MS_Detection->Specificity Linearity Linearity & Range MS_Detection->Linearity LOD_LOQ LOD & LOQ MS_Detection->LOD_LOQ Accuracy Accuracy MS_Detection->Accuracy Precision Precision MS_Detection->Precision Robustness Robustness MS_Detection->Robustness Validated_Method Validated Method for This compound Analysis Specificity->Validated_Method Linearity->Validated_Method LOD_LOQ->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Robustness->Validated_Method

Caption: Workflow for GC-MS method validation of this compound analysis.

Comparison of GC-MS Method Performance

The following tables summarize the typical performance characteristics of a standard GC-MS method for the analysis of chloroanisoles, which can be considered representative for this compound. For comparison, data for a more advanced GC-MS/MS method is also presented.

Table 1: Performance Comparison of GC-MS and GC-MS/MS for Chloroanisole Analysis

ParameterStandard GC-MS (SIM)GC-MS/MS
**Linearity (R²) **≥ 0.99≥ 0.997
Limit of Detection (LOD) 0.1 - 13.3 ng/L0.01 - 0.1 ng/L
Limit of Quantification (LOQ) 0.5 µg/L (for general compounds)Not explicitly stated, but lower than GC-MS
Precision (RSD) < 6%Not explicitly stated, but generally high
Accuracy (Recovery) 75 - 90%90 - 105%

Note: Data is compiled from multiple sources and may vary depending on the specific matrix and experimental conditions. The data for Standard GC-MS (SIM) is for a range of haloanisoles, and the LOQ is a general value for targeted compounds in water. The GC-MS/MS data is for a range of haloanisoles in wine.[1][5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for sample preparation and GC-MS analysis of chloroanisoles.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a common technique for extracting volatile and semi-volatile compounds from liquid and solid samples.[5][7]

  • Apparatus: 20 mL headspace vials with PTFE-faced silicone septa, SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

  • Procedure:

    • Place 10 mL of the liquid sample (e.g., water, wine) into a 20 mL headspace vial.

    • Add a salting-out agent (e.g., 3g of NaCl) to enhance the extraction of polar analytes.

    • If required, add an internal standard solution.

    • Seal the vial and place it in a heating block or autosampler with agitation at a controlled temperature (e.g., 70°C) for a specific incubation time (e.g., 30 minutes).

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20 minutes) with continued agitation and heating.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.[5]

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method used to separate compounds based on their relative solubilities in two different immiscible liquids.[1]

  • Apparatus: Separatory funnel, concentration evaporator (e.g., Turbovap).

  • Procedure:

    • Take approximately 1 L of the water sample.

    • Extract the sample with 100 ± 10 mL of a suitable organic solvent (e.g., Dichloromethane).

    • Separate the organic layer and dry it using anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1.0 mL using an evaporator.

    • Transfer the concentrated extract to a 2.0 mL autosampler vial and add an internal standard.[1]

GC-MS Analysis Protocol

The following is a typical GC-MS protocol for the analysis of chloroanisoles.

  • Gas Chromatograph (GC) Conditions:

    • Column: Rtx-5 MS (30 m x 0.25 mm I.D., 1.0 µm film thickness) or similar non-polar column.

    • Injector: Splitless mode at 220°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 35°C (hold for 1 min), ramp at 15°C/min to 250°C (hold for 5 min).

  • Mass Spectrometer (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 200°C.

    • Mode: Selected Ion Monitoring (SIM) for targeted analysis.

    • Monitored Ions for this compound (m/z): Typically, the molecular ion and characteristic fragment ions are selected for quantification and confirmation.

Comparison with Other Alternatives

While GC-MS is a robust technique, other methods offer different advantages for the analysis of this compound and related compounds.

GC-MS/MS

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers higher selectivity and sensitivity compared to single quadrupole GC-MS.[6] This is particularly advantageous for complex matrices where interferences can be a problem. The use of Multiple Reaction Monitoring (MRM) in GC-MS/MS significantly reduces background noise, leading to lower detection limits.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is generally more suitable for the analysis of polar, non-volatile, and thermally labile compounds. While this compound is volatile and well-suited for GC-MS, LC-MS could be an alternative if a laboratory's expertise and instrumentation are more focused on liquid chromatography. However, for volatile compounds like this compound, GC-MS typically offers better separation efficiency and is the more common and established method.

The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.

Technique_Selection Analyte Analyte Properties Volatile Volatile & Thermally Stable? Analyte->Volatile GC_MS Standard GC-MS Volatile->GC_MS Yes LC_MS LC-MS Volatile->LC_MS No Complex_Matrix Complex Matrix? High_Sensitivity High Sensitivity Required? Complex_Matrix->High_Sensitivity Yes Complex_Matrix->GC_MS No High_Sensitivity->GC_MS No GC_MSMS GC-MS/MS High_Sensitivity->GC_MSMS Yes GC_MS->Complex_Matrix

Caption: Decision tree for selecting an analytical technique for this compound.

Conclusion

The validation of a GC-MS method is essential for the accurate and reliable quantification of this compound. Standard GC-MS with SIM mode provides good sensitivity and is a cost-effective solution for routine analysis in many matrices. For more challenging applications with complex sample matrices or the need for very low detection limits, GC-MS/MS is a superior alternative, offering enhanced selectivity and sensitivity. The choice of the analytical method should be based on the specific requirements of the analysis, including the matrix, the required detection limits, and the available instrumentation.

References

A Comparative Guide to the Reactivity of 2-Chloroanisole, 3-Chloroanisole, and 4-Chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of three positional isomers of chloroanisole: 2-chloroanisole, 3-chloroanisole, and 4-chloroanisole (B146269). The discussion focuses on three key transformations paramount in medicinal chemistry and drug development: Nucleophilic Aromatic Substitution (SNAc), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. The predicted and observed reactivities are rationalized based on the interplay of electronic and steric effects imparted by the methoxy (B1213986) and chloro substituents. While direct, side-by-side comparative experimental data under identical conditions is scarce in the literature, this guide synthesizes available information to provide a robust framework for predicting reactivity and designing synthetic strategies.

Core Principles: Electronic and Steric Effects of Substituents

The reactivity of the chloroanisole isomers is dictated by the electronic and steric influence of the methoxy (-OCH₃) and chlorine (-Cl) groups.

  • Methoxy Group (-OCH₃): This is a strong electron-donating group (EDG) through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect is most pronounced at the ortho and para positions.

  • Chlorine Atom (-Cl): This is an electron-withdrawing group through a strong inductive effect (-I effect) and a weak electron-donating group through resonance (+R effect).

These effects modulate the electron density of the aromatic ring and the carbon-chlorine bond, thereby influencing the susceptibility of the molecule to different types of reactions.

Reactivity in Nucleophilic Aromatic Substitution (SNAc)

Nucleophilic aromatic substitution typically proceeds via an addition-elimination mechanism, which is favored by electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. The electron-donating methoxy group generally disfavors this reaction.

Predicted Reactivity Order: this compound > 4-Chloroanisole > 2-Chloroanisole

  • This compound: The methoxy group is at the meta position relative to the chlorine. In this position, its strong electron-donating resonance effect does not extend to the carbon bearing the chlorine. Therefore, the ring is less deactivated towards nucleophilic attack compared to the other isomers.

  • 4-Chloroanisole: The methoxy group is at the para position, where its electron-donating resonance effect strongly increases the electron density at the carbon-chlorine bond, thus deactivating the molecule towards nucleophilic attack.

  • 2-Chloroanisole: Similar to the para isomer, the ortho methoxy group deactivates the ring towards nucleophilic attack due to its electron-donating resonance effect. Additionally, the steric hindrance from the adjacent methoxy group can impede the approach of the nucleophile.

Illustrative Data (Note: Conditions are not identical and serve for qualitative comparison only)

IsomerReaction ConditionsYield
This compound Data not readily available in comparative studies.-
4-Chloroanisole Data not readily available in comparative studies.-
2-Chloroanisole Data not readily available in comparative studies.-

dot

sn_ar_reactivity 2-Chloroanisole 2-Chloroanisole Electronic Effects Electronic Effects 2-Chloroanisole->Electronic Effects -OCH3 ortho, strong deactivation Steric Hindrance Steric Hindrance 2-Chloroanisole->Steric Hindrance High This compound This compound This compound->Electronic Effects -OCH3 meta, less deactivating This compound->Steric Hindrance Low 4-Chloroanisole 4-Chloroanisole 4-Chloroanisole->Electronic Effects -OCH3 para, strong deactivation 4-Chloroanisole->Steric Hindrance Low Reactivity Order Reactivity Order Electronic Effects->Reactivity Order Steric Hindrance->Reactivity Order

Caption: Factors influencing the predicted SNAc reactivity of chloroanisole isomers.

Experimental Protocol: Comparative Nucleophilic Aromatic Substitution

To quantitatively assess the reactivity, the following general protocol can be employed for each isomer under identical conditions:

  • Reaction Setup: In a sealed reaction vessel, combine the chloroanisole isomer (1.0 mmol), a nucleophile (e.g., sodium methoxide, 1.2 mmol), and a suitable solvent (e.g., DMSO, 5 mL).

  • Reaction Conditions: Heat the mixture to a specific temperature (e.g., 100 °C) and monitor the reaction progress over time by taking aliquots.

  • Analysis: Quench the aliquots and analyze by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

  • Data Comparison: Plot the concentration of the product versus time for each isomer to determine the initial reaction rates and calculate the final yields.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. The reactivity of aryl chlorides in this reaction is generally lower than that of aryl bromides or iodides and is influenced by both electronic and steric factors.

Predicted Reactivity Order: this compound ≈ 4-Chloroanisole > 2-Chloroanisole

  • This compound & 4-Chloroanisole: The electron-donating methoxy group at the meta or para position increases the electron density on the aromatic ring, which can make the oxidative addition of palladium(0) to the C-Cl bond, the rate-determining step, more challenging. However, modern catalyst systems are often effective for electron-rich aryl chlorides. The steric hindrance is low for both isomers.

  • 2-Chloroanisole: The ortho methoxy group presents significant steric hindrance around the C-Cl bond, which can impede the approach of the bulky palladium catalyst, thus reducing the reaction rate.

Illustrative Data (Note: Conditions are not identical and serve for qualitative comparison only)

IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~85
4-Chloroanisole Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012~90
4-Chloroanisole Heptyl pinacol (B44631) boronic esterPd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O10018No reaction[1]
2-Chloroanisole Data not readily available in comparative studies.------

dot

suzuki_workflow Start Start Reaction_Setup Combine Chloroanisole Isomer, Boronic Acid/Ester, Pd Catalyst, Ligand, and Base in Solvent Start->Reaction_Setup Inert_Atmosphere Degas and place under Inert Atmosphere (Ar or N2) Reaction_Setup->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC, GC, LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification Product Product Purification->Product

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling reactions.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling
  • Reaction Setup: To a dried Schlenk tube, add the chloroanisole isomer (1.0 mmol), a boronic acid or ester (1.2 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine (B1218219) ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).

  • Solvent and Degassing: Add a degassed solvent system (e.g., toluene/water 10:1, 5 mL).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (argon or nitrogen) at a set temperature (e.g., 100 °C) for a specified time.

  • Analysis: Monitor the reaction by TLC or GC. Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

  • Data Comparison: Compare the isolated yields of the coupled product for each isomer.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction, this time forming a carbon-nitrogen bond. Similar to the Suzuki coupling, the reactivity of aryl chlorides is influenced by electronic and steric factors.

Predicted Reactivity Order: this compound ≈ 4-Chloroanisole > 2-Chloroanisole

  • This compound & 4-Chloroanisole: The electron-donating nature of the methoxy group can make oxidative addition more difficult, but modern bulky, electron-rich phosphine ligands can overcome this challenge. The lack of significant steric hindrance at the 3- and 4-positions allows for efficient coupling.

  • 2-Chloroanisole: The steric bulk of the ortho-methoxy group is expected to significantly hinder the reaction, requiring more specialized and bulky ligands to achieve high yields. However, catalyst systems have been developed that are effective for sterically hindered aryl chlorides.[2]

Illustrative Data (Note: Conditions are not identical and serve for qualitative comparison only)

IsomerAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10024~95
4-Chloroanisole AnilinePd(OAc)₂ / BrettPhosCs₂CO₃-120295[2]
2-Chloroanisole Data not readily available in comparative studies.------

dot

buchwald_hartwig_cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(Cl)L_n Pd0->OA_complex Oxidative Addition (+ Ar-Cl) Amine_complex [Ar-Pd(II)(NHR'R'')L_n]Cl OA_complex->Amine_complex Amine Coordination (+ HNR'R'') Amido_complex Ar-Pd(II)(NR'R'')L_n Amine_complex->Amido_complex Deprotonation (- Base-H+Cl-) Product Ar-NR'R'' Amido_complex->Product Reductive Elimination Catalyst_regen Pd(0)L_n Amido_complex->Catalyst_regen

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Comparative Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the chloroanisole isomer (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 2 mol%), and a base (e.g., NaOtBu, 1.4 mmol).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction Conditions: Heat the mixture with stirring at a specific temperature (e.g., 100 °C).

  • Analysis: Monitor the reaction's progress using GC or LC-MS. After completion, cool the reaction, quench with water, and extract the product.

  • Data Comparison: Purify the product by column chromatography and compare the isolated yields for the three isomers.

Conclusion

The reactivity of 2-, 3-, and 4-chloroanisole is a nuanced interplay of electronic and steric effects. For nucleophilic aromatic substitution, the meta isomer is predicted to be the most reactive due to the minimized deactivating effect of the methoxy group. In contrast, for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the ortho isomer is expected to be the least reactive due to significant steric hindrance. The meta and para isomers are anticipated to have comparable and higher reactivity in these coupling reactions, although the specific reaction conditions and catalyst systems can significantly influence the outcome. The provided experimental protocols offer a framework for conducting direct comparative studies to obtain quantitative data on the relative reactivities of these important synthetic intermediates.

References

A Spectroscopic Showdown: Differentiating Chloroanisole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic comparison of 2-chloroanisole, 3-chloroanisole, and 4-chloroanisole (B146269) for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics, supported by experimental data and protocols.

The three isomers of chloroanisole—ortho (2-), meta (3-), and para (4-)—present a classic case of positional isomerism, where the spatial arrangement of the chloro and methoxy (B1213986) groups on the benzene (B151609) ring significantly influences their spectroscopic properties. While sharing the same molecular formula (C₇H₇ClO) and molecular weight (142.58 g/mol ), their distinct structures give rise to unique spectral fingerprints. This guide offers a comparative analysis of these isomers using fundamental spectroscopic techniques, providing a valuable resource for their unambiguous identification in various scientific applications, including chemical synthesis, environmental analysis, and drug development.

At a Glance: Spectroscopic Comparison of Chloroanisole Isomers

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three chloroanisole isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
Proton 2-Chloroanisole This compound 4-Chloroanisole
-OCH₃3.903.783.78
Aromatic H6.88-7.36 (m)6.78-7.19 (m)6.82 (d, J=8.8 Hz), 7.23 (d, J=8.8 Hz)

Note: Spectra are typically recorded in CDCl₃. Multiplicity is denoted as s (singlet), d (doublet), and m (multiplet).

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
Carbon 2-Chloroanisole This compound 4-Chloroanisole
-OCH₃56.155.255.5
C-Cl122.5134.9125.6
C-OCH₃155.1160.3158.3
Aromatic C112.2, 121.3, 127.7, 130.3112.4, 114.3, 119.8, 130.1115.2, 129.3

Note: Spectra are typically recorded in CDCl₃.

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)
Vibrational Mode 2-Chloroanisole This compound 4-Chloroanisole
C-H (aromatic) stretch~3000-3100~3000-3100~3000-3100
C-H (methyl) stretch~2830-2950~2830-2950~2830-2950
C=C (aromatic) stretch~1450-1600~1450-1600~1450-1600
C-O-C (asymmetric) stretch~1250~1250~1250
C-O-C (symmetric) stretch~1030~1040~1040
C-Cl stretch~750~770~820

Note: Spectra are typically recorded as a neat liquid film.

Table 4: Mass Spectrometry Data (Major Fragments, m/z)
Isomer Molecular Ion (M⁺) [M-CH₃]⁺ [M-CH₂O]⁺ [M-Cl]⁺ [M-COCH₃]⁺
2-Chloroanisole 142/144127/129112/11410799
This compound 142/144127/129112/11410799
4-Chloroanisole 142/144127/129112/11410799

Note: The presence of chlorine results in isotopic peaks (M⁺ and M⁺+2 in an approximate 3:1 ratio). Fragmentation patterns are generally similar for the isomers under standard electron ionization (EI) conditions.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of chloroanisole isomers. Instrument parameters may be optimized for specific analytical needs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Prepare a solution of the chloroanisole isomer in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), at a concentration of approximately 10-20 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR.

  • Instrumentation : Utilize a standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H).

  • ¹H NMR Acquisition :

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon environment.

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation : As chloroanisole isomers are liquids at room temperature, the simplest method is to prepare a neat liquid film.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure :

    • Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).

    • Gently place a second salt plate on top to create a thin film.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Place the sample holder with the salt plates in the spectrometer and acquire the sample spectrum.

    • The spectrum is typically recorded in the 4000-400 cm⁻¹ range.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the chloroanisole isomer in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10-100 µg/mL.

  • Instrumentation : Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions :

    • Injector Temperature : Typically 250 °C.

    • Column : A nonpolar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Oven Program : A temperature gradient program is used to ensure good separation, for example, starting at 50 °C and ramping up to 250 °C.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 200.

    • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of chloroanisole isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Chloroanisole Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition cluster_analysis Data Analysis & Comparison 2-Chloroanisole 2-Chloroanisole NMR NMR 2-Chloroanisole->NMR IR IR 2-Chloroanisole->IR MS MS 2-Chloroanisole->MS This compound This compound This compound->NMR This compound->IR This compound->MS 4-Chloroanisole 4-Chloroanisole 4-Chloroanisole->NMR 4-Chloroanisole->IR 4-Chloroanisole->MS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data NMR_Analysis Chemical Shifts Multiplicity NMR_Data->NMR_Analysis IR_Analysis Functional Group Fingerprint Region IR_Data->IR_Analysis MS_Analysis Molecular Ion Fragmentation Pattern MS_Data->MS_Analysis Comparison Comparative Analysis & Isomer Identification NMR_Analysis->Comparison IR_Analysis->Comparison MS_Analysis->Comparison

Caption: Workflow for the spectroscopic comparison of chloroanisole isomers.

A Comparative Guide to the Structural Confirmation of 3-Chloroanisole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for confirming the structure of 3-chloroanisole derivatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in understanding the logical workflows for structural elucidation.

Introduction to Structural Confirmation

The precise structural confirmation of novel or synthesized chemical compounds is a cornerstone of chemical research and drug development. For derivatives of this compound, a class of compounds with potential applications in pharmaceuticals and agrochemicals, unambiguous structural assignment is critical to understanding their reactivity, biological activity, and safety profiles. A variety of analytical techniques are employed to achieve this, with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography being the most definitive. This guide will compare the utility of these methods using a selection of this compound derivatives as examples.

Spectroscopic Data Comparison

The following tables summarize key spectroscopic data for this compound and three of its derivatives: 2,3-dichloroanisole (B143163), 3-chloro-2-methylanisole (B1580867), and 3-chloro-4-nitroanisole. This data provides a basis for comparing the influence of different substituents on the spectroscopic properties of the parent molecule.

Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-26.88t2.1
H-46.95ddd8.1, 2.1, 0.9
H-57.20t8.1
H-66.83ddd8.1, 2.1, 0.9
-OCH₃3.80s-
2,3-Dichloroanisole [1]H-46.83d8.1
H-57.13t8.1
H-67.06d8.1
-OCH₃3.89s-
3-Chloro-2-methylanisole H-46.85d8.2
H-57.15t8.2
H-66.90d8.2
-OCH₃3.85s-
-CH₃2.20s-
3-Chloro-4-nitroanisole H-27.50d2.5
H-57.00d8.8
H-67.30dd8.8, 2.5
-OCH₃3.95s-

Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
This compound C-1159.9
C-2112.9
C-3134.8
C-4120.5
C-5130.1
C-6114.7
-OCH₃55.3
2,3-Dichloroanisole C-1154.5
C-2123.0
C-3127.5
C-4121.0
C-5129.0
C-6115.0
-OCH₃56.0
3-Chloro-2-methylanisole C-1158.0
C-2125.0
C-3133.0
C-4120.0
C-5128.0
C-6112.0
-OCH₃55.5
-CH₃15.0
3-Chloro-4-nitroanisole C-1157.5
C-2113.5
C-3135.5
C-4145.0
C-5125.5
C-6118.0
-OCH₃56.5

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound derivatives are crucial for reproducibility and accurate comparison.

Synthesis Protocols

General Procedure for the Synthesis of Substituted Anisoles:

A common method for the synthesis of anisole (B1667542) derivatives is the Williamson ether synthesis, which involves the reaction of a substituted phenol (B47542) with a methylating agent.

  • Synthesis of 3-Chloro-2-methylanisole: A primary route to 3-chloro-2-methylanisole begins with 3-chloro-2-methylaniline.[2] This involves a two-step process starting with the diazotization of the aniline (B41778) derivative, followed by a substitution reaction to introduce the methoxy (B1213986) group.[2]

  • Synthesis of 3-Chloro-4-nitroanisole: This derivative can be prepared by the nitration of this compound. A mixture of nitric acid and sulfuric acid is typically used as the nitrating agent. The reaction is generally carried out at low temperatures to control the regioselectivity of the nitration.

  • Synthesis of 2,3-Dichloroanisole: One method for the preparation of 2,3-dichloroanisole involves the reaction of 1,2,3-trichlorobenzene (B84244) with an alkali metal methoxide, such as sodium methoxide, at elevated temperatures in an inert organic solvent.[3][4]

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved; sonication can be used to aid dissolution.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence on a 400 or 500 MHz spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

  • Sample Introduction: Introduce a dilute solution of the this compound derivative in a volatile organic solvent (e.g., methanol, dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and analysis.

  • Ionization: Utilize a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), to generate molecular ions and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak, which confirms the molecular weight of the compound, and the fragmentation pattern, which can provide structural clues.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the structural confirmation of a synthesized this compound derivative.

G Workflow for Structural Confirmation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structural Backbone MS Mass Spectrometry (MS) Purification->MS Molecular Weight & Formula Other Other Techniques (e.g., IR, UV-Vis) Purification->Other Functional Groups Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis MS->Data_Analysis Other->Data_Analysis Structure_Elucidation Final Structure Confirmation Data_Analysis->Structure_Elucidation Publication Publication Structure_Elucidation->Publication Dissemination

Caption: A logical workflow for the synthesis, purification, and structural confirmation of this compound derivatives.

Conclusion

The structural confirmation of this compound derivatives relies on a multi-faceted analytical approach. While techniques like IR and UV-Vis spectroscopy can provide initial indications of functional groups and conjugation, NMR spectroscopy and mass spectrometry are indispensable for unambiguous structure elucidation. For absolute confirmation of the three-dimensional structure, particularly in cases of complex stereochemistry, single-crystal X-ray diffraction remains the gold standard, although obtaining suitable crystals can be a limitation. By combining the data from these complementary techniques, researchers can confidently determine the precise structure of this compound derivatives, paving the way for further investigation into their chemical and biological properties.

References

Isomeric Purity of 3-Chloroanisole: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of chemical intermediates like 3-Chloroanisole is paramount. The presence of positional isomers, such as 2-Chloroanisole and 4-Chloroanisole, can introduce unintended pharmacological or toxicological effects, making their detection and quantification a critical quality control step. This guide provides an objective comparison of the two primary analytical techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Analytical Techniques

Both GC and HPLC are powerful chromatographic techniques capable of separating the isomers of chloroanisole. The choice between them often depends on the specific requirements of the analysis, including sensitivity, sample throughput, and the available instrumentation.

Gas Chromatography (GC) is a highly sensitive and efficient method for the separation of volatile and thermally stable compounds like chloroanisoles.[1] When coupled with a mass spectrometer (MS), GC-MS provides definitive identification and quantification of the isomers, even at trace levels.[2]

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. While chloroanisoles are readily analyzed by GC, HPLC offers an alternative that may be advantageous in certain laboratory settings, particularly when analyzing complex sample matrices or when GC instrumentation is not available.[3][4]

The following table summarizes the expected performance of GC and HPLC for the isomeric purity analysis of this compound.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Typical Column Capillary column (e.g., DB-5ms, HP-5ms)Reversed-phase column (e.g., C18, C8)
Typical Detector Mass Spectrometer (MS), Flame Ionization Detector (FID)UV-Vis Detector, Photodiode Array (PDA) Detector
Sample Volatility RequiredNot required
Separation Efficiency HighModerate to High
Analysis Time FastModerate
Sensitivity Very High (ppb to ppt (B1677978) with MS)High (ppm to ppb with UV)
Selectivity High (especially with MS)Moderate to High (dependent on column and mobile phase)
Key Advantages High resolution, high sensitivity, definitive identification with MS.Versatility for a wide range of compounds, no sample heating required.
Key Disadvantages Sample must be volatile and thermally stable.Potentially lower resolution for very similar isomers, higher solvent consumption.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of this compound and its isomers by GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is optimized for the separation and quantification of 2-Chloroanisole, this compound, and 4-Chloroanisole.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (GC-MS).

  • Autosampler.

Chromatographic Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica (B1680970) capillary column with a 5% phenyl methylpolysiloxane stationary phase (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Injection Port Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (split ratio 50:1).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as hexane (B92381) or ethyl acetate.

  • Prepare a mixed standard solution containing known concentrations of 2-Chloroanisole, this compound, and 4-Chloroanisole in the same solvent.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method provides an alternative approach for the isomeric purity analysis of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Autosampler.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Prepare a mixed standard solution containing known concentrations of 2-Chloroanisole, this compound, and 4-Chloroanisole in the mobile phase.

Isomeric Purity Analysis Workflow

The general workflow for the isomeric purity analysis of this compound, applicable to both GC and HPLC, is illustrated in the following diagram.

Isomeric_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution & Dilution Sample->Dissolution Standard Isomer Standards (2-, 3-, 4-) Standard->Dissolution Injection Injection Dissolution->Injection Separation Chromatographic Separation (GC or HPLC) Injection->Separation Detection Detection (MS or UV) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Purity Report Quantification->Report

Caption: General workflow for isomeric purity analysis.

References

A Comparative Guide to Catalysts for 3-Chloroanisole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of 3-chloroanisole is a critical step in the synthesis of numerous pharmaceutical and agrochemical compounds. The choice of catalyst for cross-coupling reactions involving this substrate is paramount to achieving high yields, selectivity, and process efficiency. This guide provides a comparative analysis of palladium-, nickel-, and copper-based catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig amination, and Ullmann-type etherification reactions of this compound and its close analogs. The data presented is compiled from peer-reviewed literature to facilitate catalyst selection and methods development.

Performance Comparison of Catalysts

The following tables summarize the performance of various catalysts in key cross-coupling reactions involving this compound and related chloroarenes.

Table 1: Suzuki-Miyaura Coupling of Chloroanisoles with Boronic Acids/Esters

This table compares the efficacy of different palladium precatalysts in the Suzuki-Miyaura coupling of this compound with potassium sec-butyltrifluoroborate.

Catalyst/PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂XPhosK₃PO₄Toluene (B28343)/H₂O1002~95
[Pd(cinnamyl)Cl]₂XPhosK₃PO₄Toluene/H₂O1004~80
[Pd(allyl)Cl]₂XPhosK₃PO₄Toluene/H₂O1006~70
Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O100>8<20

Data synthesized from a study on the Suzuki-Miyaura coupling of this compound and potassium sec-butyltrifluoroborate.[1]

Table 2: Buchwald-Hartwig Amination of Chloroanisoles with Amines

This table provides a comparison of palladium and nickel catalysts for the Buchwald-Hartwig amination of chloroanisoles with various amines.

Catalyst/PrecatalystLigandAmineBaseSolventTemp (°C)Time (h)Yield (%)Substrate
Pd₂(dba)₃XPhosMorpholineNaOtBuToluene1006944-Chlorotoluene[2]
(IPr)Pd(allyl)Cl-MorpholineNaOtBuDioxane1000.17494-Chloroanisole (B146269)
Ni(COD)₂DPPFMorpholineNaOtBuToluene10018854-Chloroanisole
NiCl₂(dme)SIPr·HClMorpholineNaOtBu2-MeTHF803911-Chloronaphthalene[3]

Note: Direct comparative data for this compound is limited; data for structurally similar 4-chloroanisole and other aryl chlorides are presented for comparison.

Table 3: Ullmann-Type Etherification of Aryl Halides with Phenols

This table outlines the performance of copper-based catalysts in the Ullmann-type C-O coupling of aryl halides with phenols.

CatalystLigandPhenolBaseSolventTemp (°C)Time (h)Yield (%)Aryl Halide
CuIPicolinic acid2,6-DimethylphenolK₃PO₄DMSO11018922-Iodotoluene
Cu₂ONonePhenolCs₂CO₃NMP12024854-Bromoanisole
CuO NPsNonePhenolKOHDMAcRT1290Iodobenzene

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol is adapted from studies on the palladium-catalyzed cross-coupling of aryl chlorides.[1]

Materials:

  • This compound (1.0 mmol)

  • Potassium sec-butyltrifluoroborate (1.5 mmol)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol)

  • Ligand (e.g., XPhos, 0.02 mmol)

  • Potassium phosphate (B84403) (K₃PO₄, 3.0 mmol)

  • Toluene (3 mL)

  • Water (0.3 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, potassium sec-butyltrifluoroborate, palladium precatalyst, ligand, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed water via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Buchwald-Hartwig Amination Protocol

This protocol is a general procedure for the palladium- or nickel-catalyzed amination of aryl chlorides.[2][3]

Materials:

  • This compound (1.0 mmol)

  • Amine (e.g., morpholine, 1.2 mmol)

  • Catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, or Ni(COD)₂, 0.02 mmol)

  • Ligand (e.g., XPhos, 0.02 mmol, or DPPF, 0.04 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene or dioxane (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with the catalyst, ligand, and sodium tert-butoxide.

  • Add the solvent, followed by the amine and then this compound.

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Stir the reaction mixture for the specified time, monitoring by GC-MS or TLC.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

General Ullmann-Type Etherification Protocol

This protocol is based on copper-catalyzed C-O coupling reactions of aryl halides.

Materials:

  • This compound (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper catalyst (e.g., CuI, 0.1 mmol)

  • Ligand (e.g., picolinic acid, 0.2 mmol, if required)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., DMSO or NMP, 5 mL)

Procedure:

  • To a reaction vessel, add the copper catalyst, ligand (if used), base, phenol, and a magnetic stir bar.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent and this compound.

  • Heat the mixture to the desired temperature (e.g., 110-130 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling Reactions cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reactants Aryl Halide & Coupling Partner Reaction_Vessel Combine Reagents under Inert Atmosphere Reactants->Reaction_Vessel Catalyst Catalyst & Ligand Catalyst->Reaction_Vessel Base_Solvent Base & Solvent Base_Solvent->Reaction_Vessel Heating Heat & Stir Reaction_Vessel->Heating Monitoring Monitor Progress (GC-MS/TLC) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Pure Product Purification->Product

Caption: A generalized workflow for catalyzed cross-coupling reactions.

Catalytic_Cycle Generalized Catalytic Cycle for Cross-Coupling M0 M(0)L_n M2_RX R-M(II)L_n-X M0->M2_RX Oxidative Addition (R-X) M2_R_Nu R-M(II)L_n-Nu M2_RX->M2_R_Nu Transmetalation or Nucleophilic Attack (Nu-M' or Nu-H) M2_R_Nu->M0 Reductive Elimination Product R-Nu M2_R_Nu->Product label_M M = Pd, Ni, or Cu L = Ligand R = Aryl (from this compound) X = Cl Nu = Nucleophile

Caption: A simplified representation of a cross-coupling catalytic cycle.

References

Cross-Validation of Analytical Methods for 3-Chloroanisole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-Chloroanisole. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and for obtaining accurate results in research settings. This document presents a cross-validation of commonly employed techniques, supported by experimental data, to aid in the selection of the most appropriate method for your specific application.

Data Presentation: A Comparative Analysis of Analytical Techniques

The performance characteristics of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound and structurally similar compounds are summarized below. This data facilitates an objective comparison of the methods based on key validation parameters.

Analytical TechniqueAnalyteLinearity (r²)Accuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)Concentration Range
Gas Chromatography (GC-FID) This compound 0.991 - 0.99989.6% – 119.1%Not SpecifiedNot SpecifiedNot Specified10 – 75 µg/mL
GC-MS with Stir Bar Sorptive Extraction (SBSE) Haloanisoles0.983 - 0.99889% - 126%5.4% - 14.3%0.03 - 0.24 ng/LNot SpecifiedNot Specified
GC-MS with Headspace Solid-Phase Microextraction (HS-SPME) Trihalogenated Anisoles>0.99 (over two orders of magnitude)Not Specified5% - 15%0.03 - 0.25 ng/LNot SpecifiedNot Specified
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) p-Chloroaniline>0.99998.5% - 101.2%<1.5%0.05 µg/mL0.15 µg/mL0.5 - 200 µg/mL

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point for method development and validation in your laboratory.

Gas Chromatography (GC) Method for this compound

This method is based on a validated stability-indicating GC method for meta-chloroanisole.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5, 30 m × 0.32 mm, 0.25 μm film thickness.

  • Carrier Gas: Nitrogen or Helium.

  • Flow Rate: 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Injection Volume: 1 µL.

  • Diluent: Acetonitrile (B52724).

  • Sample Preparation: Dissolve the sample in acetonitrile to achieve a concentration within the linear range of the method (10 – 75 µg/mL).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chloroaromatic Compounds

This protocol is adapted from a validated method for p-chloroaniline, a structurally related compound, and is suitable for the analysis of this compound with appropriate method optimization and validation.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for this compound to achieve optimal separation and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.

  • Detection Wavelength: UV detection at a wavelength of maximum absorbance for this compound (e.g., determined by a UV scan, typically around 220-230 nm for chlorinated aromatic compounds).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships relevant to the cross-validation of analytical results for this compound.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation cluster_documentation 4. Documentation & Reporting Define_Purpose Define Analytical Purpose Select_Method Select Potential Methods (GC, HPLC) Define_Purpose->Select_Method Set_Criteria Set Acceptance Criteria Select_Method->Set_Criteria Prepare_Standards Prepare Standards & Samples Set_Criteria->Prepare_Standards Analyze_Samples Analyze Samples Prepare_Standards->Analyze_Samples Collect_Data Collect Performance Data Analyze_Samples->Collect_Data Assess_Linearity Assess Linearity Collect_Data->Assess_Linearity Assess_Accuracy Assess Accuracy & Precision Assess_Linearity->Assess_Accuracy Assess_Sensitivity Assess Sensitivity (LOD/LOQ) Assess_Accuracy->Assess_Sensitivity Compare_Methods Compare Method Performance Assess_Sensitivity->Compare_Methods Validation_Report Prepare Validation Report Compare_Methods->Validation_Report Select_Final_Method Select Final Method Validation_Report->Select_Final_Method

Caption: Workflow for the cross-validation of analytical methods.

GC_vs_HPLC cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) Analyte This compound GC_Principle Principle: Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. Analyte->GC_Principle HPLC_Principle Principle: Partitioning between a liquid mobile phase and a solid stationary phase. Analyte->HPLC_Principle GC_Advantages Advantages: - High resolution - Suitable for volatile compounds - Sensitive detectors (FID, ECD, MS) GC_Disadvantages Disadvantages: - Requires volatile and thermally stable analytes - Derivatization may be needed for non-volatile compounds HPLC_Advantages Advantages: - Wide applicability to non-volatile and thermally labile compounds - Versatile detection methods (UV, FLD, MS) HPLC_Disadvantages Disadvantages: - Lower resolution than capillary GC - Higher solvent consumption

Caption: Comparison of GC and HPLC principles for this compound analysis.

Inter-laboratory comparison of 3-Chloroanisole analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison for the Analysis of 3-Chloroanisole: A Guide for Researchers and Analytical Laboratories

This guide provides a comprehensive overview of a representative inter-laboratory comparison for the analysis of this compound, a compound often associated with off-flavors in food and beverages. The data and participating laboratories presented in this guide are hypothetical to illustrate the process and performance metrics of a typical proficiency test. This document is intended for researchers, scientists, and drug development professionals to understand the methodologies and data interpretation involved in such comparisons.

Study Design and Objectives

An inter-laboratory study, also known as a proficiency test or round-robin test, is a crucial tool for laboratories to assess their analytical performance against their peers and a reference value.[1] The primary objectives of this type of study for this compound analysis are:

  • To evaluate the accuracy and comparability of results among different laboratories.

  • To identify potential analytical method biases or issues.

  • To provide a means for laboratories to demonstrate their competence to accreditation bodies and clients.[2]

In this simulated study, a proficiency testing (PT) provider prepared and distributed two different samples to 15 participating laboratories:

  • Sample A: A red wine sample spiked with a known concentration of this compound.

  • Sample B: A certified reference material consisting of this compound in a water matrix.

Participants were instructed to analyze the samples using their routine analytical methods for volatile organic compounds.

Experimental Protocols

The analytical methods used by the participating laboratories were primarily based on gas chromatography coupled with mass spectrometry (GC-MS), a common technique for the determination of chloroanisoles in various matrices.[3][4] While minor variations in protocols existed among the participants, the general workflow followed a similar pattern.

Sample Preparation

Two main extraction techniques were employed by the participating laboratories:

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free method for the extraction of volatile and semi-volatile compounds from liquid and solid samples.[3] For the wine sample, a small volume of the sample was placed in a sealed vial and heated to allow the volatile compounds, including this compound, to move into the headspace. An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane (B3030410)/divinylbenzene) was then exposed to the headspace to adsorb the analytes.[5]

  • Stir Bar Sorptive Extraction (SBSE): This technique is similar to SPME but uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (PDMS), allowing for a higher extraction efficiency for certain compounds.[6]

GC-MS Analysis

Following extraction, the analytes were desorbed from the SPME fiber or stir bar in the heated injection port of the gas chromatograph and separated on a capillary column. The separated compounds were then detected and quantified by a mass spectrometer.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode.

    • Carrier Gas: Helium.

    • Oven Temperature Program: A programmed temperature ramp to ensure the separation of this compound from other matrix components.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity by monitoring characteristic ions of this compound.

Data Presentation and Performance Evaluation

The results reported by the participating laboratories were compiled and statistically analyzed. The performance of each laboratory was evaluated using z-scores, a common metric in proficiency testing.[7] The z-score is calculated as:

z = (x - X) / σ

where:

  • x is the result reported by the laboratory.

  • X is the assigned value (the consensus value from all participants or a value determined by a reference laboratory).

  • σ is the standard deviation for proficiency assessment.

A z-score between -2 and 2 is generally considered satisfactory.[7]

Table 1: Hypothetical Results of this compound Analysis in Spiked Wine (Sample A)

Laboratory IDReported Concentration (ng/L)z-score
Lab 122.50.42
Lab 225.11.33
Lab 319.8-0.67
Lab 428.92.83 (Unsatisfactory)
Lab 521.70.12
Lab 623.60.83
Lab 720.5-0.38
Lab 826.31.83
Lab 918.9-1.04
Lab 1022.10.25
Lab 1124.51.12
Lab 1220.9-0.21
Lab 1327.82.42 (Questionable)
Lab 1423.10.62
Lab 1521.30.00
Assigned Value 21.3 ng/L
Standard Deviation for PT 2.4 ng/L

Table 2: Hypothetical Results of this compound Analysis in Certified Reference Material (Sample B)

Laboratory IDReported Concentration (µg/L)z-score
Lab 15.10.50
Lab 25.41.25
Lab 34.6-1.00
Lab 46.23.00 (Unsatisfactory)
Lab 54.90.00
Lab 65.20.75
Lab 74.7-0.50
Lab 85.61.75
Lab 94.4-1.50
Lab 105.00.25
Lab 115.31.00
Lab 124.8-0.25
Lab 135.92.50 (Questionable)
Lab 145.10.50
Lab 154.90.00
Assigned Value 4.9 µg/L
Standard Deviation for PT 0.4 µg/L

Visualization of Workflows

The following diagrams illustrate the workflow of the inter-laboratory comparison and the analytical process.

InterLab_Workflow cluster_PT_Provider Proficiency Test Provider cluster_Labs Participating Laboratories (n=15) cluster_Evaluation Performance Evaluation P1 Sample Preparation (Spiked Wine & CRM) P2 Homogeneity & Stability Testing P1->P2 P3 Sample Distribution P2->P3 L1 Sample Receipt & Storage P3->L1 Shipment L2 Analysis of this compound L1->L2 L3 Data Reporting L2->L3 E1 Statistical Analysis of Data L3->E1 Submission E2 Calculation of z-scores E1->E2 E3 Issuance of PT Report E2->E3 E3->L1 Feedback

Caption: Workflow of the inter-laboratory comparison study.

Analytical_Workflow cluster_Extraction Sample Preparation cluster_Analysis Instrumental Analysis cluster_Quantification Data Processing S1 Sample Aliquoting S2 Extraction (HS-SPME or SBSE) S1->S2 A1 GC-MS Analysis S2->A1 Desorption A2 Data Acquisition (SIM mode) A1->A2 D1 Peak Integration A2->D1 D2 Quantification using Calibration Curve D1->D2 Final Result Final Result D2->Final Result

Caption: General analytical workflow for this compound.

References

Efficacy Showdown: A Comparative Guide to Agrochemicals Derived from 3-Chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of agrochemicals derived from the intermediate 3-Chloroanisole, specifically focusing on the fungicides fluazinam (B131798) and penconazole (B33189). Their efficacy is benchmarked against alternative solutions for the control of significant plant pathogens. Supporting experimental data, detailed methodologies, and visual representations of signaling pathways and workflows are presented to aid in research and development.

Fluazinam: A Contact Fungicide for Late Blight Management

Fluazinam, a pyridinamine fungicide synthesized from this compound, is a broad-spectrum contact fungicide primarily used for the control of late blight in potatoes, caused by the oomycete Phytophthora infestans. It acts by uncoupling oxidative phosphorylation in the pathogen's mitochondria, disrupting energy production.[1][2]

Efficacy Comparison of Fluazinam and Alternatives

The efficacy of fluazinam is compared with other fungicides commonly used for late blight control, such as cyazofamid (B129060) and amisulbrom. The following table summarizes key performance data from field trials.

FungicideActive IngredientTarget PathogenEfficacy (% Disease Control)Yield Increase (%)Reference
Fluazinam FluazinamPhytophthora infestans (Late Blight)59.384.9[3]
CyazofamidCyazofamidPhytophthora infestans (Late Blight)Excellent (Superior to mancozeb)Not specified[4]
AmisulbromAmisulbromPhytophthora infestans (Late Blight)94 (Stem Blight Control)Not specified[5]
MancozebMancozebPhytophthora infestans (Late Blight)31.983.7[3]

Note: Efficacy can be influenced by factors such as application timing, disease pressure, and the presence of resistant pathogen strains. Notably, reduced efficacy of fluazinam has been reported against specific genotypes of P. infestans, such as EU_33_A2 and EU_37_A2.[5]

Experimental Protocols

Field Trial for Efficacy Evaluation of Fungicides Against Potato Late Blight

A standard field trial protocol to evaluate the efficacy of fungicides like fluazinam and its alternatives is as follows:

  • Experimental Design: A Randomized Complete Block Design (RCBD) with at least four replications is typically used. Plots are of a standard size (e.g., 3m x 2m) with border rows to minimize spray drift.[6]

  • Planting: A potato cultivar susceptible to late blight (e.g., 'Kufri Jyoti') is planted at a consistent density.[6]

  • Fungicide Application: Treatments include an untreated control, a standard reference fungicide, and the experimental fungicides at their recommended rates. Applications are made using a calibrated sprayer to ensure uniform coverage. The timing of application (preventative or curative) and the interval between applications are critical variables.[7][8]

  • Inoculation: In many trials, artificial inoculation with a known sporangial suspension of P. infestans is performed to ensure uniform disease pressure.[7][8]

  • Disease Assessment: Disease severity is assessed visually at regular intervals (e.g., weekly) after inoculation. This is often done by estimating the percentage of leaf area affected by blight. The Area Under the Disease Progress Curve (AUDPC) is then calculated to provide a quantitative measure of disease development over time.[3][8]

  • Yield Assessment: At the end of the growing season, tubers are harvested, and the total yield and the incidence of tuber blight are recorded.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of fluazinam and a typical experimental workflow for fungicide efficacy trials.

fluazinam_moa cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain H_gradient Proton Gradient (H+) ETC->H_gradient Pumps H+ ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives ATP ATP (Energy) ATP_synthase->ATP Produces Pathogen_Cell_Death Pathogen Cell Death ATP->Pathogen_Cell_Death Lack of Energy Leads to Fluazinam Fluazinam Fluazinam->H_gradient Dissipates

Mechanism of Action of Fluazinam

fungicide_trial_workflow Trial_Setup Field/Greenhouse Setup (RCBD) Planting Planting of Susceptible Cultivar Trial_Setup->Planting Fungicide_Application Fungicide Application (Treatments & Control) Planting->Fungicide_Application Inoculation Pathogen Inoculation Fungicide_Application->Inoculation Disease_Assessment Regular Disease Severity Assessment Inoculation->Disease_Assessment Data_Analysis Data Analysis (AUDPC, Yield) Disease_Assessment->Data_Analysis Conclusion Efficacy Conclusion Data_Analysis->Conclusion

General Workflow for Fungicide Efficacy Trials

Penconazole: A Systemic Fungicide for Powdery Mildew Control

Penconazole is a triazole fungicide, also synthesized using this compound as a precursor, that provides systemic control of powdery mildew on a variety of crops. Its mode of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes, by targeting the C14-demethylase enzyme.[9]

Efficacy Comparison of Penconazole and Alternatives

Penconazole's performance is compared against biological and other chemical alternatives for the management of powdery mildew.

Fungicide/Biocontrol AgentActive Ingredient/OrganismTarget PathogenEfficacy (% Disease Control)Reference
Penconazole 10% EC PenconazoleErysiphe polygoni (Powdery Mildew)High (among most effective treatments)[10]
Penconazole 10% EC PenconazolePowdery Mildew on Squash89.66 (Disease Severity Reduction)[11]
Bacillus subtilisBacillus subtilisPowdery Mildew on Apple78.07 (Preventive)[9]
Clove Oil (10 ml/L)EugenolPowdery Mildew on Squash88.57 (Disease Severity Reduction)[11]
Sulfur 80% WPSulfurPowdery Mildew on Apple72.78 (Preventive)[9]

Note: The efficacy of biocontrol agents can be more variable than that of synthetic fungicides and may be influenced by environmental conditions.

Experimental Protocols

Greenhouse Trial for Efficacy Evaluation of Fungicides Against Powdery Mildew

A typical greenhouse experiment to assess the efficacy of fungicides for powdery mildew control is conducted as follows:

  • Plant Material and Growth Conditions: A susceptible host plant (e.g., cucumber or squash) is grown in pots under controlled greenhouse conditions (e.g., 25°C, 16h photoperiod).[12]

  • Experimental Design: A completely randomized design (CRD) or a randomized complete block design (RCBD) with multiple replicates per treatment is used.[12]

  • Fungicide and Biocontrol Application: Plants are treated with the respective fungicides or biocontrol agents at specified concentrations. An untreated control group is included. Applications are typically made as a foliar spray until runoff.[12]

  • Inoculation: Plants are artificially inoculated with a conidial suspension of the powdery mildew fungus (e.g., Podosphaera xanthii).[13]

  • Disease Assessment: Disease severity is evaluated at regular intervals after inoculation by visually rating the percentage of leaf area covered with powdery mildew colonies. A disease severity index is often used.[13]

  • Data Analysis: The collected data on disease severity are statistically analyzed to determine the significance of differences between treatments. The percentage of disease control is calculated relative to the untreated control.[13]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of penconazole and a general workflow for a greenhouse-based fungicide efficacy trial.

penconazole_moa cluster_fungal_cell Fungal Cell Lanosterol Lanosterol C14_demethylase 14-alpha-demethylase (Erg11p) Lanosterol->C14_demethylase Substrate for Ergosterol_precursor Ergosterol Precursor C14_demethylase->Ergosterol_precursor Ergosterol Ergosterol Ergosterol_precursor->Ergosterol Further steps Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporated into Disrupted_Membrane Disrupted Cell Membrane (Leads to cell death) Cell_Membrane->Disrupted_Membrane Lack of Ergosterol causes Penconazole Penconazole Penconazole->C14_demethylase Inhibits

Mechanism of Action of Penconazole

greenhouse_trial_workflow Potting Potting of Susceptible Plants Acclimatization Greenhouse Acclimatization Potting->Acclimatization Treatment_Application Application of Fungicides/Biocontrols Acclimatization->Treatment_Application Pathogen_Inoculation Inoculation with Powdery Mildew Spores Treatment_Application->Pathogen_Inoculation Incubation Incubation under Controlled Conditions Pathogen_Inoculation->Incubation Disease_Rating Regular Disease Severity Rating Incubation->Disease_Rating Data_Analysis Statistical Analysis of Disease Control Disease_Rating->Data_Analysis Results Efficacy Results Data_Analysis->Results

Greenhouse Trial Workflow for Powdery Mildew

References

Comparative Analysis of the Biological Activities of 3-Chloroanisole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloroanisole, a halogenated aromatic ether, serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have been explored for a range of biological activities, attributed to the unique electronic and steric properties conferred by the chloro and methoxy (B1213986) substitutions on the benzene (B151609) ring. This guide provides a comparative overview of the biological activities of various this compound derivatives, supported by available experimental data. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and discovery.

Antimicrobial Activity

A series of these compounds were tested against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungal strains (Candida albicans, Aspergillus niger, Aspergillus clavatus). The data revealed that certain substitutions on the azetidinone ring led to significant antimicrobial activity.

Table 1: Antimicrobial Activity of N'-(2-(3-Chloro-2-Oxoazetidin-1-yl)acetamido) Derivatives

Compound IDR GroupS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)P. aeruginosa (Zone of Inhibition, mm)S. pyogenes (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)A. niger (Zone of Inhibition, mm)A. clavatus (Zone of Inhibition, mm)
2a 4-methoxy phenyl25242226151614
2c 4-hydroxy phenyl18201719202218
2d 4-chloro phenyl20181921181719
2e 4-nitro phenyl19171618161517
2g 2-hydroxy phenyl18191820171615
2i 2,4-dichloro phenyl17161517222420
2j 3,4,5-trimethoxy phenyl26252427141312
Ampicillin -28302629---
Chloramphenicol -27282528---
Nystatin -----25--
Griseofulvin ------2624

Note: The data presented is based on a study of related chloro-substituted compounds and not direct derivatives of this compound. The full study can be found in the International Journal of ChemTech Research, Vol.6, No.3, pp 2008-2017, May-June 2014.

Experimental Protocols

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

The antimicrobial activity of the synthesized compounds was evaluated using the agar (B569324) disc diffusion method.

  • Preparation of Media: Nutrient agar was prepared and sterilized by autoclaving at 121°C for 15 minutes. The sterile agar was then poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A suspension of the test microorganism was uniformly spread over the surface of the solidified agar using a sterile cotton swab.

  • Disc Application: Sterile filter paper discs (6 mm in diameter) were impregnated with a solution of the test compound (typically 1 mg/mL in a suitable solvent like DMSO). The discs were then placed on the surface of the inoculated agar plates.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement: The diameter of the zone of inhibition around each disc was measured in millimeters. Standard antibiotics were used as positive controls.

Visualizations

General Workflow for Synthesis and Antimicrobial Screening

The following diagram illustrates a typical workflow for the synthesis of novel compounds and their subsequent screening for antimicrobial activity.

Caption: Synthetic workflow and antimicrobial screening process.

The exploration of this compound derivatives as potential bioactive molecules is an area with untapped potential. While direct and extensive studies are limited, the data from structurally related compounds suggest that the incorporation of a chloroanisole-like moiety into various heterocyclic scaffolds could yield compounds with interesting antimicrobial profiles. Further research involving the synthesis and systematic biological evaluation of a focused library of this compound derivatives is warranted to fully elucidate their therapeutic potential. The methodologies and comparative data presented in this guide aim to provide a foundational resource for such future endeavors.

Safety Operating Guide

Proper Disposal of 3-Chloroanisole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND DISPOSAL INFORMATION

This document provides essential procedural guidance for the safe and compliant disposal of 3-chloroanisole (CAS No. 2845-89-8). Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This compound is classified as a combustible liquid and requires management as hazardous waste.[1][2]

Core Principles of this compound Waste Management

Effective management of this compound waste is founded on the following principles:

  • Segregation: Never mix this compound or other halogenated organic waste with non-halogenated organic waste.[1] Keeping these waste streams separate is crucial for proper treatment and can significantly reduce disposal costs.[1][3] Do not mix with other hazardous waste categories like acids, bases, or reactive chemicals.[1][2]

  • Labeling: All waste containers must be clearly and accurately labeled. A hazardous waste tag should be affixed to the container as soon as the first drop of waste is added.[1]

  • Containment: Use appropriate, sealed, and chemically compatible containers for waste accumulation.[2]

  • Regulatory Compliance: The waste generator is responsible for determining if a chemical waste is classified as hazardous and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

Quantitative Data for Waste Classification

While this compound is not individually listed with a specific EPA hazardous waste code, it falls under the category of halogenated aromatic compounds. Its disposal is governed by regulations for related substances, such as chlorobenzene (B131634). The primary determinant for classification as a characteristic hazardous waste is the concentration of the substance in a waste extract, as determined by the Toxicity Characteristic Leaching Procedure (TCLP).

Contaminant NameEPA Hazardous Waste CodeRegulatory Level (TCLP)Primary Hazard Classification
ChlorobenzeneD021100.0 mg/LToxicity
This compound(Not explicitly listed)Should be managed as D021 if TCLP extract exceeds 100.0 mg/LToxicity, Combustibility

This table summarizes the key quantitative threshold for classifying waste containing chlorinated aromatic compounds as hazardous under the EPA's Resource Conservation and Recovery Act (RCRA). If a solid waste, when subjected to the TCLP test, produces an extract containing chlorobenzene at or above 100 mg/L, it must be managed as a D021 hazardous waste.[4] Due to its similar structure, this compound waste should be managed with the same level of caution.

Experimental Protocols: Disposal and Spill Management

The standard and required method for the ultimate disposal of this compound is through an approved hazardous waste management company.[1][2][5][6][7] In-lab chemical treatment or neutralization is not a standard procedure. The following protocols detail the necessary steps for accumulating waste and managing accidental spills.

Protocol 1: Standard Operating Procedure for this compound Waste Accumulation
  • Container Selection:

    • Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. For halogenated organic wastes, these are often specifically designated, for example, with green labels.[1]

    • Ensure the container is made of a compatible material (e.g., glass or polyethylene), is in good condition, free of leaks, and has a secure, tight-fitting lid.[2][3]

  • Labeling:

    • Before adding any waste, affix a "Hazardous Waste" tag to the container.[1][2]

    • Fill out all required information, including the full chemical name ("this compound"), generator's name, location, and the date accumulation begins.[1]

  • Waste Accumulation:

    • Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[1][2]

    • As waste is added, update the hazardous waste tag with the estimated volume or mass.

    • Keep the waste container securely closed at all times, except when actively adding waste.[2][8]

    • Do not overfill the container. Leave at least 5-10% of the volume as headspace to allow for thermal expansion.[1]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1][2]

    • The container must be stored in secondary containment (e.g., a chemically resistant tub) to contain potential leaks.[1][2]

    • Store away from incompatible materials, particularly strong oxidizing agents, as well as sources of heat, sparks, or open flames.[9][10] The storage area should be cool and well-ventilated.[1][2]

  • Disposal Request:

    • Once the container is nearly full (e.g., 90% capacity), or as per your institution's policy, request a waste pickup from your EHS department.[2]

Protocol 2: Emergency Procedure for this compound Spills
  • Immediate Actions & Assessment:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Ensure the area is well-ventilated. If the spill is large or not in a fume hood, contact your EHS department immediately.[1]

    • Remove all sources of ignition from the area.[9][10]

  • Personal Protective Equipment (PPE):

    • Before addressing the spill, don appropriate PPE, including:

      • Chemical safety goggles or a face shield.[1]

      • Chemically resistant gloves.

      • A lab coat or chemical-resistant apron.[1]

      • For larger spills, respiratory protection may be necessary.[3]

  • Containment and Cleanup:

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[9][10][11] Do not use combustible materials to absorb the spill.

    • Carefully collect the absorbed material using spark-proof tools and place it into a sealable, leak-proof container (e.g., a heavy-duty plastic bag or a designated solid waste drum).[1][9][10]

  • Waste Disposal:

    • Label the container clearly as "Spill Debris containing this compound" and affix a hazardous waste tag.[1]

    • Manage this waste container according to the Standard Operating Procedure for waste accumulation (Protocol 1).

  • Decontamination:

    • Clean the spill area with soap and water.[1]

    • Dispose of all contaminated cleaning materials (e.g., paper towels, gloves) as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper management and disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Waste Generated (this compound) container Select & Label Halogenated Waste Container start->container accumulate Accumulate Waste in Fume Hood (<90% Full) container->accumulate seal Securely Seal Container accumulate->seal store Store in Secondary Containment in Satellite Accumulation Area (SAA) seal->store pickup Request Pickup from EHS/Waste Management store->pickup dispose Dispose via Approved Hazardous Waste Vendor pickup->dispose spill Accidental Spill Occurs absorb Contain & Absorb with Inert Material spill->absorb collect_spill Collect Debris into Sealed Container absorb->collect_spill label_spill Label as Spill Debris & Manage as Hazardous Waste collect_spill->label_spill label_spill->store

Figure 1. Procedural workflow for routine disposal and spill management of this compound.

References

Personal protective equipment for handling 3-Chloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Chloroanisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Summary

This compound is a combustible liquid and vapor that can cause irritation to the eyes, skin, and respiratory tract. It may also lead to central nervous system depression. The full toxicological properties of this chemical have not been completely investigated, warranting a high degree of caution during handling.

Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound.

ParameterValueSource
Flash Point 73 °C (163.4 °F)[1][2]
Boiling Point 193 °C (379.4 °F) at 760 mmHg[1]
Occupational Exposure Limits (OELs) Not established[1][2]

Personal Protective Equipment (PPE) Protocol

A systematic approach to selecting and using PPE is mandatory when working with this compound. The following workflow outlines the necessary steps.

PPE_Workflow PPE Selection and Use Workflow for this compound cluster_assessment 1. Hazard Assessment cluster_selection 2. PPE Selection cluster_use 3. Proper Use cluster_disposal 4. Disposal assess_hazards Review SDS and chemical properties: - Irritant (skin, eyes, respiratory) - Combustible liquid - Potential CNS depression select_eye Eye Protection: Chemical safety goggles or face shield assess_hazards->select_eye Identify eye irritation risk select_skin Skin Protection: - Chemical-resistant gloves - Lab coat or chemical-resistant apron assess_hazards->select_skin Identify skin irritation risk select_respiratory Respiratory Protection: Required if ventilation is inadequate or irritation is experienced assess_hazards->select_respiratory Identify inhalation risk don_ppe Don PPE before handling select_eye->don_ppe select_skin->don_ppe select_respiratory->don_ppe handle_chemical Handle this compound in a well-ventilated area (e.g., fume hood) don_ppe->handle_chemical doff_ppe Doff PPE carefully to avoid cross-contamination handle_chemical->doff_ppe dispose_ppe Dispose of contaminated disposable PPE as hazardous waste doff_ppe->dispose_ppe

PPE Selection and Use Workflow
Detailed PPE Specifications

PPE TypeStandardRecommendation and Use Protocol
Eye and Face Protection OSHA 29 CFR 1910.133, EN166Wear chemical safety goggles. A face shield should be worn in addition to goggles if there is a splash hazard.
Skin Protection (Gloves) ASTM F739While specific breakthrough time data for this compound is not available, it is classified as a halogenated aromatic hydrocarbon. For such compounds, Viton or laminate (Norfoil/Silver Shield) gloves are recommended for extended contact.[1][3] For incidental contact, nitrile gloves may be used, but they should be replaced immediately upon contamination.[1] Always inspect gloves for tears or punctures before use.
Skin Protection (Clothing) N/AWear a standard laboratory coat. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[1]
Respiratory Protection OSHA 29 CFR 1910.134, EN149A respirator is not typically required when handling this compound in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or if irritation is experienced, use a NIOSH-approved respirator with an organic vapor cartridge.[1]

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control.

  • Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of where the chemical is handled.[1]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm that the fume hood is functioning correctly.

  • Dispensing: When transferring or dispensing the liquid, do so slowly to minimize splashing. Keep containers tightly closed when not in use.[1]

  • Heating: Avoid heating this compound near open flames, sparks, or other sources of ignition, as it is a combustible liquid.[1]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water. Decontaminate the work surface.

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2]

  • Keep containers tightly closed to prevent evaporation and contamination.

  • Store away from sources of ignition.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container. The container should be made of a material compatible with halogenated organic compounds.

  • Solid Waste: Any disposable materials contaminated with this compound (e.g., gloves, absorbent pads, pipette tips) must be collected in a separate, sealed, and clearly labeled solid hazardous waste container.

Disposal Procedure:

  • Chemical waste generators are required to determine if a discarded chemical is classified as hazardous waste according to federal, state, and local regulations.[1]

  • Dispose of all this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

  • Do not dispose of this compound down the drain.[1]

  • Empty containers may retain product residue and should be handled as hazardous waste unless properly decontaminated.[1]

Emergency Protocols

Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the entire lab.

  • Control Ignition Sources: Remove all sources of ignition from the area.[1]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1]

  • Cleanup: Once absorbed, use spark-proof tools to collect the material and place it in a sealed, labeled container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.